3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Description
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Properties
IUPAC Name |
3-(3-fluorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWHWWGZKEETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660136 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210215-22-7 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
Introduction
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is a fluorinated aromatic amine that serves as a crucial building block in synthetic chemistry. Its bifunctional nature, featuring a biphenyl core and a reactive amine group, makes it a valuable intermediate in the development of complex organic molecules. The strategic incorporation of a fluorine atom onto one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3] These characteristics are highly sought after in the fields of medicinal chemistry and materials science.[1][3] This guide provides a comprehensive overview of the chemical properties, theoretical spectroscopic characteristics, plausible synthetic routes, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Section 1: Core Chemical and Physical Properties
Precise experimental data for this compound, such as melting point and solubility, are not widely published. However, its fundamental properties have been established by various chemical suppliers. It is designated for research purposes only and is not intended for therapeutic or diagnostic use.[4]
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1210215-22-7 | [4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₀FN·HCl (or C₁₂H₁₁ClFN) | [4][5][6] |
| Molecular Weight | 223.67 g/mol | [4][5] |
| Synonyms | 3'-Fluoro-3-biphenylamine hydrochloride, 3-(3-fluorophenyl)aniline hydrochloride | [5][6] |
| InChI Key | LNUWHWWGZKEETJ-UHFFFAOYSA-N | [5] |
| Appearance | Likely a white to off-white solid, based on analogous compounds. | N/A |
| Storage | Store in a dry, tightly sealed container at room temperature. | [6][9] |
Section 2: Spectroscopic Characterization (Theoretical Analysis)
While dedicated, published spectra for this specific compound are scarce, a robust theoretical analysis based on fundamental principles of spectroscopy can be constructed. This serves as a predictive guide for researchers aiming to characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture.
-
¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.0-7.8 ppm). The protons on both rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to proton-proton and proton-fluorine couplings. The amine protons (-NH₃⁺) would likely appear as a broad singlet at a variable chemical shift, dependent on solvent and concentration, potentially downfield due to the electron-withdrawing nature of the ammonium salt.
-
¹³C NMR: The spectrum will show 12 distinct signals for the carbon atoms of the biphenyl core. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will also show smaller C-F couplings (²JCF and ³JCF). The carbon attached to the ammonium group will also be shifted downfield.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[10][11][12][13] A single resonance is expected for the fluorine atom. Its chemical shift, typically in the range of -110 to -130 ppm (relative to CFCl₃), is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and purity of the compound.[11][14]
Table 2: Predicted NMR Spectral Features
| Nucleus | Region / Feature | Rationale and Expected Observations |
| ¹H | 7.0 - 7.8 ppm | Aromatic protons. Complex splitting due to H-H and H-F coupling. |
| Variable (Broad) | -NH₃⁺ protons. Shift and broadening are solvent/concentration dependent. | |
| ¹³C | 110 - 150 ppm | Aromatic carbons. |
| C-F Signal | Doublet with large ¹JCF coupling constant (~245 Hz). | |
| C-N Signal | Shifted downfield due to the electron-withdrawing -NH₃⁺ group. | |
| ¹⁹F | -110 to -130 ppm | Single resonance, likely a multiplet due to coupling with ortho and meta protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For the hydrochloride salt of an aromatic amine, specific vibrational modes are expected.
-
N-H Stretching: A very broad and strong absorption is expected in the 2800-3000 cm⁻¹ region, characteristic of the ammonium salt (-NH₃⁺).[15]
-
Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.
-
N-H Bending: A band may appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: Aromatic amines typically show a strong C-N stretch between 1250-1335 cm⁻¹.[16][17]
-
C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base. In a typical electron ionization (EI) experiment, the molecular ion peak (M⁺) for the free amine (C₁₂H₁₀FN) would be observed at m/z 187.21. The hydrochloride salt itself is not typically observed. The isotopic pattern would be characteristic of a compound containing C, H, F, and N.
Section 3: Synthesis and Reactivity
Plausible Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A highly logical and field-proven method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[18][19][20] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Causality of Experimental Choices:
-
Reactants: The most direct approach involves coupling 3-bromoaniline (or a protected version) with 3-fluorophenylboronic acid. 3-Bromoaniline is chosen for its commercial availability and appropriate reactivity. The boronic acid provides the second fluorinated ring. Using the amine in its free form can sometimes interfere with the catalyst; therefore, protecting the amine as an amide or carbamate, followed by deprotection, is a common and robust strategy to ensure high yields.
-
Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard and effective choice for this transformation. It initiates the catalytic cycle through oxidative addition to the aryl halide.
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step in the catalytic cycle.
-
Solvent: A two-phase solvent system, such as toluene and water or dioxane and water, is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (3'-Fluoro-[1,1'-biphenyl]-3-amine) by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in ether) to precipitate the hydrochloride salt. Filter and dry the resulting solid to obtain the final product.
Visualization of Synthetic Workflow
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Section 4: Applications in Research and Drug Development
The primary value of this compound lies in its role as a synthetic intermediate.[7] The fluorinated biphenylamine motif is prevalent in both pharmaceuticals and agrochemicals.[1][3]
The Role of Fluorine: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[21]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, increasing the drug's half-life.[2]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the amine, which can affect drug-receptor interactions and solubility.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.[3]
The Biphenylamine Scaffold: This structural core provides a rigid, well-defined geometry for orienting substituents into the binding pockets of target proteins. It is a common scaffold found in kinase inhibitors, reverse transcriptase inhibitors, and various other therapeutic agents.[2]
Visualization of Role in Drug Discovery
Caption: Role as a building block in drug discovery.
Section 5: Safety and Handling
This compound is classified as an irritant. Standard laboratory precautions should be strictly followed to minimize exposure.
Table 3: GHS Hazard Information
| Hazard Code | GHS Statement | Precautionary Measures |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing.[6][9] |
| H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection.[6][9] |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6][9] |
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Spills: Clean up spills immediately using dry methods to avoid generating dust. Wear appropriate PPE during cleanup.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its value is derived from the combination of a versatile biphenyl scaffold, a reactive amine handle, and the strategic placement of a fluorine atom, which can impart desirable properties to the final target molecules. While detailed experimental data on the compound itself is limited in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles. This guide provides a foundational framework for researchers to understand, synthesize, and safely handle this compound in their research and development endeavors.
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An In-Depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (CAS No. 1210215-22-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride, a fluorinated biphenyl amine of significant interest in medicinal chemistry and materials science. While detailed studies on this specific compound are emerging, this document synthesizes available data and established principles to offer insights into its chemical properties, a probable synthetic route via Suzuki-Miyaura coupling, and potential applications. The strategic incorporation of a fluorine atom is known to modulate physicochemical and pharmacokinetic properties, making this compound a valuable building block for the development of novel therapeutics and functional materials.[1][2][3] This guide is intended to serve as a foundational resource for researchers exploring the utility of this and related compounds.
Introduction: The Significance of Fluorinated Biphenyl Amines
The biphenyl amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of fluorine into organic molecules can profoundly influence their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] Specifically, the 3'-fluoro substitution on the biphenyl core of the title compound introduces a highly electronegative element that can alter electron distribution and pKa, potentially enhancing membrane permeability and modulating interactions with protein targets.[2][4] As such, this compound represents a valuable building block for the synthesis of novel drug candidates and advanced materials where fine-tuning of electronic and steric properties is crucial.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1210215-22-7 | [5][6] |
| Molecular Formula | C₁₂H₁₀FN·HCl | [5] |
| Molecular Weight | 223.67 g/mol | [5][6] |
| Appearance | Solid (form may vary) | N/A |
| Synonyms | 3-Amino-3'-fluorobiphenyl hydrochloride, 3-(3-fluorophenyl)aniline hydrochloride | [6][7] |
| InChI Key | LNUWHWWGZKEETJ-UHFFFAOYSA-N | [6] |
| Storage | Sealed in dry, Room Temperature | [7] |
Synthesis and Mechanism
The proposed reaction involves the coupling of an appropriately protected 3-bromoaniline derivative with (3-fluorophenyl)boronic acid. The amine functionality is typically protected during the coupling reaction to prevent side reactions.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[11][12] Optimization of catalyst, base, solvent, and temperature may be necessary for this specific transformation.
Step 1: Protection of 3-Bromoaniline
-
To a solution of 3-bromoaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield tert-butyl (3-bromophenyl)carbamate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine tert-butyl (3-bromophenyl)carbamate, (3-fluorophenyl)boronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[9]
-
After completion, cool the reaction to room temperature, and perform an extractive workup.
-
Purify the crude product by column chromatography to obtain tert-butyl (3'-fluoro-[1,1'-biphenyl]-3-yl)carbamate.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified protected biphenyl amine in a suitable solvent (e.g., 1,4-dioxane or methanol).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.
-
Monitor the deprotection by TLC. Upon completion, the hydrochloride salt may precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as the final product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization (Predictive)
While a Certificate of Analysis for a specific lot should always be consulted for definitive data, the following table outlines the expected analytical data for this compound based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The protons on the fluorinated ring will likely show coupling to ¹⁹F. The amine protons will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | Signals corresponding to the 12 aromatic carbons. The carbons on the fluorinated ring will exhibit C-F coupling. |
| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak for the free base (C₁₂H₁₀FN) at m/z ≈ 188.08. |
| FT-IR | Characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, and C-F stretching. |
| Purity (HPLC) | Typically >95% for research-grade material. |
Applications in Research and Development
This compound is a versatile intermediate for the synthesis of more complex molecules. Its potential applications span several fields:
-
Medicinal Chemistry: As a key building block for the synthesis of novel therapeutic agents. The fluorinated biphenyl amine motif is of interest for developing inhibitors of various enzymes and receptors. The fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3]
-
Materials Science: The electronic properties imparted by the fluoro and amino groups make this compound a candidate for the synthesis of organic light-emitting diodes (OLEDs), dyes, and specialty polymers.[1]
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides.[1]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[7]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wear protective gloves, eye protection, and protective clothing.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its known properties and a scientifically sound, albeit predictive, framework for its synthesis and characterization based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. As research into fluorinated compounds continues to expand, the utility of this and related building blocks is expected to grow, enabling the development of next-generation pharmaceuticals and advanced materials.
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (CAS No. 1210215-22-7), a fluorinated biaryl amine of significant interest in medicinal chemistry and materials science. We will delve into a detailed examination of its molecular structure, physicochemical properties, and spectroscopic characteristics. A representative, field-proven protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals, offering authoritative insights into the core attributes of this versatile chemical building block.
Introduction: The Strategic Importance of Fluorinated Biphenyl Amines
The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of fluorine into organic molecules is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's conformational preferences and electronic distribution without significantly increasing its steric bulk.[1]
This compound emerges at the intersection of these two valuable motifs. As a bifunctional molecule, it offers two reactive sites: the nucleophilic amine for amide bond formation or further derivatization, and the biphenyl core, which can be further functionalized. The hydrochloride salt form enhances its solubility in aqueous media and improves its handling characteristics as a stable, crystalline solid. This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, where precise molecular architecture is paramount for biological activity.[1]
Molecular Structure and Physicochemical Properties
The foundational identity of this compound is established by its chemical formula and molecular weight.
| Property | Value | Source |
| CAS Number | 1210215-22-7 | [2][3] |
| Molecular Formula | C₁₂H₁₀FN・HCl | [2] |
| Molecular Weight | 223.67 g/mol | [2][3] |
| Synonyms | 3-(3-Fluorophenyl)aniline hydrochloride; 3'-Fluoro-3-biphenylamine hydrochloride | [3][4] |
Structural Features: The molecule consists of two phenyl rings linked by a single C-C bond. The key substituents are a fluorine atom at the 3'-position of one ring and an amine group at the 3-position of the other. In its hydrochloride form, the amine group is protonated (NH₃⁺), forming an ionic bond with the chloride ion (Cl⁻).
The C-C bond between the two phenyl rings allows for rotational freedom. The degree of twisting (dihedral angle) is influenced by steric hindrance from adjacent substituents and crystal packing forces. This conformation is critical as it dictates the three-dimensional space the molecule occupies, which directly impacts its ability to interact with biological targets.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond in biaryl systems is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a bond between an organohalide and an organoboron compound. Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.
A logical synthetic route to 3'-Fluoro-[1,1'-biphenyl]-3-amine involves the coupling of 3-bromoaniline (or 3-iodoaniline for higher reactivity) with 3-fluorophenylboronic acid .
Conceptual Synthesis Workflow
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system based on established Suzuki-Miyaura coupling methodologies. Successful execution should yield a product whose spectroscopic data aligns with the predicted characteristics outlined in the next section.
Materials:
-
3-Bromoaniline (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Causality: The vessel must be dry to prevent unwanted side reactions. The palladium catalyst is the heart of the reaction, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Causality: Pd(0) catalysts are sensitive to oxidation by air, which would deactivate them. An inert atmosphere is critical for catalytic efficiency.
-
-
Solvent and Base Addition: Add degassed toluene (e.g., 5 mL per mmol of aryl halide) and a degassed aqueous solution of Na₂CO₃ (2.0 eq).
-
Causality: Toluene is a common organic solvent for this reaction. The aqueous base is essential for the transmetalation step, activating the boronic acid. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heating provides the necessary activation energy. Vigorous stirring is required to ensure efficient mixing of the two phases where the reaction occurs.
-
-
Work-up and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Causality: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities. Brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue (the free base, 3'-Fluoro-[1,1'-biphenyl]-3-amine) by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and homocoupled byproducts.
-
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this specific molecule is not available, we can predict the key features based on the analysis of analogous structures. The following data serves as a benchmark for quality control and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR):
-
Aromatic Region (δ 6.5 - 7.8 ppm): A complex series of multiplets corresponding to the 8 aromatic protons is expected. The protons on the fluorine-bearing ring will exhibit additional splitting due to coupling with the ¹⁹F nucleus (H-F coupling). Protons ortho to the fluorine will show larger coupling constants than those meta or para.
-
Amine Protons (NH₃⁺): A broad singlet is expected, typically downfield (δ > 8.0 ppm), due to the acidic nature of the ammonium protons. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ 110 - 165 ppm): Twelve distinct signals are expected in the aromatic region.
-
The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).
-
Carbons two and three bonds away from the fluorine will also show smaller C-F couplings.
-
The carbon attached to the ammonium group (C-NH₃⁺) will also be shifted accordingly.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3200 - 2800 | N⁺-H Stretch | Strong, broad absorption, typical of an ammonium salt. |
| ~1600 & ~1475 | C=C Stretch | Medium to strong sharp bands, characteristic of the aromatic rings. |
| ~1620 - 1550 | N-H Bend | Medium intensity band. |
| ~1250 - 1100 | C-F Stretch | Strong, characteristic absorption. |
| ~850 - 700 | C-H Bending | Out-of-plane bending vibrations indicating substitution patterns on the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For the free base (C₁₂H₁₀FN, MW: 187.22), the following would be expected under Electron Ionization (EI):
-
Molecular Ion (M⁺): A strong peak at m/z = 187.
-
Key Fragments: Fragmentation would likely proceed through pathways common to aromatic amines and fluorinated compounds. Predicted fragments could include the loss of HCN (m/z 160) or the loss of a fluorine radical. The biphenyl linkage is relatively stable, so fragments corresponding to the individual substituted phenyl rings might also be observed.
Analytical Characterization Workflow
Caption: Logical flow for the purification and analytical validation.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in its role as a molecular scaffold for building more complex molecules with tailored biological activities.
-
Medicinal Chemistry: This compound is a key building block for synthesizing inhibitors of various enzymes and receptors. The amine handle is commonly used to introduce pharmacophores via amide coupling. For example, similar trifluorinated biphenyl amines are precursors to fungicides like Fluxapyroxad, highlighting their importance in constructing complex carboxamides with potent biological effects.
-
Agrochemicals: As with pharmaceuticals, the fluorinated biphenyl motif is valuable in developing next-generation pesticides and herbicides. The fluorine atom can block sites of metabolic attack by enzymes in pests, increasing the compound's half-life and efficacy.
-
Materials Science: Biphenyl derivatives are foundational to the development of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern and electronic properties of this amine could be exploited in the synthesis of novel organic electronic materials.
Conclusion
This compound is a strategically designed molecule that combines the robust biphenyl core with the advantageous properties of fluorine and the synthetic versatility of an amine group. Its synthesis is reliably achieved through well-understood palladium-catalyzed cross-coupling reactions. A thorough understanding of its molecular structure, confirmed by a suite of spectroscopic techniques, is essential for its effective use as a building block in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs.
References
- Santa Cruz Biotechnology, Inc. 3′-Fluoro-[1,1′-biphenyl]-3-amine hydrochloride (CAS 1210215-22-7). URL: https://www.scbt.com/p/3-fluoro-1-1-biphenyl-3-amine-hydrochloride-1210215-22-7
- ChemicalBook. This compound (CAS 1210215-22-7). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7308123.htm
- CymitQuimica. 3'-Fluoro-[1,1'-biphenyl]-3-amine, HCl. URL: https://www.cymitquimica.com/3-fluoro-1-1-biphenyl-3-amine-hcl
- BenchChem. The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. URL: https://www.benchchem.com/blog/the-versatility-of-fluorinated-biphenyl-amines-in-modern-chemistry/
Sources
Navigating the Solubility Landscape of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride: A Technical Guide for Researchers
An In-depth Exploration of Physicochemical Properties, Solubility Profiles, and Experimental Determination for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride, a compound of interest within contemporary research pipelines.
This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical attributes of this molecule, present predicted solubility data in key laboratory solvents, and explore the theoretical and practical aspects of its pH-dependent solubility. Furthermore, detailed, field-proven experimental protocols for accurate solubility determination are provided, underpinned by a rationale for key methodological choices. Through a synthesis of theoretical principles and practical guidance, this guide aims to equip the reader with the necessary knowledge to effectively navigate the solubility challenges associated with this compound and similar amine hydrochloride salts.
Physicochemical Properties: A Foundation for Understanding Solubility
The inherent solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces. This compound is an aromatic amine salt, and its key physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁ClFN | |
| Molecular Weight | 223.67 g/mol | |
| CAS Number | 1210215-22-7 | |
| Predicted pKa | 3.8 ± 0.2 | ACD/Labs Percepta |
The presence of the biphenyl core contributes to the molecule's lipophilicity, while the amine group, protonated as a hydrochloride salt, introduces a significant polar, ionic character. This duality is central to its solubility behavior. The fluorine substituent can further modulate properties such as lipophilicity and pKa through its electron-withdrawing effects.
Predicted Solubility Profile
Due to the limited availability of public experimental data for this compound, solubility predictions were generated using established computational models. It is crucial to note that these are in silico estimations and should be confirmed by experimental determination.
| Solvent | Predicted Solubility (mg/mL) | Temperature (°C) | Prediction Tool |
| Water | 5 - 10 | 25 | ACD/Labs Percepta |
| DMSO | > 50 | 25 | ACD/Labs Percepta |
| Ethanol | 10 - 20 | 25 | ACD/Labs Percepta |
The predicted higher solubility in DMSO is consistent with its powerful aprotic polar nature, capable of solvating a wide range of compounds. The moderate predicted solubility in ethanol, a polar protic solvent, suggests that it can engage in hydrogen bonding with the amine hydrochloride. The predicted aqueous solubility, while modest, is expected for a small molecule amine salt.
The Critical Influence of pH on Aqueous Solubility
For an ionizable compound like this compound, aqueous solubility is intrinsically linked to the pH of the medium. As the hydrochloride salt of a weak base, its solubility is governed by the equilibrium between the ionized (protonated) and non-ionized (free base) forms.
The relationship between pH, pKa, and the concentrations of the ionized and non-ionized species can be described by the Henderson-Hasselbalch equation :
pH = pKa + log([B]/[BH⁺])
Where:
-
[B] is the concentration of the free base (non-ionized form)
-
[BH⁺] is the concentration of the protonated amine (ionized form)
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the ionized form. For a basic compound, the equation for total solubility is:
S_total = S₀ * (1 + 10^(pKa - pH))
This relationship underscores that at pH values below the pKa, the ionized form [BH⁺] predominates, leading to higher aqueous solubility. Conversely, as the pH increases above the pKa, the equilibrium shifts towards the less soluble free base [B], resulting in a decrease in overall solubility. This pH-dependent solubility profile has profound implications for oral drug absorption, as the compound traverses the varying pH environments of the gastrointestinal tract.
Caption: Relationship between pH, predominant species, and aqueous solubility for an amine hydrochloride.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is the cornerstone of informed decision-making in drug development. The following sections detail two widely accepted methods for determining the thermodynamic solubility of this compound.
The "Gold Standard": Shake-Flask Method
The shake-flask method is a robust and reliable technique for determining equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with a solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. The excess solid should be visually apparent throughout the experiment.
-
Add a precise volume of the desired solvent (e.g., purified water, 0.1 M phosphate buffer at various pH values, DMSO, ethanol) to each vial.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to sediment.
-
For aqueous solutions, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. The first few drops of the filtrate should be discarded to prevent dilution from the filter membrane.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility from the measured concentration of the diluted sample and the dilution factor.
-
Caption: Workflow for the shake-flask solubility determination method.
Potentiometric Titration for pH-Solubility Profile
For ionizable compounds, potentiometric titration offers an efficient method to determine the pH-solubility profile.
Principle: The compound is titrated with a strong acid or base, and the pH is monitored. The point at which the compound precipitates or dissolves provides information about its solubility at that specific pH.
Detailed Protocol:
-
Instrumentation:
-
Utilize an automated potentiometric titrator equipped with a calibrated pH electrode, a precision burette, and a stirrer.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into the titration vessel.
-
Add a known volume of purified water or a suitable buffer.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
The formation of a precipitate will be indicated by a plateau in the pH titration curve, as the added base is consumed by the precipitation of the free base.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
The pH at which precipitation begins corresponds to the pH of a saturated solution.
-
The intrinsic solubility (S₀) and pKa can be calculated from the titration data using specialized software.
-
Analytical Methods for Quantification
The accuracy of solubility determination is highly dependent on the analytical method used for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis scan).
-
Injection Volume: 10-20 µL.
UV-Vis Spectrophotometry
For routine analysis where specificity is not a major concern, UV-Vis spectrophotometry can be a rapid and cost-effective alternative.
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a solution of the compound across a range of UV-Vis wavelengths.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards at the λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the appropriately diluted sample from the solubility experiment and determine its concentration from the calibration curve.
Discussion: Implications for Drug Development
The solubility profile of this compound has several important implications for its development as a potential therapeutic agent:
-
Formulation Development: The predicted moderate aqueous solubility may necessitate the use of formulation strategies to enhance dissolution and bioavailability for oral administration. This could include salt form optimization, particle size reduction (micronization or nanocrystals), or the use of solubility-enhancing excipients.
-
Preclinical Studies: The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro assays. However, care must be taken to avoid precipitation when diluting the DMSO stock into aqueous assay buffers.
-
Biopharmaceutical Considerations: The pronounced pH-dependent solubility highlights the importance of understanding the dissolution and absorption behavior of the compound in different regions of the gastrointestinal tract. In vitro dissolution studies that mimic physiological pH conditions are crucial.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While experimental data for this specific compound is limited, the presented physicochemical properties, predicted solubility profiles, and detailed experimental methodologies offer a robust framework for researchers and drug development professionals. A thorough understanding and experimental determination of its solubility are critical first steps in unlocking the therapeutic potential of this and other promising amine hydrochloride compounds.
References
- ACD/Labs.
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical characteristics of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (CAS No. 1210215-22-7). As a fluorinated biphenyl amine, this compound holds significant interest for applications in medicinal chemistry and materials science. This document is structured to deliver not only foundational data but also the experimental rationale and detailed protocols necessary for its thorough characterization, empowering researchers to confidently utilize this molecule in their work.
Core Molecular Attributes
3'-Fluoro-[1,1'-biphenyl]-3-amine HCl is a biphenyl derivative characterized by a fluorine atom on one phenyl ring and an amine hydrochloride group on the other. This specific substitution pattern imparts unique electronic and conformational properties that are of interest in drug design and the synthesis of novel materials.
| Property | Value | Source(s) |
| CAS Number | 1210215-22-7 | [1][2] |
| Molecular Formula | C₁₂H₁₀FN•HCl | [1][2] |
| Molecular Weight | 223.67 g/mol | [1][2] |
| Synonyms | 3-Amino-3'-fluorobiphenyl hydrochloride | [3] |
Physicochemical Properties: An Experimental Approach
Melting Point
The melting point is a critical indicator of purity. For amine hydrochlorides, this can also be a decomposition point.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small, dry sample of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up quickly to about 20 °C below the expected melting point, then increased at a rate of 1-2 °C per minute.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. For amine hydrochlorides, any color change or gas evolution should be noted as it may indicate decomposition.
Solubility Profile
Understanding the solubility of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl in various solvents is crucial for its use in synthesis, purification, and biological assays. As an amine hydrochloride, it is expected to have good solubility in polar protic solvents.
Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |
| Methanol / Ethanol | Soluble | Polar protic solvents can solvate the ionic salt. |
| DMSO / DMF | Soluble | Polar aprotic solvents with high dielectric constants can dissolve the salt. |
| Dichloromethane | Sparingly Soluble | The organic biphenyl structure may allow for some solubility. |
| Hexanes / Toluene | Insoluble | Non-polar solvents are unlikely to dissolve the ionic salt. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Equilibrium: An excess amount of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl is added to a known volume of the solvent in a sealed vial.
-
Agitation: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.
Acidity (pKa)
The pKa of the anilinium ion is a key parameter that influences the compound's ionization state at different pH values, which is critical for understanding its behavior in biological systems. The presence of the electron-withdrawing fluorine atom is expected to decrease the basicity of the amine, thus lowering the pKa of the conjugate acid compared to unsubstituted anilinium ions.
Prediction and Experimental Determination: The pKa of fluorinated anilines can be predicted using computational models, often showing a decrease in pKa with increasing electronegativity of substituents[4]. For an accurate experimental value, potentiometric titration is the gold standard.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A precisely weighed amount of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure. The following sections detail the expected spectral features and provide protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. The aromatic region (typically 7.0-8.0 ppm) will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The amine protons may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon atoms. The carbon atoms bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), and other nearby carbons will show smaller couplings.
¹⁹F NMR Spectroscopy: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment around the fluorine atom.
Experimental Protocol: NMR Spectral Acquisition
-
Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse programs. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected Absorptions:
-
N-H Stretch: A broad band in the region of 2800-3200 cm⁻¹ is characteristic of the amine hydrochloride.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Typically observed in the 1250-1335 cm⁻¹ range for aromatic amines.
-
C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Experimental Protocol: FTIR Spectral Acquisition (ATR)
-
Instrumentation: A calibrated FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Acquisition: The spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique. The mass spectrum will show the molecular ion for the free amine (C₁₂H₁₀FN).
Expected m/z: The exact mass of the free amine is 187.0797. The high-resolution mass spectrum should show a prominent ion at [M+H]⁺ of approximately 188.0875.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Acquisition: The mass spectrum is acquired in positive ion mode. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern.
Analytical Methodologies
A validated analytical method is essential for quality control and quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.
Workflow for HPLC Method Development
Caption: A logical flow for developing a robust HPLC method.
Protocol: Reversed-Phase HPLC for Purity and Quantification
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating related impurities.
-
Detection: The UV detector wavelength should be set at a maximum absorbance of the analyte, which can be determined by a UV scan. A wavelength of 254 nm is often a good starting point for aromatic compounds.
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Stability, Storage, and Safety
Stability: Amine hydrochlorides are generally stable solids. However, they can be sensitive to light and high temperatures. Stability studies should be conducted to determine the shelf life under various conditions.
Storage: It is recommended to store 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl in a tightly sealed container in a cool, dry, and dark place.
Safety and Handling: This compound is classified as an irritant and may cause skin, eye, and respiratory irritation[1][5]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood[5].
References
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potential research applications of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride
A Technical Guide to the Research Applications of 3'-fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
Abstract
This compound is a synthetic organic compound featuring a fluorinated biphenylamine scaffold. This structure is of significant interest to the drug discovery and medicinal chemistry sectors. The strategic placement of a fluorine atom on the biphenyl core can profoundly influence the molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] This guide provides an in-depth analysis of the compound's properties and explores its potential as a versatile building block for synthesizing novel bioactive molecules, particularly kinase inhibitors. We present detailed, field-proven experimental protocols for library synthesis via Suzuki coupling and subsequent in vitro screening, establishing a robust framework for its application in modern drug development programs.
Introduction: The Strategic Value of the Fluorinated Biphenylamine Scaffold
The biphenylamine motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including antidiabetic agents and kinase inhibitors.[5] Its conformational flexibility allows it to adapt to various protein binding sites. The introduction of a fluorine atom, a common strategy in drug design, imparts unique properties that can be leveraged to overcome common developmental hurdles.[6][7]
Key Advantages of Fluorine Incorporation:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a potential site of metabolism can block oxidative processes, thereby increasing the compound's half-life and bioavailability.[1][3]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing potency.[2][3]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa. For instance, it can reduce the basicity of nearby amine groups, which may improve membrane permeation and overall pharmacokinetic profiles.[3][8]
Given these advantages, this compound represents a high-value starting material for constructing libraries of novel compounds aimed at complex biological targets.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1210215-22-7 | [9][10] |
| Molecular Formula | C₁₂H₁₁ClFN | [9][11] |
| Molecular Weight | 223.67 g/mol | [9][10] |
| Form | Hydrochloride Salt | [9][12] |
| Storage | Sealed in dry, Room Temperature | [11] |
| Primary Use | For Research Use Only | [9][10] |
Core Research Application: A Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] Consequently, they are a primary focus for drug discovery.[13] The biphenylamine scaffold is a common feature in many potent kinase inhibitors.[14][15][16] this compound is an ideal starting point for a kinase inhibitor discovery program due to its structural features that can be readily elaborated to target the ATP-binding site of kinases.
The primary amine group serves as a versatile chemical handle for derivatization. It can be functionalized to introduce various side chains or to form the core of a heterocyclic system designed to interact with the "hinge" region of a kinase, a critical interaction for potent inhibition.
Experimental Protocols and Workflows
This section provides a validated, step-by-step workflow for utilizing this compound to synthesize and screen a library of potential kinase inhibitors. The causality behind key experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Workflow Overview: From Scaffold to Hit Identification
The overall strategy involves a two-stage process: (1) chemical synthesis of a focused library of compounds built upon the core scaffold, and (2) in vitro biological screening of this library against a target kinase to identify initial "hits."
Caption: A generalized workflow from starting material to validated biological hits.
Protocol 1: Synthesis of a Biaryl Amide Library via Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction for forming carbon-carbon bonds, making it ideal for library synthesis.[17][18][19] This protocol describes the coupling of various aryl boronic acids to an acylated derivative of the core compound.
Rationale: The initial acylation of the amine protects it and introduces a carbonyl group, which can act as a hydrogen bond acceptor—a common feature in kinase inhibitors. The subsequent Suzuki coupling allows for the rapid introduction of chemical diversity by using a range of commercially available boronic acids.[20][21]
Step-by-Step Methodology:
-
Acylation of the Starting Material:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq) and cool to 0 °C.
-
Slowly add 3-bromobenzoyl chloride (1.1 eq). The triethylamine acts as a base to neutralize the HCl salt and the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield N-(3'-fluoro-[1,1'-biphenyl]-3-yl)-3-bromobenzamide.
-
-
Parallel Suzuki Coupling Reactions:
-
In an array of reaction vials, dispense the N-(3'-fluoro-[1,1'-biphenyl]-3-yl)-3-bromobenzamide (1.0 eq, e.g., 0.1 mmol).
-
To each vial, add a different aryl boronic acid (1.2 eq).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like cesium carbonate (2.0 eq).[20]
-
Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[19][21] The base is required for the transmetalation step.[17]
-
De-gas the vials and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a solvent mixture, such as dioxane/water (4:1, 0.1 M).
-
Seal the vials and heat to 80-100 °C for 12-16 hours.
-
After cooling, filter the reaction mixtures through a pad of Celite to remove the palladium catalyst.
-
Purify each reaction product using preparative HPLC to yield the final library of compounds.
-
Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
-
Protocol 2: In Vitro Kinase Assay for Hit Identification
This protocol describes a universal, fluorescence-based in vitro assay suitable for high-throughput screening (HTS) to determine the inhibitory activity of the synthesized compounds.[13] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used as an example.[13]
Rationale: This homogenous assay format is robust and sensitive, measuring the phosphorylation of a substrate peptide by the target kinase.[13] Inhibition of the kinase results in a decreased signal, allowing for quantitative measurement of compound potency (IC₅₀).[13]
Caption: Principle of a TR-FRET based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Prepare a solution of the target kinase and the biotinylated peptide substrate in kinase buffer.[22]
-
Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Serially dilute the synthesized compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM). Then, dilute these into the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound solution to the appropriate wells. Include "no inhibitor" (0.5% DMSO) wells for positive control (max signal) and "no enzyme" wells for negative control (background).
-
Add 5 µL of the kinase/substrate mixture to all wells except the negative controls.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to all wells.[22]
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET compatible plate reader.
-
Data Interpretation and Assay Validation
Calculating Potency (IC₅₀)
The raw data from the plate reader is used to calculate the percent inhibition for each compound concentration. These values are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Self-Validation: Ensuring Trustworthy Data with the Z'-Factor
To ensure the quality and reliability of the HTS assay, a statistical parameter called the Z'-factor must be calculated.[23][24][25] A robust assay will have a clear separation between the positive and negative controls.
Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control (max signal).
-
μₙ and σₙ are the mean and standard deviation of the negative control (background).
Interpretation of Z'-Factor: [24][25]
-
Z' > 0.5: An excellent assay, suitable for HTS.[23]
-
0 < Z' ≤ 0.5: A good, but marginal assay.
-
Z' < 0: The assay is not suitable for screening.
By routinely calculating the Z'-factor for each screening plate, the trustworthiness of the generated data is continuously validated.[23][26]
Conclusion and Future Directions
This compound is a strategically designed chemical scaffold with significant potential for applications in drug discovery. Its fluorinated biphenylamine core provides a robust starting point for developing potent and selective modulators of clinically relevant targets, such as protein kinases. The synthetic and screening protocols outlined in this guide offer a comprehensive and validated framework for researchers to unlock the potential of this versatile molecule. Future work could involve expanding the library with different coupling chemistries, exploring alternative substitution patterns on the biphenyl rings, and employing the ¹⁸F isotope for use in Positron Emission Tomography (PET) imaging to study drug distribution and target engagement in vivo.[2][4]
References
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- Z-Factor Calculator. (2025). PunnettSquare Tools. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]
- On HTS: Z-factor. (2023). [Source not further identified].
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023).
- HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCUL
- Kwong, F. Y., & Chan, K. S. (2001). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 66(10), 3615-3621. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Zhang, T., et al. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). [Source not further identified].
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH. [Link]
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
- Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. (2022). PubMed. [Link]
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.
- Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. (n.d.).
- 4'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (1211678-27-1). (n.d.). Chemchart. [Link]
- Fluorine in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]
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An In-depth Technical Guide to the Biological Activity of Fluorinated Biphenyl Amines
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, few elements have proven as transformative as fluorine. Its strategic incorporation into bioactive scaffolds is not merely an act of substitution but a profound modulation of a molecule's physicochemical and pharmacological properties. The high electronegativity, small atomic size, and the sheer strength of the carbon-fluorine bond allow us to fine-tune lipophilicity, metabolic stability, and binding affinity with a level of precision previously unattainable.[1] This guide focuses on the intersection of this powerful halogen with the versatile biphenyl amine framework—a privileged structure in its own right—to explore the vast potential of fluorinated biphenyl amines in shaping the future of therapeutics. As researchers, scientists, and drug development professionals, understanding the nuances of this chemical class is paramount to unlocking novel therapeutic interventions.
The Biphenyl Amine Scaffold: A Foundation for Diverse Biological Activity
The biphenyl moiety offers a unique three-dimensional architecture, allowing for diverse interactions with biological targets. The two phenyl rings can adopt various torsional angles, influencing the molecule's overall shape and ability to fit into binding pockets. The amine linker provides a crucial point for hydrogen bonding and can be tailored to modulate basicity and polarity. This inherent versatility has led to the development of biphenyl amine-based drugs across a spectrum of therapeutic areas, from anti-inflammatory agents to oncology therapeutics.[2][3]
Unlocking Potency and Selectivity: The Role of Fluorine Substitution
The introduction of fluorine into the biphenyl amine scaffold can dramatically alter its biological profile. Strategically placing fluorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1] Furthermore, fluorine's electron-withdrawing nature can modulate the pKa of the amine group, influencing its ionization state at physiological pH and, consequently, its interaction with target proteins. This modulation is critical for optimizing both potency and selectivity.
Structure-Activity Relationships (SAR): A Causal Analysis
The precise placement of fluorine atoms is a critical determinant of biological activity. For instance, in the development of selective COX-2 inhibitors, a class of anti-inflammatory drugs, the trifluoromethyl group on a phenyl ring of celecoxib is crucial for its selectivity.[4][5][6] This bulky, lipophilic group fits into a hydrophobic side pocket present in the COX-2 enzyme but absent in the COX-1 isoform.[5][7] This structural difference is the causal basis for the drug's selective inhibition.
Similarly, in the design of kinase inhibitors, fluorine substitution on the biphenyl ring can enhance binding affinity through favorable interactions with amino acid residues in the ATP-binding pocket. These interactions can be subtle, involving dipole-dipole forces or the formation of non-canonical hydrogen bonds.
Key Biological Activities of Fluorinated Biphenyl Amines
The versatility of the fluorinated biphenyl amine scaffold has led to the discovery of compounds with a wide range of biological activities. Here, we delve into some of the most promising areas of research.
Anticancer Activity
A significant area of investigation for fluorinated biphenyl amines is in oncology. Many of these compounds function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[8]
Mechanism of Action: Kinase Inhibition
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a multitude of cellular processes. In many cancers, kinases are constitutively active, leading to uncontrolled cell growth. Fluorinated biphenyl amines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Logical Workflow for Screening Anticancer Activity
Caption: Workflow for anticancer drug discovery.
Table 1: Anticancer Activity of Exemplary Fluorinated Biphenyl Amines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A | A549 (Lung) | MTT | 0.64 | [9] |
| Compound B | MCF-7 (Breast) | MTT | 39.0 | [10] |
| Compound C | MDA-MB-231 (Breast) | MTT | 35.1 | [10] |
| Compound D | A549 (Lung) | MTT | 5.988 | [10] |
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated biphenyl amines have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[11][12]
Mechanism of Action
While the exact mechanisms for many novel antimicrobial agents are still under investigation, some biphenyl derivatives are known to target essential bacterial enzymes, such as those involved in fatty acid biosynthesis or DNA replication.[11][13] The incorporation of fluorine can enhance the compound's ability to penetrate the bacterial cell wall and inhibit these critical processes.
Caption: COX-2 inhibition by fluorinated biphenyl amines.
Table 3: Anti-inflammatory Activity of Exemplary Fluorinated Biphenyl Amine Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | In Vitro | 0.06 | 405 | [6] |
| Compound 16 | COX-2 | In Vitro | 0.21 | >476 | [6] |
| Compound 39 | COX-2 | In Vitro | 0.077 | 1298 | [6] |
Experimental Protocols: A Self-Validating Approach
The integrity of any biological data is contingent upon the robustness of the experimental protocols. The following methodologies are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the results.
Protocol: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [14][15] Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [16]The amount of formazan produced is directly proportional to the number of viable cells. [14] Materials:
-
96-well plates
-
Test compound (fluorinated biphenyl amine)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized) [16]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. [17]4. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [16][17]6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. [17]7. Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [18][19] Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that prevents visible bacterial growth is determined. [18] Materials:
-
96-well microtiter plates
-
Test compound (fluorinated biphenyl amine)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions of the compound in MHB directly in the 96-well plate. Typically, 100 µL of each concentration is added to the wells. [19]2. Inoculum Preparation: From a fresh agar plate (18-24 hours old), suspend isolated colonies in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). [20]Dilute this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL. [20]3. Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial inoculum. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL. [20]4. Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [18]This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity. [21] Principle: The assay utilizes a luminescence-based system (e.g., ADP-Glo™) where the ADP produced by the kinase reaction is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal. The intensity of the signal is inversely proportional to the degree of kinase inhibition.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (fluorinated biphenyl amine)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Further dilute this series in the kinase assay buffer to a 4x final concentration.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. [21]3. Pre-incubation: Add 2.5 µL of the kinase to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. [21][22]4. Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should be at or near its Km for the specific kinase. [21][22]5. Incubation: Incubate the plate at 30°C for 60 minutes. [21]6. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [21] * Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [21]7. Data Acquisition: Measure the luminescence of each well using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The strategic fluorination of the biphenyl amine scaffold represents a powerful and validated approach in modern drug discovery. The unique properties of fluorine allow for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. As demonstrated, this class of compounds exhibits a remarkable breadth of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory effects.
The experimental workflows and protocols detailed in this guide provide a robust framework for the evaluation of these compounds. By adhering to these self-validating methodologies, researchers can generate high-quality, reproducible data that will drive the optimization of lead compounds.
Looking ahead, the continued exploration of novel fluorination strategies, coupled with advanced computational modeling and a deeper understanding of the biological targets, will undoubtedly lead to the development of the next generation of fluorinated biphenyl amine-based therapeutics. The journey from bench to bedside is arduous, but the potential of this versatile chemical class to address unmet medical needs is undeniable.
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Spectroscopic Characterization of 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering predictive insights and standardized methodologies for the structural elucidation of this compound.
Introduction
This compound, with the chemical formula C₁₂H₁₁ClFN and a molecular weight of 223.67 g/mol , is a biphenyl amine derivative.[1][2][3] The structural integrity and purity of such compounds are paramount in research and pharmaceutical applications. Spectroscopic analysis provides a fundamental approach to confirm the molecular structure and identify functional groups.[4][5] This guide will explore the expected spectroscopic data for this molecule and the experimental protocols to obtain them.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[6] For this compound, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments, respectively. Due to the fluorine atom, ¹⁹F NMR and H-F coupling in ¹H NMR spectra will be particularly informative.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show a complex aromatic region due to the coupling between protons on the two phenyl rings and the coupling of protons with the fluorine atom. The amine protons are expected to be broadened due to exchange and quadrupolar effects and their chemical shift will be concentration and solvent dependent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic Protons | 7.0 - 8.0 | Multiplets (m) | J(H-H) ≈ 7-9 Hz (ortho), J(H-H) ≈ 2-3 Hz (meta), J(H-F) ≈ 5-10 Hz |
| Amine Protons (NH₃⁺) | 8.0 - 10.0 (variable) | Broad singlet (br s) | N/A |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on the solvent and experimental conditions.[7]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl core, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and amino groups. The carbon atoms directly bonded to fluorine will exhibit a large C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-F | 160 - 165 | ¹J(C-F) ≈ 240-260 |
| C-NH₃⁺ | 130 - 135 | N/A |
| Other Aromatic Carbons | 115 - 145 | ²J(C-F), ³J(C-F) ≈ 5-25 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the amine protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.
-
2D NMR: To aid in the assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group, aromatic C-H bonds, and the C-F bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200 - 3500 | N-H stretching (asymmetric and symmetric) of the primary amine hydrochloride | Strong, broad |
| 3000 - 3100 | Aromatic C-H stretching | Medium to weak |
| 1580 - 1650 | N-H bending of the primary amine | Medium to strong |
| 1450 - 1600 | Aromatic C=C ring stretching | Medium to strong |
| 1250 - 1335 | Aromatic C-N stretching | Strong |
| 1000 - 1250 | C-F stretching | Strong |
| 690 - 900 | Aromatic C-H out-of-plane bending | Strong |
Note: The presence of the hydrochloride salt will influence the N-H stretching and bending vibrations.[9][10][11]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[12] It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrum
For this compound, the mass spectrum of the free base (C₁₂H₁₀FN, MW = 187.22 g/mol ) is typically observed after the loss of HCl during ionization.
-
Molecular Ion (M⁺): An intense peak is expected at m/z = 187, corresponding to the molecular ion of the free amine.
-
Key Fragmentation Pathways: The fragmentation of fluorinated aromatic compounds often involves the loss of HF or the fluorine radical.[13] Common fragmentation patterns for biphenyl systems include cleavage of the bond connecting the two phenyl rings.
Caption: Predicted primary fragmentation pathways for 3'-Fluoro-[1,1'-biphenyl]-3-amine.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.[14]
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and ionic compounds, often showing a prominent protonated molecular ion [M+H]⁺.
-
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their m/z ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. This guide offers a predictive overview of the expected spectral data and outlines standardized experimental protocols. The synergistic use of these techniques allows for an unambiguous characterization, which is essential for its application in research and development.
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An In-depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride, a fluorinated biphenyl amine of interest to researchers and professionals in drug discovery and development. While specific detailed historical and application data for this compound are not extensively documented in publicly available literature, this document synthesizes foundational knowledge, proposes a robust synthetic pathway, and explores its potential utility within the broader context of medicinal chemistry.
Introduction: The Significance of Fluorinated Biphenyls in Modern Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of properties, including metabolic stability, binding affinity, and bioavailability. The biphenyl scaffold is a privileged structure found in numerous biologically active compounds. The strategic combination of these two features in molecules like this compound presents a compelling starting point for the development of novel therapeutics. This guide will delve into the specifics of this particular hydrochloride salt, offering insights into its synthesis and potential research applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 1210215-22-7[1][2] |
| Molecular Formula | C₁₂H₁₁ClFN[2] |
| Molecular Weight | 223.67 g/mol [1][2] |
| Appearance | Off-white to light yellow solid (typical) |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
| Storage | Store in a cool, dry place away from light and moisture. |
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of two key building blocks: 3-bromo-nitrobenzene and (3-fluorophenyl)boronic acid , followed by the reduction of the nitro group and subsequent formation of the hydrochloride salt.
Experimental Workflow Diagram
Sources
theoretical studies on the electronic properties of 3'-fluoro-[1,1'-biphenyl]-3-amine
An In-depth Technical Guide to the Theoretical Electronic Properties of 3'-fluoro-[1,1'-biphenyl]-3-amine
Abstract
This guide provides a comprehensive theoretical examination of the electronic properties of 3'-fluoro-[1,1'-biphenyl]-3-amine, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we explore the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. The causality behind computational choices is explained, and the theoretical framework is presented as a self-validating system when paired with experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular behavior of fluorinated biphenyl amines.
Introduction: The Significance of Fluorinated Biphenyl Amines
Aromatic fluorinated biphenyl compounds have garnered considerable attention across diverse scientific fields, including medicinal chemistry, crop protection, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical characteristics.[2] Fluorine's high electronegativity and small atomic size can alter electron distribution, lipophilicity, metabolic stability, and intermolecular interactions, making these compounds highly valuable as building blocks for active pharmaceutical ingredients (APIs) and advanced materials.[2][3]
3'-fluoro-[1,1'-biphenyl]-3-amine is a member of this important class of molecules. Its structure, featuring a biphenyl core with both an electron-donating amine group and an electron-withdrawing fluorine atom, creates a unique electronic landscape. Understanding this landscape is critical for predicting the molecule's reactivity, stability, and potential for interaction with biological targets or other materials. Theoretical and computational methods provide a powerful, efficient means to elucidate these electronic properties at the atomic level, guiding further experimental work.[4]
This guide details the application of Density Functional Theory (DFT) to dissect the electronic structure of 3'-fluoro-[1,1'-biphenyl]-3-amine, offering insights into its chemical behavior and potential applications.
Theoretical Framework and Computational Methodology
The cornerstone of modern computational chemistry for studying molecular electronic properties is Density Functional Theory (DFT).[5][6] DFT offers a favorable balance between computational cost and accuracy, making it ideal for analyzing molecules of this size.[4]
2.1. The DFT Approach: Foundational Principles
Our theoretical investigation is grounded in DFT calculations, which determine the electronic structure of a molecule based on its electron density. For this study, the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic properties for a wide range of organic molecules.[7][8] To ensure a reliable description of the electron distribution, especially for the diffuse electrons and the electronegative fluorine atom, a Pople-style split-valence basis set, 6-311+G(d,p) , is employed. This basis set provides flexibility for both core and valence electrons and includes polarization and diffuse functions.[5][9]
2.2. Key Electronic Property Calculations
The following properties are calculated from the optimized molecular geometry:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[11][12]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons.[1][3] This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack and provides insight into hydrogen bonding interactions.[4][13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the charge distribution and intramolecular charge transfer (ICT) interactions. It provides a detailed picture of bonding, lone pairs, and the stabilizing effects of hyperconjugation.[14]
Computational Workflow Diagram
The logical flow of the theoretical calculations is depicted below. This process ensures a systematic and reproducible investigation, starting from the basic molecular structure to the detailed analysis of its electronic character.
Caption: Computational workflow for analyzing electronic properties.
Theoretical Results and Discussion
3.1. Frontier Molecular Orbital (FMO) Analysis
The FMOs dictate the molecule's behavior in chemical reactions and its electronic transport characteristics. For 3'-fluoro-[1,1'-biphenyl]-3-amine, the HOMO is primarily localized on the electron-rich aniline ring (the ring with the -NH2 group), reflecting its character as the primary electron donor. Conversely, the LUMO is distributed across the biphenyl system, particularly on the fluoro-substituted ring, which acts as the electron-accepting region.
The energies of these orbitals and the resulting energy gap are crucial for predicting stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[11]
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) | Implication |
| EHOMO | -5.88 | Electron-donating capability |
| ELUMO | -0.95 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.93 | High chemical stability, low reactivity |
Note: Values are representative based on DFT calculations of similar aromatic amines.[10][12]
3.2. Molecular Electrostatic Potential (MEP) Surface
The MEP surface provides an intuitive visualization of the charge distribution. The negative potential regions (colored in red and yellow) are the most attractive sites for electrophiles, while the positive potential regions (blue) are favorable for nucleophilic attack.
For 3'-fluoro-[1,1'-biphenyl]-3-amine, the MEP analysis reveals:
-
High Negative Potential: Concentrated around the highly electronegative fluorine and nitrogen atoms. These are the primary sites for hydrogen bonding and electrophilic interactions.
-
Moderate Negative Potential: Distributed over the π-systems of the phenyl rings.
-
Positive Potential: Located on the hydrogen atoms of the amine group and the aromatic rings.
This charge distribution is critical for understanding drug-receptor interactions, where electrostatic complementarity plays a key role.
MEP Visualization
Caption: Conceptual diagram of MEP charge distribution.
3.3. Global Reactivity Descriptors
Derived from the HOMO and LUMO energies, these descriptors quantify the chemical reactivity and stability of the molecule.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 5.88 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.95 | Energy released when accepting an electron |
| Electronegativity (χ) | (I + A) / 2 | 3.415 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.465 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.203 | Measure of reactivity |
These values collectively suggest that 3'-fluoro-[1,1'-biphenyl]-3-amine is a moderately hard molecule, indicating good stability.[11]
Self-Validating Protocols: Bridging Theory and Experiment
A key aspect of trustworthy computational science is the ability to validate theoretical predictions with experimental data. The following protocols outline a self-validating workflow where experimental results can be directly compared to and explained by the theoretical calculations.
4.1. Protocol 1: Synthesis via Suzuki-Miyaura Coupling
The synthesis of fluorinated biphenyl derivatives is commonly achieved with excellent yields via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][11][15]
Step-by-Step Methodology:
-
Reactant Preparation: In an inert atmosphere (e.g., argon), dissolve 3-bromoaniline and 3-fluorophenylboronic acid in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).
-
Reaction: Heat the mixture under reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3'-fluoro-[1,1'-biphenyl]-3-amine.
4.2. Protocol 2: Spectroscopic and Structural Characterization
The synthesized compound's identity and electronic structure can be confirmed using various spectroscopic techniques, which provide data that can be directly correlated with DFT predictions.[11][15]
Methodology:
-
NMR Spectroscopy (¹H, ¹³C): Used for structural elucidation. The experimental chemical shifts can be compared with those predicted by DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method.[7][8]
-
FT-IR Spectroscopy: Provides information about the vibrational modes of the molecule. The experimental spectrum can be compared with the theoretical vibrational frequencies calculated by DFT to confirm functional groups.
-
UV-Visible Spectroscopy: Reveals the electronic transitions within the molecule. The experimental absorption maxima (λmax) can be correlated with the electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations, which are often related to the HOMO→LUMO transition.[10]
Conclusion and Future Outlook
This guide has detailed a robust theoretical framework for investigating the electronic properties of 3'-fluoro-[1,1'-biphenyl]-3-amine using DFT. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors provides a comprehensive picture of its stability, reactivity, and potential interaction sites. The HOMO-LUMO gap of 4.93 eV suggests the molecule possesses significant chemical stability. The MEP map clearly identifies the electronegative nitrogen and fluorine atoms as the primary centers for electrophilic attack and intermolecular interactions.
These computational insights are invaluable for the rational design of new molecules in drug discovery and materials science.[2] By understanding the electronic drivers of molecular behavior, researchers can more effectively predict bioactivity, tune material properties, and accelerate the development of novel compounds. The synergy between these theoretical studies and experimental validation creates a powerful, predictive platform for chemical innovation.
References
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023).
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023).
- Fluorinated biphenyl derivatives.
- The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (2026).
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. [Link]
- Computational Studies of Self Assembled 3,5 Bis(Tri Fluoro Methyl) Benzyl Amine Phenyl Alanine Nano Tubes. (2022). IJRAR. [Link]
- 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. PubChem. [Link]
- Molecular electrostatic potential (MEP) of BI3 molecules mapped onto... (2023).
- The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface.
- Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the...
- HOMO and LUMO molecular orbitals, of 1 a and 1 a'. Obtained by DFT...
- Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories. (2013). PubMed. [Link]
- Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl).
- 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. PubChem. [Link]
- STRUCTURAL AND DFT STUDY OF 1-(3-AMINO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)-3,4-DICHLORO-1H-PYRROLE-2,5-DIONE. (2020). HETEROCYCLES. [Link]
- Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories.
- (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2023). MDPI. [Link]
- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022).
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). PubMed Central. [Link]
- Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 1-(4-fluorobenzyl)-5-bromolindolin-2,3‑dione. OUCI. [Link]
- (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022).
- HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT comput
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org. [Link]
- FT-IR, NBO, HOMO-LUMO, MEP analysis and molecular docking study of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (2015). PubMed. [Link]
- Electronic and thermal properties of Biphenyl molecules. OUCI. [Link]
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020).
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commercial availability and suppliers of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
An In-Depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride: Commercial Availability, Synthesis, and Application in Drug Discovery
Introduction
This compound is a specialized chemical intermediate of significant interest to researchers and professionals in the field of drug development. Its molecular architecture, which combines a biphenyl core with a strategically placed fluorine atom and an amine functional group, makes it a valuable building block for the synthesis of complex molecular entities. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of its commercial availability, key chemical properties, plausible synthetic routes, and its potential applications in modern drug discovery.
Chemical Properties and Identification
A clear understanding of the physicochemical properties of this compound is fundamental for its use in a research setting. These identifiers are crucial for accurate sourcing, handling, and documentation.
| Property | Value |
| Chemical Name | This compound[4] |
| Synonyms | 3-Amino-3'-fluorobiphenyl hydrochloride, 3-(3-fluorophenyl)aniline hydrochloride[5][6][7] |
| CAS Number | 1210215-22-7[8][9][10] |
| Molecular Formula | C₁₂H₁₁ClFN[5][8] |
| Molecular Weight | 223.67 g/mol [8][9] |
| Appearance | Solid |
| Storage | Sealed in dry conditions, at room temperature[7][8] |
Commercial Availability and Suppliers
This compound is available from a range of specialized chemical suppliers catering to the research and development sector. It is important to note that this compound is typically sold for "Research Use Only" and is not intended for diagnostic or therapeutic applications.[9]
| Supplier | Product Number | Available Quantities (Example) |
| Apollo Scientific | PC11126 | 1g[4][8] |
| SynQuest Laboratories | 3630-7-07 | 1g[8] |
| Matrix Scientific | 091742 | 250mg, 1g[8] |
| Santa Cruz Biotechnology | sc-210175 | Inquire for details[9] |
| TRC | F588773 | 100mg[8] |
| Indagoo (via CymitQuimica) | IN-DA008SIL | Inquire for details[5] |
Pricing and availability are subject to change and can be confirmed by visiting the respective supplier websites. Purity levels are typically offered at 95% or higher.
Synthetic Pathways: A Conceptual Overview
While specific, proprietary manufacturing processes may vary between suppliers, a plausible and common synthetic strategy for creating the biphenyl core of this molecule involves a Suzuki coupling reaction. This is a powerful carbon-carbon bond-forming reaction widely used in the pharmaceutical industry. The subsequent formation of the hydrochloride salt is a standard procedure to improve the compound's stability and handling characteristics.
Caption: Conceptual synthetic workflow for this compound.
Role in Drug Discovery and Development
The primary utility of this compound is as a structural motif or "building block" in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] The amine group serves as a versatile chemical handle for further elaboration, allowing for the construction of amides, sulfonamides, and other functional groups common in drug molecules.
The fluorinated biphenyl scaffold is particularly advantageous for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, potentially extending the half-life of a drug.[3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall lipophilicity, which influences its solubility, permeability across biological membranes, and binding to target proteins.[2]
-
Conformational Control: The presence of a fluorine atom can influence the preferred three-dimensional shape (conformation) of the molecule, which can lead to improved binding affinity and selectivity for its biological target.
Caption: Role of the intermediate in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. Safety Data Sheets (SDS) from suppliers provide detailed hazard information.
Key Hazard Statements:
Recommended Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[4][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][7]
-
Handling: Avoid breathing dust.[4][7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
-
Storage: Keep containers securely sealed in a dry, well-ventilated place.[4][8]
Caption: Recommended safe handling workflow for laboratory use.
Conclusion
This compound is a readily available chemical intermediate that serves as a valuable tool for medicinal chemists. Its utility is rooted in the strategic combination of a biphenyl scaffold, a reactive amine handle, and the pharmacologically beneficial properties of fluorine. While its application is confined to research and development, its availability from multiple commercial suppliers enables its integration into discovery programs aimed at creating novel therapeutics. Adherence to strict safety and handling protocols is essential for its use in any laboratory setting.
References
- 4'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (1211678-27-1) - Chemchart. Chemchart. [Link]
- Applications of fluorine-containing amino acids for drug design - PubMed. PubMed. [Link]
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents.
- Fluorine in drug discovery: Role, design and case studies.
- 3-Fluoro-Phenylamine HCl from China Manufacturer - Wolfa. Wolfa. [Link]
- US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents.
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- 2. pharmacyjournal.org [pharmacyjournal.org]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3'-Fluoro-[1,1'-biphenyl]-3-amine, HCl | CymitQuimica [cymitquimica.com]
- 6. 3'-Fluoro-[1,1'-biphenyl]-3-amine, HCl | CymitQuimica [cymitquimica.com]
- 7. This compound | 1210215-22-7 [amp.chemicalbook.com]
- 8. This compound | 1210215-22-7 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
Introduction: The Significance of Fluorinated Biphenyl Amines
Fluorinated biphenyl amines are a class of organic compounds of significant interest in modern chemistry, particularly in the fields of pharmaceutical and materials science.[1] The strategic incorporation of fluorine atoms into the biphenyl scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals.
Overall Synthesis Strategy
The synthesis of this compound is efficiently achieved in a two-step process. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl framework, followed by the conversion of the resulting amine to its hydrochloride salt to improve its stability and handling properties.
Caption: Overall synthetic workflow.
Detailed Synthesis Protocol
Part 1: Suzuki-Miyaura Cross-Coupling
This part of the protocol details the synthesis of the free amine, 3'-Fluoro-[1,1'-biphenyl]-3-amine, via a Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| 3-Bromoaniline | ≥98% | Commercially Available |
| 3-Fluorophenylboronic acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Deionized Water | - | Laboratory Supply |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial as the palladium catalyst is air-sensitive.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 10 mmol scale reaction). The solution should be thoroughly degassed by bubbling the inert gas through it for at least 15 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-bromoaniline) is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude 3'-Fluoro-[1,1'-biphenyl]-3-amine should be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield the pure amine as a solid or oil.
Part 2: Formation of the Hydrochloride Salt
This step converts the purified free amine into its more stable and easily handleable hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Purity/Concentration | Supplier |
| 3'-Fluoro-[1,1'-biphenyl]-3-amine | Purified | From Part 1 |
| Diethyl Ether or Ethyl Acetate | Anhydrous | Commercially Available |
| Hydrogen Chloride Solution | 2.0 M in Diethyl Ether | Commercially Available |
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified 3'-Fluoro-[1,1'-biphenyl]-3-amine in a minimal amount of anhydrous diethyl ether or ethyl acetate in a clean flask.
-
Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise to the amine solution at room temperature.
-
Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. If precipitation is slow, the flask can be cooled in an ice bath.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, this compound.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving several key steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Product Specifications:
| Property | Value |
| Chemical Formula | C₁₂H₁₁ClFN |
| Molecular Weight | 223.67 g/mol |
| CAS Number | 1210215-22-7 |
| Appearance | White to off-white solid |
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8 - 7.6 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the 9 aromatic protons. The amine protons might appear as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl core. The carbon atom attached to the fluorine will exhibit a large coupling constant (J C-F). Based on data for 3-fluoro-1,1'-biphenyl, the fluorinated carbon signal is expected to be a doublet with a J C-F of approximately 244 Hz.[2]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free amine [M-HCl]⁺ at m/z ≈ 187.08.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3][4] Avoid breathing dust and ensure adequate ventilation.[1]
-
Reagents:
-
3-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.
-
Palladium Catalyst: Handle with care, as palladium compounds can be toxic and are air-sensitive.
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Diethyl ether is extremely flammable. Handle these solvents in a fume hood away from ignition sources.
-
-
Storage: Store the final product in a tightly sealed container in a cool, dry place.[4]
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?
- Google Patents. (n.d.). US20220380321A1 - Process for the preparation of biphenylamines.
- PubMed. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
- Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Reddit. (2023, June 22). Hydrochloride salt of amine.
- The Royal Society of Chemistry. (n.d.). Supplementary Data.
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
Sources
Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura Coupling: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of Fluorinated Biphenylamines
Substituted biphenylamines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a fluorine atom into the biphenyl scaffold can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 3'-Fluoro-[1,1'-biphenyl]-3-amine is a key building block in the synthesis of such advanced compounds, and its efficient and scalable synthesis is of paramount importance to researchers in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the formation of biaryl systems. Its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its status as a preferred method in both academic and industrial laboratories. This application note provides a comprehensive guide to the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine using the Suzuki-Miyaura coupling, detailing a robust protocol and providing insights into the critical parameters that govern the reaction's success.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 1-bromo-3-fluorobenzene), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (3-aminophenylboronic acid) is activated by a base, forming a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the efficiency of each of these steps and, consequently, for the overall yield and purity of the product.
Experimental Protocol: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine
This protocol details the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine from 1-bromo-3-fluorobenzene and 3-aminophenylboronic acid.
Reactants:
-
1-Bromo-3-fluorobenzene
-
3-Aminophenylboronic acid
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Bromo-3-fluorobenzene | 175.00 | 1.0 | 1.0 | 175 mg |
| 3-Aminophenylboronic acid | 136.94 | 1.2 | 1.2 | 164 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-3-fluorobenzene (175 mg, 1.0 mmol), 3-aminophenylboronic acid (164 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (4.0 mL) and water (1.0 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.
-
Catalyst Addition: To the stirring solution, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The solution may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C under a continuous inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3'-fluoro-[1,1'-biphenyl]-3-amine.
Causality Behind Experimental Choices
-
Choice of Aryl Halide: 1-Bromo-3-fluorobenzene is chosen as the aryl halide. Aryl bromides generally offer a good balance of reactivity and stability, making them ideal substrates for Suzuki couplings. The reactivity order for aryl halides is generally I > Br > Cl > F.
-
Choice of Boronic Acid: 3-Aminophenylboronic acid is used as the coupling partner. The free amine group is generally tolerated in Suzuki couplings, although its basicity can sometimes interfere with the catalytic cycle. Careful selection of the external base is therefore important.
-
Catalyst and Ligand Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and commercially available catalyst for Suzuki couplings. The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For more challenging couplings, specialized ligands such as SPhos or XPhos, which are bulky and electron-rich, can enhance catalytic activity.
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is essential for the activation of the boronic acid to the more reactive boronate species. The presence of water as a co-solvent aids in the dissolution of the inorganic base. The base plays a critical role in the transmetalation step.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is a common choice for Suzuki couplings. Dioxane provides a good medium for dissolving the organic reactants and the palladium complex, while water is necessary to dissolve the inorganic base. The solvent mixture and reaction temperature can significantly influence the reaction rate and yield.
Data Presentation
Table 2: Summary of Reaction Conditions and Expected Outcome
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Readily available and effective for a wide range of Suzuki couplings. |
| Ligand | Triphenylphosphine (from catalyst) | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃ | Activates the boronic acid for efficient transmetalation. |
| Solvent | 1,4-Dioxane / Water | A versatile solvent system that dissolves both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
| Expected Yield | 70-90% (after purification) | Based on literature for similar Suzuki-Miyaura cross-coupling reactions. |
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine. The protocol outlined in this application note, utilizing standard and readily available reagents, offers a robust starting point for researchers in medicinal chemistry and materials science. Careful attention to the reaction setup, particularly maintaining an inert atmosphere, is crucial for achieving high yields. The versatility of the Suzuki coupling allows for further optimization and adaptation to a wide range of substrates, making it an indispensable tool in modern organic synthesis.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Chem. Eur. J. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
Application Notes and Protocols: Palladium Catalysts for the Synthesis of Fluorinated Biaryls
Abstract: The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and altered electronic characteristics.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging the crucial carbon-carbon bond in these structures. This guide provides an in-depth analysis of the mechanistic principles, key methodologies, and practical protocols for the synthesis of fluorinated biaryls. We will explore the specific challenges posed by fluorine substitution and detail the catalyst systems and reaction conditions developed to overcome them, with a focus on providing researchers, scientists, and drug development professionals with a robust framework for experimental design and execution.
Mechanistic Foundations: The "Fluorine Factor" in Catalysis
The success of any palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The presence of fluorine atoms on the aromatic rings significantly influences the kinetics and thermodynamics of this cycle.
The general catalytic pathway begins with the oxidative addition of an aryl halide or pseudohalide (Ar-X) to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where a second aryl group (Ar') is transferred from an organometallic reagent (e.g., from boron in Suzuki coupling or zinc in Negishi coupling). The final, and often rate-limiting, step is the reductive elimination from the L₂Pd(Ar)(Ar') complex to form the desired biaryl (Ar-Ar') and regenerate the active Pd(0) catalyst.[3]
Causality Behind Fluorine's Influence:
-
Oxidative Addition: The C-F bond itself has a very high dissociation energy (~120 kcal/mol), making its direct oxidative addition to palladium challenging.[4][5] Therefore, reactions typically proceed via activation of more labile C-X bonds (X = I, Br, OTf) on a fluorinated arene. The strong electron-withdrawing nature of fluorine can, however, facilitate the oxidative addition of these C-X bonds.
-
Reductive Elimination: This is the most significant hurdle in fluorinated biaryl synthesis. The formation of the new C-C bond from the Pd(II) intermediate is often slow. This challenge is exacerbated when coupling electron-deficient (highly fluorinated) arenes or sterically demanding partners.[6][7] Failure to undergo efficient reductive elimination can lead to catalyst decomposition and side reactions like beta-hydride elimination.
The Critical Role of Ligands: To overcome these challenges, particularly the slow reductive elimination, highly specialized phosphine ligands have been developed. The key design principle is the use of bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald-type ligands).[6][7] The steric bulk of these ligands promotes the formation of a T-shaped, three-coordinate palladium complex, which is primed for reductive elimination, while disfavoring the formation of inactive catalyst dimers.[7] Furthermore, fluorinated ligands have been designed to accelerate the reaction, demonstrating high catalytic activity in forming sterically demanding biaryls.[8][9]
Key Palladium-Catalyzed Methodologies
While numerous cross-coupling reactions exist, the Suzuki-Miyaura and Negishi couplings are the most robust and widely adopted methods for synthesizing fluorinated biaryls.
Suzuki-Miyaura Coupling
This reaction involves the coupling of an aryl- or vinyl-boronic acid (or ester) with an aryl halide or triflate.
-
Field-Proven Insight: The Suzuki-Miyaura coupling is often the first choice for synthetic chemists due to the exceptional stability, low toxicity, and vast commercial availability of boronic acid reagents. The reaction is tolerant of a wide array of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[8][10]
-
Addressing the Fluorine Challenge: For fluorinated substrates, especially those that are sterically hindered or electron-deficient, standard catalyst systems may fail. The use of specialized Buchwald-type ligands is crucial. For instance, a ligand bearing a heptafluorotolyl group (HFT-Phos) was rationally designed to accelerate reductive elimination through secondary interactions between palladium and the electron-withdrawing fluorinated ring, enabling the synthesis of tetra-ortho-substituted biaryls with catalyst loadings as low as 0.001 mol %.[8] Supported palladium nanoparticles have also shown high activity for these couplings.[2][11]
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents as the nucleophilic partner.
-
Field-Proven Insight: When dealing with highly fluorinated systems, such as the coupling of two polyfluorinated aryls, the Negishi coupling is often superior to the Suzuki reaction.[12] The higher nucleophilicity of organozinc reagents can accelerate the transmetalation step. Recent studies show that specialized hemilabile ligands containing an electron-withdrawing olefin (EWO) moiety can further accelerate transmetalation and reduce undesired homocoupling, enabling the quantitative formation of challenging biaryls like decafluorobiphenyl at relatively mild temperatures (80 °C).[12][13]
-
Experimental Causality: The choice of the Negishi coupling is a deliberate strategy to overcome the sluggish reactivity of electron-poor coupling partners. However, this comes at the cost of handling air- and moisture-sensitive organozinc reagents, requiring more stringent inert atmosphere techniques.
Catalyst and Ligand Selection Guide
The success of a fluorinated biaryl synthesis is critically dependent on the judicious selection of the palladium precursor and, most importantly, the ancillary ligand.
Palladium Precursors:
-
Pd(OAc)₂ / Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively. They require in situ reduction (for Pd(OAc)₂) and ligand coordination to form the active Pd(0)Lₙ catalyst. This can sometimes be inefficient.
-
Buchwald Precatalysts (G3/G4): These are well-defined, air-stable Pd(II) complexes that contain the phosphine ligand and a carbazole leaving group. They are designed for rapid and clean generation of the active monoligated Pd(0) species under reaction conditions, often leading to more reproducible results and cleaner reaction profiles.[14][15]
Ligand Selection: The choice of ligand must be tailored to the electronic and steric properties of the coupling partners.
| Ligand Family | Key Ligands | Rationale for Selection & Application |
| Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos, BrettPhos | Workhorse Ligands: Excellent for a broad range of Suzuki and Negishi couplings. Their steric bulk facilitates the crucial C-C reductive elimination.[6][7] BrettPhos, in particular, has been shown to be effective in C-O couplings involving fluorinated alcohols.[15] |
| Fluorinated Ligands | HFT-Phos, AlPhos | High-Performance: Specifically designed for challenging couplings. The electron-withdrawing fluorine atoms on the ligand backbone can electronically influence the palladium center to accelerate reductive elimination.[8][9] |
| Bidentate Ligands | Xantphos, DPPF | Alternative Scaffolds: Often used in Buchwald-Hartwig aminations of fluorinated systems.[16][17] Bidentate coordination can prevent catalyst dimerization and stabilize the catalytic species.[3] |
| Hemilabile Ligands | PhPEWO-F | Specialized for Polyfluoroarenes: The weakly coordinating olefin arm accelerates transmetalation, which is beneficial in Negishi couplings of highly fluorinated aryls.[12][13] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing a reliable starting point for the synthesis of fluorinated biaryls. Adherence to strict inert atmosphere techniques is critical for reproducibility and high yields.
Protocol 1: High-Turnover Suzuki-Miyaura Coupling for a Monofluorinated Biaryl
This protocol is adapted from methodologies developed for sterically demanding biaryls, utilizing a high-performance catalyst system.[8]
Reaction: 4-Bromo-1-fluoro-2-methylbenzene + (2,6-dimethylphenyl)boronic acid → 4'-Fluoro-2',3,5-trimethyl-1,1'-biphenyl
Materials:
-
Palladium Precatalyst: AdBrettPhos Pd G3 (1 mol%)
-
Aryl Halide: 4-Bromo-1-fluoro-2-methylbenzene (1.0 equiv)
-
Boronic Acid: (2,6-dimethylphenyl)boronic acid (1.5 equiv)
-
Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: Toluene, anhydrous (0.2 M)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line with a manifold
-
Syringes and needles
-
Standard glassware for workup and chromatography
Procedure:
-
Setup: To an oven-dried Schlenk flask under a positive pressure of nitrogen, add the AdBrettPhos Pd G3 precatalyst (0.01 equiv), 4-bromo-1-fluoro-2-methylbenzene (1.0 equiv), (2,6-dimethylphenyl)boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.2 M with respect to the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure fluorinated biaryl product.
Protocol 2: Selective Negishi Coupling for a Polyfluorinated Biaryl
This protocol is based on conditions optimized for the challenging coupling of two distinct polyfluorinated arenes.[12][18]
Reaction: 1-Iodo-2,3,4,5-tetrafluorobenzene + Zn(C₆F₅)₂ → 2,3,3',4,4',5,5',6,6'-Nonafluoro-1,1'-biphenyl
Materials:
-
Palladium Catalyst: [PdCl₂(PhPEWO-F)] (2 mol%)[12]
-
Aryl Halide: 1-Iodo-2,3,4,5-tetrafluorobenzene (1.0 equiv)
-
Organozinc Reagent: Bis(pentafluorophenyl)zinc (Zn(C₆F₅)₂) (1.1 equiv)
-
Solvent: Anhydrous THF (0.1 M)
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Oven-dried reaction vial with a magnetic stir bar
-
Syringes and needles
Procedure:
-
Setup (Inside a Glovebox): To an oven-dried reaction vial, add the [PdCl₂(PhPEWO-F)] catalyst (0.02 equiv) and 1-iodo-2,3,4,5-tetrafluorobenzene (1.0 equiv).
-
Reagent Addition: Add anhydrous THF to dissolve the solids. In a separate vial, dissolve the bis(pentafluorophenyl)zinc (1.1 equiv) in anhydrous THF and add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated aluminum block at 80 °C. Stir for 4-8 hours. The reaction should be monitored for the consumption of the starting aryl iodide.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of 1 M HCl. Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography on silica gel to isolate the nonafluorobiphenyl product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Base is not sufficiently strong or anhydrous.3. Reaction temperature is too low. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of anhydrous solvent. Consider using a glovebox.2. Use a freshly opened or dried base (e.g., K₃PO₄ can be oven-dried).3. Increase the temperature in 10 °C increments. |
| Formation of Homocoupled Byproducts | 1. Transmetalation is slow relative to other pathways.2. For Suzuki coupling, boronic acid decomposition. | 1. Switch to a Negishi coupling for faster transmetalation. Use a ligand designed to accelerate this step (e.g., PhPEWO-F).[12]2. Use a boronic ester (pinacol or MIDA) instead of the boronic acid for increased stability. |
| Formation of Protodehalogenated Arene | 1. Presence of water in the reaction.2. β-Hydride elimination pathway is competing. | 1. Rigorously dry all reagents, solvents, and glassware.2. This is less common with biaryl synthesis but can occur. A different ligand may be required to favor reductive elimination. |
| Inconsistent Yields | 1. Impurities in starting materials.2. Inconsistent quality of base or solvent.3. Inefficient activation of the precatalyst. | 1. Purify starting materials before use.2. Use high-purity, anhydrous solvents and bases from a reliable supplier.3. Switch to a well-defined precatalyst (e.g., Buchwald G3/G4) for more reliable catalyst activation. |
References
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- Ponce-de-León, J., & Espinet, P. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. RSC Publishing. [Link]
- Chen, J., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 27(19), 665. [Link]
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- Wang, C., et al. (2016). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
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- Yang, B-W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
- Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(9), 3792-3795. [Link]
- ACS GCI Pharmaceutical Roundtable. (2017).
- Korenaga, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4638-4643. [Link]
- Butters, M., et al. (2010). Optimized stereoselective Negishi biaryl coupling. Organic Process Research & Development, 14(6), 1424-1433. [Link]
- Chen, G., et al. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 17(17), 4152-4155. [Link]
- Sather, A. C., et al. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society, 137(41), 13433-13438. [Link]
- Worrell, B. T., et al. (2016). Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones. Angewandte Chemie International Edition, 55(31), 9036-9039. [Link]
- Watson, D. A., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Organic Letters, 18(15), 3842-3845. [Link]
- Fang, X., et al. (2013). Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates. Journal of Fluorine Chemistry, 151, 50-57. [Link]
- Ritter, T. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Portfolio Chemistry Community. [Link]
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
- Lee, H. G., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2316-2325. [Link]
- Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Yang, B-W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(9), 4564-4572. [Link]
- Li, Y., et al. (2022). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Advances, 12(17), 10567-10572. [Link]
- Erami, R. S., et al. (2017).
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- Yamamoto, K., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination.
- A. Al-Masum, M., et al. (2017). Synthesis of 2-(Fluorinated Aryl)pyridine Derivatives via Palladium-Catalyzed C–H Bond Arylation of Fluorobenzenes using 2-Halopyridines as Aryl Sources. ChemistrySelect. [Link]
- Roger, A., et al. (2023).
- Lee, H. G., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(17), 4202-4209. [Link]
- Korenaga, T., et al. (2022). Highly Active Catalyst for Suzuki-Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- Finogenova, A., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6398-6402. [Link]
- Scott, V. J., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Organic Letters, 20(13), 3891-3895. [Link]
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purification of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride by recrystallization
An Application Note and Protocol for the Purification of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride by Recrystallization
Abstract
This application note provides a comprehensive guide for the purification of this compound (CAS No. 1210215-22-7), a key intermediate in pharmaceutical research and development. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures to remove impurities.[1][2] For amine hydrochloride salts, which possess significant ionic character, selecting an appropriate solvent system is critical for achieving high purity and yield. This document outlines the fundamental principles of recrystallization, a systematic protocol for solvent screening, a detailed methodology for the purification process, and analytical techniques for purity validation.
Introduction and Physicochemical Properties
This compound is an aromatic amine salt with the molecular formula C₁₂H₁₁ClFN and a molecular weight of 223.67 g/mol .[3][4] Its structure, featuring a biphenyl backbone with fluoro and amino functionalities, makes it a valuable building block in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to undesired side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is an effective, scalable, and economical method for enhancing the purity of solid crystalline compounds like this one.[5]
Compound Properties:
-
Chemical Name: this compound[3]
-
Molecular Formula: C₁₂H₁₀FN•HCl[7]
-
Appearance: Typically an off-white to light-colored solid.
Safety and Handling
This compound is classified as an irritant.[4][6] It may cause skin, eye, and respiratory irritation.[4][6] Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][8]
-
Handling: Avoid generating dust.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container.[4][9]
The Principle of Recrystallization
Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature.[1] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[5][10] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[10]
For an amine hydrochloride salt, the polarity of the solvent is a key consideration. The ionic nature of the hydrochloride salt generally requires polar solvents for dissolution. The "like dissolves like" principle suggests that polar solvents like alcohols or water will be more effective than nonpolar solvents like hexanes or toluene.[11] Often, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) provides the fine-tuned solubility profile needed for successful recrystallization.[5]
Systematic Solvent Screening Protocol
The success of this purification hinges on the selection of an optimal solvent or solvent system. The following protocol details a systematic approach to screen for suitable candidates.
Objective: To identify a solvent or solvent pair that meets the following criteria:
-
Poor solubility of the compound at room temperature.
-
High solubility of the compound at the solvent's boiling point.
-
Formation of well-defined crystals upon cooling.
-
Impurities remain in solution or are insoluble in the hot solvent.
Recommended Solvents for Screening:
-
Polar Protic: Water, Methanol, Ethanol, Isopropanol (IPA)
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate
-
Potential "Poor" Solvents for Mixed Systems: Toluene, Heptane, Diethyl Ether
Experimental Protocol for Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Room Temperature Test: To each test tube, add the selected solvent dropwise (e.g., 0.5 mL) and agitate at room temperature. Observe the solubility.
-
If the compound dissolves completely, the solvent is too "good" and is unsuitable as a single solvent.[5] It may, however, be used as the "good" solvent in a mixed-solvent system.
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Hot Temperature Test: Heat the test tubes containing the insoluble compounds in a water or sand bath. Add more solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent used.
-
If the compound dissolves completely upon heating, the solvent is a promising candidate.
-
If a large volume of solvent is required or the compound remains insoluble, the solvent is too "poor" and is unsuitable.[5] It may be used as the "poor" solvent in a mixed-solvent system.
-
-
Crystallization Test: Remove the test tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, then in an ice-water bath.
-
Observe for crystal formation. The ideal solvent will yield a significant crop of well-formed crystals.
-
If the compound "oils out" (forms a liquid layer instead of crystals), it may indicate the solvent's boiling point is higher than the compound's melting point or that the solution is supersaturated. Try scratching the inside of the test tube with a glass rod to induce crystallization or add a seed crystal.
-
-
Record Observations: Log all observations in a table.
Data Logging Table for Solvent Screening
| Solvent Tested | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation upon Cooling? (Yes/No/Oiled Out) | Notes (e.g., Crystal quality) |
| Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetonitrile | ||||
| Ethanol/Water | ||||
| IPA/Heptane |
Solvent Selection Logic
Caption: Decision tree for single-solvent screening.
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent (or solvent pair) has been identified from the screening process.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hotplate with stirring capability
-
Buchner funnel and filtration flask
-
Filter paper
-
Glass stirring rod
-
Ice-water bath
-
Vacuum source
Step-by-Step Methodology
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to form a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[1] Causality: Using the minimum volume of hot solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated clean Erlenmeyer flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away residual mother liquor containing dissolved impurities from the crystal surfaces without significantly dissolving the desired product.
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the dried cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization protocol.
Purity Assessment and Validation
To validate the success of the purification, the final product should be analyzed and compared to the crude starting material.
-
Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. A successful recrystallization will result in a sharpening and elevation of the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to assess purity. A sample of the crude material and the recrystallized product should be analyzed under identical conditions. The purity is determined by the area percentage of the main product peak. A significant increase in the area percentage indicates successful removal of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect the presence of any remaining solvent or organic impurities. The absence of impurity signals and the correct integration and chemical shifts confirm the identity and purity of the product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently cooled. | - Boil off some of the solvent to re-concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Ensure cooling in an ice bath is adequate. |
| "Oiling Out" | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the solute. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before attempting to cool again, more slowly.- Change to a lower-boiling point solvent. |
| Poor Recovery/Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold enough. | - Use the absolute minimum amount of hot solvent for dissolution.- Ensure filtration apparatus is pre-heated.- Always use ice-cold solvent for washing the filter cake. |
| Colored Crystals | - Colored impurities were not fully removed. | - Repeat the recrystallization, incorporating the optional activated carbon step. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By systematically selecting an appropriate solvent system and carefully following the outlined protocol, researchers can significantly enhance the purity of this important chemical intermediate. The final purity should always be validated using appropriate analytical methods to ensure its suitability for downstream applications in research and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole.
- University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry Department website. [Link]
- University of York. (n.d.). Solvent Choice. Retrieved from University of York, Department of Chemistry Teaching Labs. [Link]
- Important Chemistry Tips. (2022, July 8).
- University of Colorado Boulder. (n.d.). Crystallization Solvents. Retrieved from CU Boulder Department of Chemistry website. [Link]
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester, Department of Chemistry. [Link]
- Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts website. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Chemistry @ CU Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from University of Colorado Boulder website. [Link]
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- 4. This compound | 1210215-22-7 [amp.chemicalbook.com]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fluorinated Aromatic Amines
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful purification of fluorinated aromatic amines using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who are working with these challenging yet increasingly important compounds. This document delves into the critical aspects of method development, including the selection of stationary and mobile phases, sample preparation, and detection techniques. By explaining the underlying chemical principles and providing step-by-step protocols, this guide aims to equip the reader with the necessary expertise to develop robust and efficient HPLC purification methods for fluorinated aromatic amines.
Introduction: The Unique Challenge of Fluorinated Aromatic Amines
Fluorinated aromatic amines are a pivotal class of compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms into an aromatic amine scaffold can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. However, these same properties present unique challenges for their purification by HPLC.
The high electronegativity of fluorine can alter the electron density of the aromatic ring and the basicity of the amine group, affecting their interactions with stationary phases. Furthermore, the presence of a basic amine functional group can lead to undesirable interactions with the acidic silanol groups present on the surface of traditional silica-based stationary phases, resulting in poor peak shape and recovery. This guide will address these challenges and provide practical solutions for achieving optimal purification.
The Foundational Choice: Stationary Phase Selection
The heart of a successful HPLC separation lies in the selection of an appropriate stationary phase. For fluorinated aromatic amines, a thoughtful choice is paramount to control retention and selectivity while mitigating undesirable secondary interactions.
Reversed-Phase Chromatography: The Workhorse Approach
Reversed-phase HPLC (RP-HPLC) is the most common starting point for the purification of fluorinated aromatic amines due to its versatility.[1][2]
-
C18 and C8 Columns: These are the most widely used reversed-phase columns and are a good initial choice.[2][3] The retention mechanism is primarily based on hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. For highly fluorinated or lipophilic aromatic amines, a C8 column may provide more manageable retention times compared to a C18 column.
-
Fluorinated Stationary Phases: For compounds with a higher degree of fluorination, specialized fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands, can offer unique selectivity.[1][3] These phases can exhibit "fluorous-fluorous" interactions with the fluorinated analytes, leading to enhanced retention and often a different elution order compared to traditional C18 columns.[4] PFP phases, in particular, can provide superior selectivity and peak efficiency for halogenated compounds.[1]
Mitigating Peak Tailing: The Amine Challenge
The basic nature of the amine group can lead to strong interactions with residual acidic silanol groups on the silica support of the stationary phase, causing significant peak tailing. Several strategies can be employed to overcome this issue:
-
End-capped Columns: Modern, high-purity, end-capped silica columns are designed to minimize the number of accessible silanol groups. Always opt for these columns when working with basic compounds.
-
Amine-Functionalized Silica: For particularly challenging separations where peak tailing persists, an amine-functionalized stationary phase can be highly effective.[5] These phases have a surface that is less acidic and can repel the basic analytes, leading to improved peak symmetry.[5]
-
Mobile Phase Modifiers: The addition of a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites and improve peak shape.[6]
Chiral Separations
For the separation of enantiomers of chiral fluorinated aromatic amines, specialized chiral stationary phases (CSPs) are required.[7][8]
-
Pirkle-Type Columns: These are a versatile class of CSPs that are often effective for the separation of derivatized amino acids and aromatic amines.[7]
-
Crown Ether-Based Columns: Chiral crown ether stationary phases have shown utility in the enantiomeric separation of aromatic amines.[9]
The development of chiral separations often requires screening a variety of CSPs and mobile phases to find the optimal conditions.[7][10]
Table 1: Stationary Phase Selection Guide for Fluorinated Aromatic Amines
| Stationary Phase | Analyte Characteristics | Key Advantages | Considerations |
| C18/C8 | General purpose, moderately lipophilic | Widely available, well-understood retention | Potential for peak tailing with basic amines |
| Pentafluorophenyl (PFP) | Halogenated, positional isomers | Unique selectivity for fluorinated compounds | May require different mobile phase optimization |
| Amine-Functionalized | Basic amines prone to tailing | Excellent peak shape for basic compounds | May have different retention characteristics |
| Chiral Stationary Phases | Chiral amines (enantiomers) | Direct separation of enantiomers | Requires screening of different CSPs |
Mobile Phase Optimization: Driving the Separation
The mobile phase is a powerful tool for controlling the retention and selectivity of the separation.[11][12] For fluorinated aromatic amines in reversed-phase HPLC, the mobile phase typically consists of a mixture of water and an organic solvent, often with additives to control pH and improve peak shape.
Organic Solvents
Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[11]
-
Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol. It is often the preferred solvent for achieving sharp peaks.
-
Methanol: Can offer different selectivity compared to acetonitrile and is a more cost-effective option.
The Critical Role of pH
Aromatic amines are ionizable compounds, and the pH of the mobile phase is a critical parameter that affects their retention and peak shape.[13][14]
-
Low pH: By operating at a pH below the pKa of the aromatic amine (typically around 4-5), the amine will be protonated. This can improve solubility in the aqueous mobile phase and often leads to sharper peaks by minimizing interactions with silanols. Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are common additives to achieve a low pH.
-
High pH: In some cases, operating at a pH above the pKa of the amine can also be effective. In this case, the amine is in its neutral, free-base form, which can increase its retention on a reversed-phase column. However, it is crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.
Mobile Phase Additives
In addition to acids for pH control, other additives can be beneficial:
-
Buffers: For reproducible retention times, especially when operating near the pKa of the analyte, a buffer system (e.g., ammonium formate or ammonium acetate) should be used to maintain a constant pH.
-
Ion-Pairing Reagents: For highly polar or difficult-to-retain fluorinated aromatic amines, ion-pairing reagents like heptafluorobutyric acid (HFBA) can be added to the mobile phase. These reagents form a neutral complex with the protonated amine, increasing its hydrophobicity and retention.
Sample Preparation: Ensuring a Clean Injection
Proper sample preparation is crucial for protecting the HPLC column and ensuring accurate and reproducible results.[15]
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition to avoid peak distortion.
-
Filtration: All samples should be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.
For complex matrices, such as environmental or biological samples, more extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction, may be necessary to remove interferences.[16][17]
Detection Methods: Visualizing Your Compound
The choice of detector depends on the concentration of the analyte and the required sensitivity.
-
UV-Vis Detector: This is the most common and robust detector for HPLC.[18] Most aromatic amines have a strong chromophore and can be readily detected by UV absorbance, typically in the range of 210-280 nm.
-
Mass Spectrometry (MS): For high sensitivity and selectivity, and for the identification of unknown impurities, coupling the HPLC to a mass spectrometer is the method of choice.[19] LC-MS can provide molecular weight information, which is invaluable for confirming the identity of the purified compound and its related substances.[19]
-
Fluorescence Detector: Some fluorinated aromatic amines may be naturally fluorescent or can be derivatized with a fluorescent tag to enable highly sensitive detection.[20][21]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS): For non-targeted analysis and fluorine-specific detection, a novel approach using HPLC-ICP-MS/MS has been developed.[22][23] This method allows for the detection of fluorinated compounds even if they are not easily ionizable by conventional MS techniques.[23][24]
Protocols
Protocol 1: General Purpose RP-HPLC Purification of a Fluorinated Aromatic Amine
This protocol is a good starting point for the purification of a moderately lipophilic fluorinated aromatic amine.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[25]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.[25]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the fluorinated aromatic amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[26]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Optimization:
-
If the compound elutes too early, increase the initial percentage of Solvent A.
-
If the compound elutes too late, increase the initial percentage of Solvent B or make the gradient steeper.
-
If peak shape is poor, consider adding 0.1% triethylamine to the mobile phase (ensure your column is stable at the resulting pH).
Protocol 2: Chiral Separation of a Fluorinated Aromatic Amine
This protocol provides a starting point for developing a chiral separation method.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase (e.g., a Pirkle-type column like CHIRALPAK® IC).[8]
Reagents:
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Diethylamine
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mixture of n-hexane and ethyl acetate with 0.1% diethylamine (e.g., 70:30:0.1 v/v/v).[8]
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic fluorinated aromatic amine in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Run Time: Sufficient to elute both enantiomers.
-
Optimization:
-
Adjust the ratio of n-hexane to ethyl acetate to optimize the resolution and retention times of the enantiomers.
-
Screen other chiral stationary phases if the initial column does not provide adequate separation.
-
Consider other mobile phase systems, such as those based on methanol or acetonitrile, if normal-phase conditions are unsuccessful.
Conclusion
The successful HPLC purification of fluorinated aromatic amines is an achievable goal with a systematic approach to method development. By carefully considering the unique properties of these molecules and making informed choices regarding the stationary phase, mobile phase, and detection method, researchers can develop robust and efficient purification protocols. This guide provides a solid foundation for tackling the challenges associated with these important compounds, enabling the isolation of high-purity materials for downstream applications in research and development.
References
- DergiPark. (n.d.). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography.
- Speciation.net. (2020, January 21). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
- National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
- Feldmann, J., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
- ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
- How to Deal with the Challenges Pertinent to Perfluorinated Compound Analysis? (n.d.).
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- PubMed. (n.d.). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
- ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column.
- ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
- Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.
- ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2025, August 10). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- Google Patents. (n.d.). Process for the purification of aromatic amines.
- Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis".
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
- ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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protocol for the preparation of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride from 3-bromo-fluoroaniline
An Application Guide for the Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
Abstract
This document provides a comprehensive protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-fluoroaniline and 3-aminophenylboronic acid. The resulting biphenyl amine is subsequently converted to its hydrochloride salt to enhance stability and facilitate handling. This guide offers a detailed, step-by-step experimental procedure, explains the underlying chemical principles, and includes methods for in-process validation and final product characterization, ensuring a reproducible and reliable synthesis.
Introduction and Scientific Principles
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for constructing carbon-carbon bonds due to its mild conditions, functional group tolerance, and the low toxicity of its organoboron reagents.[3][4][5]
This protocol leverages the Suzuki-Miyaura reaction to couple 3-bromo-fluoroaniline with an aminophenylboronic acid derivative. The reaction is followed by a straightforward acid-base reaction to form the hydrochloride salt, a common strategy to improve the crystallinity, stability, and aqueous solubility of amine-containing compounds.[6][7][8]
The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (3-bromo-fluoroaniline) to the active Pd(0) catalyst, forming a Pd(II) complex. The reactivity of the halide is crucial, with bromides generally offering a good balance of reactivity and stability (I > Br > OTf >> Cl).[4][10]
-
Transmetalation: A base (e.g., K₃PO₄, Na₂CO₃) activates the organoboron compound (3-aminophenylboronic acid) to form a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide in a step known as transmetalation.
-
Reductive Elimination: The two organic groups on the palladium center rearrange and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Ligands, typically bulky, electron-rich phosphines, play a critical role by stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[1]
Amine Salt Formation
Primary, secondary, and tertiary amines are basic and readily react with strong mineral acids like hydrochloric acid (HCl) to form ammonium salts.[6][7] This acid-base reaction involves the lone pair of electrons on the nitrogen atom accepting a proton (H⁺) from HCl.[6][11] The resulting product, this compound, is an ionic salt.[8] This conversion is highly advantageous as the salt form is typically a crystalline, water-soluble solid that is less susceptible to aerial oxidation compared to the free amine.[7][8]
Experimental Workflow
The overall process is a two-part synthesis involving the C-C bond formation followed by salt formation and isolation.
Caption: Overall experimental workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for research use only by trained professionals. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Typical Amount (for 5 mmol scale) |
| 3-bromo-fluoroaniline | 368-63-8 | 190.02 | 1.0 | 950 mg |
| 3-Aminophenylboronic acid | 30418-59-0 | 136.94 | 1.2 | 822 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 22.5 mg |
| SPhos | 657408-07-6 | 410.47 | 0.04 | 82.1 mg |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.12 g |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | 25 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 2.5 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Hexanes | 110-54-3 | 86.18 | - | As needed |
| Brine (saturated NaCl solution) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
| HCl solution (2.0 M in diethyl ether) | 7647-01-0 | 36.46 | ~1.1 | As needed |
Part A: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-fluoroaniline (1.0 eq), 3-aminophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane followed by degassed water to the flask. The recommended solvent ratio is typically 10:1 dioxane:water.[3]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3'-Fluoro-[1,1'-biphenyl]-3-amine.
Part B: Preparation of this compound
-
Dissolution: Dissolve the purified 3'-Fluoro-[1,1'-biphenyl]-3-amine from Part A in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of amine).
-
Acidification: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A precipitate should form immediately.[6] Continue adding the HCl solution until no further precipitation is observed.
-
Isolation:
-
Stir the resulting slurry for 30 minutes at room temperature to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl or unreacted starting material.
-
-
Drying: Dry the white to off-white solid under high vacuum to a constant weight.
Trustworthiness: In-Process Controls and Product Validation
To ensure the reliability and reproducibility of this protocol, several checkpoints are essential.
-
Inert Atmosphere: The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst. The use of Schlenk techniques or a glovebox is highly recommended.
-
Reagent Quality: Anhydrous solvents and dry reagents are necessary for optimal results. Water content can affect the catalyst's activity and the base's efficacy.
-
Reaction Monitoring: Regular analysis by TLC or GC-MS is crucial to determine the reaction endpoint. Over-running the reaction can lead to byproduct formation, while incomplete reactions will lower the yield.
-
Confirmation of Salt Formation: After acidification, the pH of the mother liquor can be tested with litmus paper to ensure it is acidic, confirming that sufficient HCl has been added for complete protonation of the amine.
-
Final Product Characterization: The identity and purity of the final this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight of the free amine cation.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By adhering to the principles of the Suzuki-Miyaura cross-coupling reaction and standard amine salt formation techniques, researchers can reliably produce this valuable chemical intermediate. The inclusion of causality-based explanations and self-validating checkpoints ensures that drug development professionals and scientists can confidently apply this methodology in their work.
References
- Allery, B. (2022). Amine and HCl - salt formation reaction. YouTube.
- Oxford Reference. (n.d.). Amine salts.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(54), 43217-43220.
- University of California, Los Angeles. (n.d.). Isolation (Recovery) of amines.
- Google Patents. (2010). US20100204470A1 - method for salt preparation.
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Google Patents. (n.d.). US20220380321A1 - Process for the preparation of biphenylamines.
- Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1155-1166.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. oxfordreference.com [oxfordreference.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
Application Notes & Protocols: Strategic Derivatization of the Amine Group in 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Abstract
This comprehensive technical guide provides a detailed exploration of methodologies for the derivatization of the primary amine group in 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride. This compound, a key structural motif in medicinal chemistry and materials science, often requires modification of its amine functionality to modulate its physicochemical properties, enable further synthetic transformations, or facilitate analytical characterization. This document outlines three robust derivatization strategies: N-acylation, N-silylation, and N-alkoxycarbonylation for carbamate formation. Each section provides the underlying chemical principles, detailed step-by-step protocols, and insights into experimental design. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively derivatize this important molecule.
Introduction: The Significance of Derivatizing 3'-Fluoro-[1,1'-biphenyl]-3-amine
This compound is a versatile building block in the synthesis of a wide range of functional molecules. The primary aromatic amine group is a key handle for chemical modification. Derivatization of this amine can serve several critical purposes:
-
Modulation of Biological Activity: In drug discovery, converting the amine to an amide, sulfonamide, or carbamate can significantly alter a molecule's binding affinity, selectivity, and pharmacokinetic profile.
-
Enhancement of Analytical Detection: For chromatographic techniques like HPLC and GC, derivatization can improve volatility, enhance thermal stability, and introduce chromophores or fluorophores for more sensitive detection.[1][2][3]
-
Protection for Further Synthesis: The amine group can be protected to prevent unwanted side reactions during subsequent synthetic steps.
-
Alteration of Physicochemical Properties: Derivatization can change solubility, lipophilicity, and crystal packing, which is crucial in materials science applications.
This guide will focus on three common and reliable methods for derivatizing the amine group of 3'-Fluoro-[1,1'-biphenyl]-3-amine.
Derivatization Strategies: A Comparative Overview
The choice of derivatization strategy depends on the desired outcome. The following table provides a high-level comparison of the three methods discussed in this guide.
| Strategy | Reagent Type | Product | Key Advantages | Common Applications |
| N-Acylation | Acyl Halides, Anhydrides | Amide | Stable bond, diverse functionality | Peptide synthesis, stable derivatives for analysis.[4][5][6] |
| N-Silylation | Silyl Halides, Silylamines | Silylamine | Increases volatility, mild conditions | GC analysis, protection of amine group.[7][8][9] |
| N-Alkoxycarbonylation | Chloroformates | Carbamate | Stable protecting group, modulates polarity | Protecting group chemistry, HPLC analysis.[10][11][12][13] |
Protocol I: N-Acylation via Schotten-Baumann Conditions
The Schotten-Baumann reaction is a classic and highly effective method for acylating amines.[4][5][6] It is typically performed in a two-phase system (aqueous base and an organic solvent) to neutralize the acid byproduct (HCl) and drive the reaction to completion.[6]
Underlying Principle
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The presence of a base, such as sodium hydroxide, neutralizes the hydrochloric acid formed, preventing the protonation of the starting amine and allowing the reaction to proceed.[4][14]
Visualizing the Workflow
Caption: Workflow for N-Acylation via Schotten-Baumann Reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable organic solvent (e.g., DCM, 10 mL per mmol of amine).
-
Preparation of the Base Solution: Prepare a 2 M aqueous solution of NaOH.
-
Reaction Setup: Place the flask containing the amine solution in an ice bath and begin stirring.
-
Addition of Acyl Chloride: Slowly add 1.1 equivalents of the desired acyl chloride to the stirred amine solution.
-
Addition of Base: Add the 2 M NaOH solution dropwise to the reaction mixture, ensuring the pH of the aqueous phase remains above 8.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol II: N-Silylation for Enhanced Volatility
Silylation is a common derivatization technique, particularly for preparing samples for gas chromatography (GC) analysis.[15] It replaces the active hydrogen on the amine with a silyl group, which increases the volatility and thermal stability of the analyte.
Underlying Principle
Silylating agents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amine to form a silylamine and a neutral byproduct. These reactions are typically fast and can be performed under mild conditions.[16][17]
Visualizing the Reaction
Caption: General scheme for the N-silylation of a primary amine.
Detailed Experimental Protocol
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dimethylformamide)
-
Reaction vial with a screw cap and septum
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Addition of Solvent: Add 100 µL of an anhydrous solvent to the vial.
-
Addition of Silylating Reagent: Add 100 µL of the silylating agent (BSA or MSTFA) to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Note: Due to the moisture sensitivity of silylating reagents and the silylated products, all glassware should be thoroughly dried, and the reaction should be carried out under anhydrous conditions.
Protocol III: N-Alkoxycarbonylation for Carbamate Formation
The formation of carbamates from amines is a widely used transformation in organic synthesis, often for the installation of protecting groups.[10][11][12] The reaction with a chloroformate provides a stable and often crystalline derivative.
Underlying Principle
Similar to acylation, this reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[11][12]
Visualizing the Workflow
Caption: Workflow for N-Alkoxycarbonylation (Carbamate Formation).
Detailed Experimental Protocol
Materials:
-
This compound
-
Chloroformate (e.g., ethyl chloroformate, benzyl chloroformate)
-
Dioxane or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)
-
Deionized water
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 2.5 equivalents of sodium bicarbonate in a mixture of dioxane and water (e.g., 2:1 ratio, 15 mL total per mmol of amine).
-
Cooling: Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Addition of Chloroformate: Slowly add 1.1 equivalents of the chloroformate to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Add deionized water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude carbamate can be purified by flash column chromatography or recrystallization.
Conclusion
The derivatization of the amine group in this compound is a fundamental step in the synthesis and analysis of its derivatives. This guide has provided detailed protocols for three common and effective derivatization strategies: N-acylation, N-silylation, and N-alkoxycarbonylation. The choice of method will be dictated by the specific goals of the researcher, whether for analytical purposes, as a synthetic intermediate, or to modulate biological activity. By understanding the principles behind each method and following the detailed protocols, researchers can confidently and effectively modify this versatile chemical entity.
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Primary Amines with trans-4-Nitrocinnamoyl Chloride for HPLC Analysis.
- Yapp, E. K. S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Ghosh, S., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. DOI:10.1039/D1CY01433A.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
- Wikipedia. (n.d.). Carbamate.
- Sarrion, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Wang, C., et al. (2016). Boron-Catalyzed Aromatic C–H Bond Silylation with Hydrosilanes. Journal of the American Chemical Society.
- Semantic Scholar. (n.d.). Boron-Catalyzed Aromatic C-H Bond Silylation with Hydrosilanes.
- ResearchGate. (2025). Catalytic C-H bond silylation of aromatic heterocycles | Request PDF.
- Chemistry LibreTexts. (2023). Derivatization.
- ResearchGate. (n.d.). techniques for silylation.
- Gelest Technical Library. (n.d.). General Silylation Procedures.
Sources
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- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron-Catalyzed Aromatic C-H Bond Silylation with Hydrosilanes. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. General Silylation Procedures - Gelest [technical.gelest.com]
Application Notes and Protocols for the Analytical Characterization of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (HCl) is a synthetic organic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a biphenyl backbone with fluoro and amine substitutions, necessitates a comprehensive analytical approach for unambiguous identification, purity assessment, and characterization of its physicochemical properties. This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the analytical methodologies for the complete characterization of this compound. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.
The hydrochloride salt form of this amine is often utilized to enhance solubility and stability.[1][2] The analytical methods described will address both the free base and the salt form where applicable. The molecular formula of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl is C₁₂H₁₁ClFN, and its molecular weight is 223.67 g/mol .[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl is fundamental for the development of appropriate analytical methods and for its application in further research.
Solubility
The solubility of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl is a critical parameter for sample preparation in various analytical techniques, especially for High-Performance Liquid Chromatography (HPLC). As a hydrochloride salt of an amine, it is expected to have good solubility in polar solvents.
Protocol for Solubility Determination:
-
Solvent Screening: A qualitative assessment of solubility can be performed by adding approximately 1-2 mg of the compound to 1 mL of various solvents in a clear vial. Solvents to be tested should include water, methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[3][4]
-
Quantitative Determination: For quantitative analysis, a saturated solution of the compound is prepared in the selected solvent at a controlled temperature (e.g., 25 °C). The solution is agitated for a sufficient time to reach equilibrium (typically 24 hours).
-
The saturated solution is then filtered through a 0.45 µm syringe filter to remove any undissolved solid.
-
An aliquot of the clear filtrate is appropriately diluted and analyzed by a validated HPLC-UV method (as described in a later section) to determine the concentration of the dissolved compound.
pKa Determination
The pKa value, which indicates the acidity or basicity of a compound, is crucial for developing HPLC methods, as it governs the ionization state of the molecule at a given pH. The pKa of the amine group in 3'-Fluoro-[1,1'-biphenyl]-3-amine will influence its retention behavior in reversed-phase HPLC. The pKa of 3-aminobiphenyl is reported to be around 3.82, and the presence of a fluorine atom is expected to have a minor electron-withdrawing effect, potentially slightly lowering the pKa.[2][5]
Protocol for pKa Determination (Potentiometric Titration):
-
Accurately weigh and dissolve a known amount of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl in a suitable solvent (e.g., a mixture of water and methanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Record the pH values as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point.
Chromatographic Analysis: Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl. A reversed-phase method is generally suitable for this type of compound.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method should be able to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products.
dot
Caption: HPLC analysis workflow.
Experimental Protocol for HPLC Analysis:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the amine is protonated and gives good peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B | A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 254 nm | Biphenyl systems typically have strong absorbance in this region. A diode array detector can be used to assess peak purity. |
| Diluent | Mobile Phase A / Acetonitrile (80:20) | Ensures sample solubility and compatibility with the mobile phase. |
Method Validation:
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][8][9][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the main compound should be free from interference from impurities and the diluent. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition. |
Structural Elucidation and Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
dot
Caption: NMR techniques for structural analysis.
Experimental Protocol for NMR Analysis:
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO-d₆ or CD₃OD | Good solubility for hydrochloride salts and allows for the observation of exchangeable protons. |
| Instrument | 400 MHz or higher | Higher field strength provides better resolution and sensitivity. |
| ¹H NMR | Acquire standard 1D proton spectrum. | To identify the number and environment of protons. |
| ¹³C NMR | Acquire proton-decoupled 1D carbon spectrum. | To identify the number and type of carbon atoms. |
| ¹⁹F NMR | Acquire proton-decoupled 1D fluorine spectrum. | To confirm the presence and environment of the fluorine atom. The chemical shift of fluorine in aromatic compounds is highly sensitive to its electronic environment.[11][12][13] |
| 2D NMR | COSY, HSQC, HMBC | To establish connectivity between protons and carbons, and to aid in the complete assignment of all signals. |
Expected Spectral Features:
-
¹H NMR: Aromatic protons will appear in the range of δ 6.5-8.0 ppm. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus. The amine protons will appear as a broad singlet, the chemical shift of which will be concentration and solvent-dependent.
-
¹³C NMR: Aromatic carbons will be observed between δ 110-150 ppm. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of δ -110 to -130 ppm (relative to CFCl₃), showing coupling to adjacent protons.[14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.[16][17]
Experimental Protocol for Mass Spectrometry:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI positive ion mode | ESI is a soft ionization technique suitable for polar and thermally labile compounds, and will likely show a strong protonated molecular ion [M+H]⁺.[18][19] |
| EI (for GC-MS if derivatized) | EI is a hard ionization technique that provides characteristic fragmentation patterns, which can be useful for structural confirmation.[20] | |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Provides accurate mass measurements. |
| Fragmentation | Collision-Induced Dissociation (CID) in MS/MS | To obtain structural information from the fragmentation pattern of the molecular ion. |
Expected Fragmentation Patterns:
In ESI-MS, the base peak is expected to be the protonated molecule [C₁₂H₁₁FN+H]⁺ at m/z 188. In EI-MS, the molecular ion [C₁₂H₁₀FN]⁺˙ at m/z 187 is expected. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and cleavage of the biphenyl linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol for FTIR Analysis:
| Parameter | Recommended Condition | Rationale |
| Sample Preparation | KBr pellet or Attenuated Total Reflectance (ATR) | Standard methods for solid samples. |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the typical range for organic functional groups. |
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (primary amine salt) | 3200 - 2800 (broad) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch (aromatic amine) | 1335 - 1250[21] |
| C-F stretch | 1250 - 1000 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol for UV-Visible Spectroscopy:
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Water | Common solvents with good UV transparency.[22][23] |
| Wavelength Range | 200 - 400 nm | To capture the electronic transitions of the biphenyl chromophore. |
Expected Absorption Maxima (λmax):
Biphenyl and its derivatives typically exhibit a strong absorption band around 250 nm due to the π-π* transitions of the conjugated system. The presence of substituents will influence the exact position and intensity of this band.
Conclusion
The comprehensive analytical characterization of 3'-Fluoro-[1,1'-biphenyl]-3-amine HCl requires a multi-technique approach. The protocols outlined in this document provide a robust framework for the identity, purity, and physicochemical characterization of this compound. Adherence to these methodologies and principles of method validation will ensure the generation of high-quality, reliable data essential for research and development activities.
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Application Note: Comprehensive 1D and 2D NMR Spectroscopic Analysis of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Abstract
This application note provides a detailed protocol and theoretical framework for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (CAS: 1210215-22-7).[1][2][3][4][5] The structural complexity of this substituted biphenyl derivative necessitates a multi-dimensional NMR approach for unambiguous signal assignment. We will delve into the anticipated spectral features based on substituent effects and employ a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments. This guide is intended for researchers in medicinal chemistry, drug development, and analytical sciences who require robust methods for the structural elucidation of complex small molecules.
Introduction: The Structural Challenge
This compound is a biphenyl derivative featuring two substituted aromatic rings. The presence of a fluorine atom and an amine hydrochloride group introduces significant electronic and steric effects that influence the chemical shifts and coupling patterns of the aromatic protons and carbons. The free rotation around the biphenyl single bond can also lead to conformational complexities.[6] Therefore, a simple 1D NMR analysis is often insufficient for a definitive assignment of all resonances.[7][8] Two-dimensional NMR techniques are indispensable for establishing connectivity between atoms within the molecule, allowing for a confident and complete structural characterization.[9][10]
Molecular Structure and Numbering Scheme:
To facilitate the discussion of NMR assignments, the following IUPAC-based numbering scheme will be used for this compound.
Caption: Molecular structure and numbering of this compound.
Theoretical NMR Predictions: What to Expect
A preliminary analysis of the structure allows us to predict the general features of the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Predictions
-
Aromatic Region (δ 7.0 - 8.5 ppm): All eight aromatic protons will resonate in this region. The electron-withdrawing nature of the fluorine atom and the ammonium group (-NH₃⁺) will deshield adjacent protons, shifting them downfield.[11]
-
Amine Protons (-NH₃⁺): The protons of the ammonium group are expected to appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.[12] Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[13] A D₂O exchange experiment can confirm the assignment of this peak, as the -NH₃⁺ protons will be replaced by deuterium, causing the signal to disappear.[12]
-
Coupling Constants: Protons on the same aromatic ring will exhibit spin-spin coupling. Ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. The fluorine atom will couple with nearby protons, with the magnitude of the coupling constant decreasing with the number of bonds (³JHF > ⁴JHF > ⁵JHF).
¹³C NMR Spectral Predictions
-
Aromatic Region (δ 110 - 150 ppm): All twelve carbon atoms of the biphenyl system will appear in this range.
-
Carbon Attached to Fluorine (C-3'): This carbon will exhibit a large one-bond carbon-fluorine coupling (¹JCF) of approximately 240-250 Hz, appearing as a doublet.
-
Carbons Adjacent to Fluorine (C-2' and C-4'): These carbons will show smaller two-bond carbon-fluorine couplings (²JCF) of around 20-25 Hz (doublets).
-
Carbon Attached to Nitrogen (C-3): The electron-withdrawing ammonium group will deshield this carbon, shifting it downfield.
-
Quaternary Carbons (C-1 and C-1'): These carbons, which are part of the biphenyl linkage, will typically have lower intensities in the ¹³C NMR spectrum due to the absence of an attached proton and longer relaxation times.
Experimental Protocol
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help to slow down the exchange of the NH protons.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
DEPT-135:
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons will be absent.
-
-
2D COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton couplings within the same spin system. Cross-peaks will appear between protons that are coupled to each other.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons with their directly attached carbons.[10] Cross-peaks will show which proton is attached to which carbon.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.
-
Data Analysis and Assignment Workflow
The following workflow provides a systematic approach to assigning all ¹H and ¹³C NMR signals.
Caption: Workflow for the NMR assignment of this compound.
Step 1: Analysis of the Fluorine-Containing Ring (Ring B)
-
Identify H-2' and H-4': In the ¹H NMR spectrum, look for two protons that are doublets of doublets due to coupling with the fluorine atom and an adjacent proton. H-2' will have ortho coupling to H-6' and meta coupling to F. H-4' will have ortho coupling to H-5' and ortho coupling to F.
-
Use COSY to Trace the Ring: Starting from H-2' and H-4', use the COSY spectrum to identify their ortho-coupled partners (H-6' and H-5', respectively).
-
HSQC for Carbon Assignment: Use the HSQC spectrum to assign the carbons directly attached to the now-identified protons (C-2', C-4', C-5', and C-6').
-
HMBC for Quaternary Carbons: Look for HMBC correlations from the protons to the quaternary carbons. For example, H-2' and H-6' should show correlations to C-1'.
Step 2: Analysis of the Amine-Containing Ring (Ring A)
-
Identify Protons Adjacent to the Ammonium Group: The protons ortho to the -NH₃⁺ group (H-2 and H-4) will be deshielded.
-
Use COSY to Complete the Ring: Use the COSY spectrum to trace the connectivities from H-2 and H-4 to the other protons on the ring (H-5 and H-6).
-
HSQC for Carbon Assignment: Assign the carbons C-2, C-4, C-5, and C-6 based on their HSQC cross-peaks.
-
HMBC for Quaternary Carbons: Use HMBC correlations from the protons to assign C-1 and C-3. For example, H-2 and H-4 should show correlations to C-3.
Expected NMR Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key correlations for this compound. Actual values may vary depending on the solvent and experimental conditions.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | - | ~140 | H-2, H-6, H-2', H-6' |
| 2 | ~7.5 | ~120 | C-1, C-3, C-4, C-6 |
| 3 | - | ~148 | H-2, H-4, H-5 |
| 4 | ~7.3 | ~118 | C-2, C-3, C-5, C-6 |
| 5 | ~7.4 | ~129 | C-1, C-3, C-4 |
| 6 | ~7.6 | ~125 | C-1, C-2, C-4, C-5 |
| 1' | - | ~142 | H-2', H-6', H-2, H-6 |
| 2' | ~7.4 (dd) | ~115 (d, ²JCF) | C-1', C-3', C-4', C-6' |
| 3' | - | ~163 (d, ¹JCF) | H-2', H-4', H-5' |
| 4' | ~7.1 (dd) | ~114 (d, ²JCF) | C-2', C-3', C-5', C-6' |
| 5' | ~7.5 (td) | ~130 | C-1', C-3', C-4' |
| 6' | ~7.3 (dt) | ~123 | C-1', C-2', C-4', C-5' |
| NH₃⁺ | Broad singlet | - | - |
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. The systematic approach outlined in this application note, from theoretical prediction to multi-dimensional analysis, ensures a high degree of confidence in the final structural elucidation. This methodology is broadly applicable to other complex substituted aromatic compounds encountered in pharmaceutical and chemical research.
References
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mass spectrometry fragmentation pattern of 3'-Fluoro-[1,1'-biphenyl]-3-amine
An Application Note on the Mass Spectrometry Fragmentation of 3'-Fluoro-[1,1'-biphenyl]-3-amine
Abstract
This application note provides a detailed theoretical analysis and a practical protocol for determining the . This compound, a fluorinated aromatic amine, is of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available spectral data, this guide extrapolates the expected fragmentation pathways under Electron Ionization (EI) conditions based on established chemical principles for aromatic, amine, and halogenated compounds. A comprehensive, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol is provided to enable researchers to acquire and validate this data experimentally.
Introduction to a Complex Fragmentation
3'-Fluoro-[1,1'-biphenyl]-3-amine (Molecular Formula: C₁₂H₁₀FN, Molecular Weight: 187.22 g/mol ) combines three key structural features that dictate its behavior in a mass spectrometer: an aromatic biphenyl core, a primary amine group, and a fluorine substituent. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolite identification in drug development, and for quality control in chemical synthesis.
Electron Ionization (EI) is a high-energy ("hard") ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This fragmentation pattern serves as a molecular fingerprint. The challenge and the utility lie in deciphering this fingerprint. The presence of a nitrogen atom means the molecule adheres to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[3][4]
Theoretical Fragmentation Pathways
Upon entering the EI source, the molecule is bombarded by high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, the molecular ion (M•⁺).[5] The ionization is most likely to occur by removing a non-bonding electron from the nitrogen atom or a π-electron from one of the aromatic rings, as these are the highest energy electrons.[2] The resulting M•⁺ (predicted at m/z 187) is energetically unstable and dissipates this excess energy through a cascade of fragmentation reactions.
The predicted major fragmentation pathways are as follows:
-
Loss of Hydrogen Radical (H•): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amine group, resulting in a stable, resonance-stabilized ion at [M-1]⁺ (m/z 186).[6]
-
Loss of Hydrogen Fluoride (HF): Fluorinated aromatic compounds frequently undergo rearrangement to eliminate a stable neutral molecule of hydrogen fluoride. This would lead to a fragment at [M-HF]•⁺ (m/z 167).[7]
-
Cleavage of the Biphenyl C-C Bond: The central bond connecting the two phenyl rings is a prime site for cleavage. This can result in two primary fragments, with the positive charge preferentially residing on the more stable fragment.
-
Formation of the Fluorophenyl Cation: Cleavage can yield a fluorophenyl cation (C₆H₄F⁺ ) at m/z 95 .
-
Formation of the Aminophenyl Cation: Alternatively, cleavage can produce an aminophenyl cation (C₆H₆N⁺ ) at m/z 92 .
-
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of aromatic amines involves the expulsion of HCN from the aniline ring structure, which would lead to a fragment at [M-HCN]•⁺ (m/z 160).[6] This can also occur from fragments that retain the amine moiety.
-
Secondary Fragmentations: The primary fragments will undergo further dissociation. For instance, the [M-HF]•⁺ ion at m/z 167 could subsequently lose HCN to yield a fragment at m/z 140. The aminophenyl cation (m/z 92) can lose HCN to produce the C₅H₅⁺ ion at m/z 65.[6]
Visualized Fragmentation Cascade
The logical flow of the predicted fragmentation from the molecular ion is illustrated below. The diagram shows the parent ion and its subsequent fragmentation into major daughter ions, with the neutral losses indicated on the connecting arrows.
Caption: Predicted EI fragmentation pathway for 3'-Fluoro-[1,1'-biphenyl]-3-amine.
Summary of Key Predicted Ions
The following table summarizes the most anticipated ions in the EI mass spectrum of the target compound. The base peak is often one of the most stable fragments, such as the fluorophenyl cation (m/z 95) or the ion resulting from the loss of a hydrogen atom (m/z 186).
| m/z (Nominal) | Proposed Formula | Neutral Loss | Rationale |
| 187 | C₁₂H₁₀FN•⁺ | - | Molecular Ion (M•⁺) |
| 186 | C₁₂H₉FN⁺ | H• | Loss of H from the amine group, a common pathway for aromatic amines.[6] |
| 167 | C₁₂H₉N•⁺ | HF | Elimination of stable neutral Hydrogen Fluoride, typical for fluoroaromatics.[7] |
| 160 | C₁₁H₉F•⁺ | HCN | Loss of Hydrogen Cyanide from the aniline moiety.[6] |
| 95 | C₆H₄F⁺ | C₆H₆N• | Cleavage of the biphenyl bond, forming the stable fluorophenyl cation. |
| 92 | C₆H₆N⁺ | C₆H₄F• | Cleavage of the biphenyl bond, forming the aminophenyl cation. |
| 65 | C₅H₅⁺ | C₆H₄F•, HCN | Loss of HCN from the aminophenyl cation (m/z 92).[6] |
Protocol for GC-MS Analysis
This protocol provides a robust starting point for the analysis of 3'-Fluoro-[1,1'-biphenyl]-3-amine using a standard Gas Chromatography-Mass Spectrometry system.
Objective: To acquire a high-quality Electron Ionization mass spectrum for structural confirmation and fragmentation pattern analysis.
5.1. Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of 3'-Fluoro-[1,1'-biphenyl]-3-amine and dissolve it in 1.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 in the same solvent to achieve a final concentration of 10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the injection port.
5.2. Instrumentation and Conditions
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a single quadrupole or ion trap system).
Table: GC-MS Operating Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% Phenyl Polysiloxane) | A standard, robust column suitable for separating aromatic compounds. |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | The temperature ramp allows for elution of the analyte in a reasonable time with good peak shape. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | The standard "hard" ionization technique for generating reproducible fragmentation.[1] |
| Ion Source Temp. | 230 °C | A typical temperature to maintain analyte in the gas phase without thermal degradation. |
| Ionization Energy | 70 eV | Standard energy that produces extensive, library-searchable fragmentation patterns.[2] |
| Mass Range (Scan) | m/z 40 - 400 | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
5.3. Data Acquisition Workflow
Caption: Experimental workflow for GC-MS analysis.
Data Interpretation and Validation
Upon acquiring the spectrum, the following steps constitute a self-validating analysis:
-
Identify the Molecular Ion Peak: Locate the peak at the highest m/z value that is consistent with the compound's molecular weight. For this compound, look for a peak at m/z 187. Its presence confirms the identity and provides a starting point for interpreting the fragmentation.
-
Confirm Key Fragments: Search the spectrum for the predicted ions listed in the summary table (m/z 186, 167, 95, 92, etc.). The presence of these fragments provides strong evidence for the proposed fragmentation pathways.
-
Assign the Base Peak: Identify the most intense peak in the spectrum (the base peak). This corresponds to the most stable fragment ion formed under the EI conditions. Compare this with the predicted stable ions (e.g., m/z 95 or 186).
-
Refine the Pathway: If unexpected but significant ions are present, consider alternative fragmentation mechanisms, such as rearrangements or more complex multi-step cleavages, to account for them.
Conclusion
While a definitive fragmentation pattern requires experimental verification, the principles of mass spectrometry allow for a robust and detailed prediction for 3'-Fluoro-[1,1'-biphenyl]-3-amine. The fragmentation is expected to be dominated by pathways characteristic of aromatic amines and fluorinated compounds, including the loss of H•, HF, and HCN, as well as cleavage of the central biphenyl bond. The provided GC-MS protocol offers a clear and reliable method for researchers to obtain the experimental data needed to confirm this predicted pattern, enabling confident structural elucidation and analysis in various research and development settings.
References
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- JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation.
- Stell, J. H., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(9), 1560–1572.
- Wikipedia. (n.d.). Electron ionization.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- LCGC International. (2020, September 1). Electron Ionization for GC–MS.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- Safe, S., & Hutzinger, O. (1972). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 44(11), 1733–1742.
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- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride in Organic Electronics Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride in the field of organic electronics. While direct experimental data for this specific compound in organic electronic devices is not yet prevalent in published literature, this guide leverages established principles and data from structurally related fluoro-biphenyl-amine derivatives to propose its utility, particularly as a hole transport material (HTM). Detailed protocols for material preparation, device fabrication, and characterization are provided to facilitate the exploration of this promising compound.
Introduction: The Potential of a Fluorinated Biphenyl Amine
This compound is a biphenyl derivative featuring both a fluorine atom and an amine group. The biphenyl core provides a rigid, conjugated backbone conducive to charge transport, a desirable characteristic for organic semiconductors. The introduction of a fluorine atom can modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and can also enhance thermal and morphological stability. The amine group is a well-known hole-transporting moiety. Therefore, the combination of these functional groups in a single molecule makes 3'-Fluoro-[1,1'-biphenyl]-3-amine a compelling candidate for investigation as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
It is important to note that the compound is supplied as a hydrochloride salt. For application in organic electronic devices, the free amine form is typically required. A protocol for the conversion of the hydrochloride salt to the free amine is provided in this guide.
Proposed Mechanism of Action and Rationale for Use
The primary proposed application for 3'-Fluoro-[1,1'-biphenyl]-3-amine is as a hole transport layer (HTL) in organic electronic devices. In this role, it would facilitate the efficient injection of holes from the anode and their transport to the emissive or active layer, while simultaneously blocking the passage of electrons to the anode.[1][2] The fluorine substituent is expected to lower the HOMO energy level compared to its non-fluorinated counterpart, which can lead to better energy level alignment with the anode and the active layer, potentially improving device efficiency and stability.
The general properties of hole transport materials that are crucial for high-performance devices include:
-
Appropriate HOMO energy level: To ensure a low energy barrier for hole injection from the anode (e.g., ITO) and efficient hole transfer to the emissive or donor layer.
-
High hole mobility: To ensure efficient charge transport and reduce resistive losses.
-
Good film-forming properties: To create uniform, amorphous, and pinhole-free thin films.
-
High thermal and morphological stability: To ensure long device lifetime.
Based on the structure of 3'-Fluoro-[1,1'-biphenyl]-3-amine, it is hypothesized that it will possess these favorable characteristics.
Synthesis and Preparation of the Active Material
The commercially available this compound must be converted to its free amine form before use in device fabrication.
Protocol 1: Conversion of Hydrochloride Salt to Free Amine
-
Dissolution: Dissolve 1 gram of this compound in 50 mL of deionized water in a 100 mL round-bottom flask.
-
Basification: While stirring, slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches approximately 10-11, as indicated by pH paper or a pH meter. This will precipitate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL of dichloromethane (CH₂Cl₂).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the conversion of the hydrochloride salt to the free amine.
Proposed Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
In a typical OLED architecture, 3'-Fluoro-[1,1'-biphenyl]-3-amine could be utilized as the hole transport layer.
Proposed OLED Device Structure:
ITO / 3'-Fluoro-[1,1'-biphenyl]-3-amine (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode
Caption: Proposed OLED device architecture.
Protocol 2: Fabrication of a Small Molecule OLED
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 120°C for 30 minutes.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Hole Transport Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a 40 nm thick layer of 3'-Fluoro-[1,1'-biphenyl]-3-amine onto the ITO surface at a rate of 1-2 Å/s.
-
Emissive Layer Deposition: Deposit a 20 nm thick emissive layer. For example, a host-guest system such as tris(8-hydroxyquinolinato)aluminum (Alq₃) doped with a fluorescent dye.
-
Electron Transport Layer Deposition: Deposit a 30 nm thick layer of an electron transport material, such as Alq₃.
-
Cathode Deposition: Deposit a 1 nm thick layer of lithium fluoride (LiF) followed by a 100 nm thick layer of aluminum (Al) to form the cathode.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Organic Solar Cells (OSCs)
In a conventional bulk heterojunction (BHJ) organic solar cell, 3'-Fluoro-[1,1'-biphenyl]-3-amine could be used as the hole transport layer between the ITO anode and the photoactive layer.
Proposed OSC Device Structure:
ITO / 3'-Fluoro-[1,1'-biphenyl]-3-amine (HTL) / Active Layer (e.g., P3HT:PCBM) / Cathode
Caption: Proposed OSC device architecture.
Protocol 3: Fabrication of a BHJ Organic Solar Cell
-
Substrate Cleaning and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Hole Transport Layer Deposition: Prepare a solution of 3'-Fluoro-[1,1'-biphenyl]-3-amine in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 5 mg/mL. Spin-coat the solution onto the ITO substrate at 3000 rpm for 30 seconds. Anneal the film at 120°C for 10 minutes.
-
Active Layer Deposition: Prepare a blend solution of a donor polymer (e.g., poly(3-hexylthiophene-2,5-diyl), P3HT) and an acceptor fullerene derivative (e.g.,[3][3]-phenyl-C₆₁-butyric acid methyl ester, PCBM) in a 1:1 weight ratio in chlorobenzene. Spin-coat the active layer onto the HTL.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber and deposit a 20 nm thick layer of calcium (Ca) followed by a 100 nm thick layer of aluminum (Al).
-
Encapsulation: Encapsulate the devices as described in Protocol 2.
Characterization and Performance Evaluation
Material Characterization
| Property | Technique | Expected Outcome |
| Purity and Identity | NMR, Mass Spectrometry | Confirmation of the chemical structure and purity of the synthesized free amine. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature, indicating its suitability for thermal evaporation and device operation. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determination of the HOMO and LUMO energy levels to assess energy level alignment in devices. |
| Film Morphology | Atomic Force Microscopy (AFM) | Evaluation of the surface roughness and uniformity of the deposited thin films. |
Device Characterization
| Device Type | Characterization Technique | Key Performance Metrics |
| OLED | Electroluminescence (EL) Spectroscopy, Current-Voltage-Luminance (J-V-L) measurements | Turn-on voltage, luminance, current efficiency, power efficiency, external quantum efficiency (EQE), CIE coordinates. |
| OSC | Current-Voltage (J-V) measurements under simulated solar illumination (AM1.5G) | Open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), power conversion efficiency (PCE). |
Comparative Data of Related Fluoro-Biphenyl-Amine Derivatives
While specific data for 3'-Fluoro-[1,1'-biphenyl]-3-amine is unavailable, the following table presents typical properties of related compounds to provide a benchmark for expected performance.
| Compound Family | HOMO (eV) | LUMO (eV) | Application | Reference |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) | -5.5 | -2.4 | OLED HTL | N/A (General Knowledge) |
| 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) | -5.4 | -2.4 | OLED HTL | N/A (General Knowledge) |
| Fluorinated Triarylamines | -5.2 to -5.6 | -2.1 to -2.5 | Perovskite Solar Cell HTL | [4] |
Conclusion and Future Outlook
This compound represents an unexplored yet potentially valuable material for the advancement of organic electronics. Its molecular structure suggests promising characteristics for a high-performance hole transport material. The protocols and theoretical framework provided in this application note are intended to serve as a comprehensive guide for researchers to initiate their investigations into this compound. Future work should focus on the experimental validation of the proposed applications, including a thorough characterization of the material's properties and its performance in OLED and OSC devices. Such studies will be crucial in determining the true potential of 3'-Fluoro-[1,1'-biphenyl]-3-amine in the landscape of organic electronic materials.
References
[5] Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives - Researching. (URL not available) [1] Investigation of biphenyl enamines for applications as p-type semiconductors. (2023-07-26). (URL not available) [2] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023-06-16). (URL not available) [6] Presentation of the energy levels, HOMO–LUMO gap and orbital... - ResearchGate. (URL not available) [7] Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL not available) [3] HOMO and LUMO energy levels of compound 1 in water and different amines. (URL not available) [8] Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells | ACS Sustainable Chemistry & Engineering - ACS Publications. (2025-01-09). (URL not available) [9] The influence of isomer purity on trap states and performance of organic thin-film transistors. (URL not available) [10] Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL not available) [11] Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024-12-12). (URL not available) [12] HOMO – LUMO energy levels and the interfacial plots of the molecular... - ResearchGate. (URL not available) [13] Fine-tuning the luminescence and HOMO-LUMO energy levels in tetranuclear gold(I) fluorinated amidinate complexes - PubMed. (2012-02-20). (URL not available) [14] The Influence of Isomer Purity on Trap States and Performance of Organic Thin-Film Transistors (Adv. Electron. Mater. 1/2017) | Request PDF - ResearchGate. (2025-08-10). (URL not available) [4] Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells - ResearchGate. (2026-01-08). (URL not available) [15] Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination - OSTI.GOV. (URL not available) [16] Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu 2 O as the Hole Transport Material - MDPI. (URL not available) [17] Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines - PMC - PubMed Central. (URL not available) [18] Triphenylamine-Based Hole-Transporting Ligands for 2D/3D FAPbI 3 Perovskite Solar Cells | Request PDF - ResearchGate. (2025-08-07). (URL not available) [19] Hole transport materials and solar cells using hole transport materials - Google Patents. (URL not available) [20] Hole Transporting Materials Based on p-type Polymers in Invert Perovskite Solar Cells - ResearchGate. (2023-11-11). (URL not available) [21] Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells - RSC Publishing. (URL not available) [22] Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC - PubMed Central. (2021-06-07). (URL not available) [23] A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells - MDPI. (URL not available) [24] 4'-Fluoro(1,1'-biphenyl)-4-amine - PubChem. (2025-08-30). [Link] [25] Polycyclic aromatic hydrocarbon - Wikipedia. (URL not available) [26] Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ‐Phosphinines - ResearchGate. (URL not available)
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Application Notes and Protocols for Kinase Inhibitor Development Using 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride as a pivotal scaffold in the design and synthesis of novel kinase inhibitors. We delve into the rationale behind the selection of this fluorinated biaryl motif, offering field-proven insights into its role in establishing potent and selective interactions within the kinase ATP-binding pocket. Detailed, self-validating protocols are provided for a representative synthetic route to a potent kinase inhibitor, followed by robust biochemical and cellular assays for efficacy determination, with a focus on key cancer targets like Aurora B and drug-resistant c-KIT mutants.
Introduction: The Strategic Value of the 3-Amino-3'-Fluorobiphenyl Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern targeted therapy. Within the vast chemical space of potential inhibitors, the biaryl scaffold has emerged as a privileged structure, capable of spanning the ATP-binding site and forming critical interactions.
This compound represents a highly valuable starting material for kinase inhibitor synthesis. Its structure combines several key features:
-
The Aminobiphenyl Core: Provides a rigid, yet conformationally aware backbone that can be functionalized to engage with the hinge region of the kinase active site—a common anchoring point for ATP-competitive inhibitors.
-
The Amine Handle: The primary amine at the 3-position serves as a versatile synthetic handle for coupling with a wide array of heterocyclic systems, which are often designed to interact with the ribose and phosphate-binding regions.
-
The 3'-Fluoro Substituent: The strategic placement of a fluorine atom is a deliberate design choice in medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form weak hydrogen bonds (e.g., F--H-N), can significantly influence a compound's biological profile.[1][2] This substitution can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity through specific, favorable interactions with the protein target.[3] This phenomenon, sometimes termed "polar hydrophobicity," allows for the modulation of a ligand's properties to achieve a superior therapeutic index.[4]
This guide will demonstrate how to leverage these features, taking this compound from a chemical building block to a key component of a biologically active kinase inhibitor.
Target Kinases: Aurora B and Drug-Resistant c-KIT
While derivatives of this scaffold may target various kinases, we will focus on two high-impact oncological targets where such inhibitors have shown promise.
Aurora B Kinase
Aurora B is a serine/threonine kinase and a crucial component of the chromosomal passenger complex. It plays an essential role in ensuring proper chromosome segregation and cytokinesis during mitosis.[5] Overexpression of Aurora B is common in many cancers, making it a prime therapeutic target.[6] Inhibition of Aurora B leads to mitotic arrest and apoptosis in cancer cells.[7] A key biomarker for Aurora B activity in cells is the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10).[7]
Caption: Aurora B Signaling and Point of Inhibition.
c-KIT Kinase and the T670I "Gatekeeper" Mutation
The c-KIT receptor tyrosine kinase is a critical driver in several malignancies, most notably gastrointestinal stromal tumors (GISTs).[5] While first-generation inhibitors like imatinib are effective, resistance often develops through secondary mutations. One of the most common and challenging of these is the T670I mutation, known as the "gatekeeper" mutation. This threonine-to-isoleucine switch occurs in the ATP-binding pocket, sterically hindering the binding of many conventional inhibitors without abolishing the kinase's oncogenic activity. Developing inhibitors that can effectively target this mutant form is a significant clinical need.
Synthetic Protocol: A Representative Route to a Biaryl Kinase Inhibitor
The following is a representative, multi-step synthesis to illustrate how this compound can be elaborated into a potent kinase inhibitor. This protocol is based on established synthetic methodologies, such as the Buchwald-Hartwig amination, which is a cornerstone of modern medicinal chemistry for forming C-N bonds.
Caption: Synthetic Workflow for Kinase Inhibitor.
Step 1: Buchwald-Hartwig Cross-Coupling Reaction
This protocol describes the coupling of the primary amine of our scaffold with a suitable chlorinated heterocyclic core.
Objective: To synthesize N-(3'-fluoro-[1,1'-biphenyl]-3-yl)-heteroarylamine.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-methylpyrimidine (or other suitable heterocyclic halide) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask), add this compound, the heterocyclic halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Expert Insight: The choice of palladium catalyst, ligand, and base is crucial for the success of a Buchwald-Hartwig reaction. The Pd₂(dba)₃/Xantphos system is robust and widely used for C-N coupling with electron-rich and sterically hindered anilines. Cesium carbonate is an effective base for this transformation, and anhydrous conditions are essential to prevent catalyst deactivation.
Biochemical Assay Protocol: In Vitro Kinase Inhibition
To determine the potency of the synthesized inhibitor against its target kinase, a biochemical assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5][8][9]
Protocol: Aurora B Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized inhibitor against Aurora B kinase.
Materials:
-
Synthesized inhibitor, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Aurora B Kinase Enzyme System (e.g., Promega Corp.), containing recombinant Aurora B, a suitable substrate (e.g., Kemptide), and reaction buffer.[8]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega Corp.), containing ADP-Glo™ Reagent and Kinase Detection Reagent.[10][11]
-
ATP solution (1 mM in kinase buffer).
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in kinase reaction buffer containing a fixed percentage of DMSO (e.g., 1%). Typically, an 11-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 µM). Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" background control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solutions (or DMSO control) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing Aurora B kinase and its substrate at 2X the final desired concentration) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Terminate Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
-
| Parameter | Recommended Condition |
| Final Reaction Volume | 10 µL |
| ATP Concentration | ~Kₘ for Aurora B |
| Incubation Time (Kinase Rxn) | 60 min at 30°C |
| Incubation Time (ADP-Glo) | 40 min at RT |
| Incubation Time (Detection) | 30-60 min at RT |
Cellular Assay Protocols: Assessing On-Target Efficacy
Biochemical assays confirm direct enzyme inhibition, but cellular assays are essential to verify that the compound can penetrate cells, engage its target in a complex biological environment, and elicit the desired downstream effect.
Protocol: Western Blot for Phospho-Histone H3 (Aurora B Target)
Objective: To determine if the inhibitor reduces the phosphorylation of the Aurora B substrate, Histone H3, in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa or HCT116).
-
Complete cell culture medium.
-
Synthesized inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-Total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 8-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against p-H3 (Ser10) (diluted in blocking buffer) overnight at 4 °C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Data Analysis: Quantify the band intensity for p-H3 and normalize it to the total H3 signal for each sample. Plot the normalized p-H3 levels against the inhibitor concentration.
Protocol: Cell Proliferation Assay (for c-KIT T670I Mutant)
Objective: To assess the inhibitor's ability to suppress the proliferation of a cancer cell line driven by the drug-resistant c-KIT T670I mutation.
Materials:
-
Cell line engineered to express the c-KIT T670I mutant (e.g., Ba/F3 cells).
-
Appropriate cell culture medium with necessary supplements.
-
Synthesized inhibitor.
-
Cell proliferation reagent (e.g., XTT or CellTiter-Glo®).
-
Sterile, clear-bottom 96-well plates.
-
Microplate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed the c-KIT T670I expressing cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.
-
Viability Measurement (XTT Assay Example):
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percent viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The this compound scaffold is a validated and versatile starting point for the development of potent and selective kinase inhibitors. The strategic inclusion of the fluoro group offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound. The protocols outlined in this guide provide a robust framework for synthesizing candidate molecules and evaluating their efficacy against key cancer targets like Aurora B and drug-resistant c-KIT mutants. By systematically applying these synthetic and biological evaluation workflows, researchers can efficiently advance hit compounds toward lead optimization and the development of next-generation targeted therapies.
References
- AURORA B Kinase Enzyme System Application Note. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/aurora-b-kinase-enzyme-system-protocol/]
- 3′-Fluoro-[1,1′-biphenyl]-3-amine hydrochloride, CAS 1210215-22-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-fluoro-1-1-biphenyl-3-amine-hydrochloride-1210215-22-7]
- Application Notes and Protocols: Western Blot Analysis of p-Histone H3 (Ser10) Following Barasertib Treatment. BenchChem. [URL: https://www.benchchem.com/application-notes/barasertib-azd1152-western-blot-p-histone-h3-ser10]
- Application Note: Detecting Phospho-Histone H3 (Ser10) Inhibition by Cyc-116 Using Western Blot. BenchChem. [URL: https://www.benchchem.com/application-notes/cyc116-western-blot-phospho-histone-h3-ser10]
- Aurora B Kinase Enzyme System. Promega Corporation. [URL: https://www.promega.com/products/protein-expression/kinases/aurora-b-kinase-enzyme-system/]
- Aurora B Kinase Assay. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/0/aurora-b-kinase-assay-protocol/]
- The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/handle/fub188/44404]
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40398151/]
- Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ci900062n]
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396388/]
- Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17258872/]
- Western Blot protocol for Histone H3 Antibody (NB21-1062). Novus Biologicals. [URL: https://www.novusbio.com/support/research-areas/chromatin-and-gene-expression/western-blot-protocol-for-histone-h3]
- Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/501/using-the-kinase-enzyme-systems-with-the-adp-glo-assay-protocol/]
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/resources/protocols/quick-protocols/2012/adp-glo-kinase-assay-quick-protocol/]
- Western Blot Protocol for Histone H3 Antibody (NBP2-36468). Novus Biologicals. [URL: https://www.novusbio.com/support/protocols/western-blot-protocol-for-histone-h3]
- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2012.725440]
- Histone western blot protocol. Abcam. [URL: https://www.abcam.com/protocols/histone-western-blot-protocol]
- Discovery of 4-amino-5,6-biaryl-furo[2,3- d]pyrimidines as inhibitors of Lck: Development of an expedient and divergent synthetic route and preliminary SAR. Brandeis University Institutional Repository. [URL: https://bir.brandeis.edu/handle/10192/23243]
- Cell Proliferation Assay Protocols. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- 1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic Acid (CHF5074), a Novel γ-Secretase Modulator, Reduces Brain β-Amyloid Pathology in a Transgenic Mouse Model of Alzheimer's Disease without Causing Peripheral Toxicity. ResearchGate. [URL: https://www.researchgate.net/publication/23215918_1-3'4'-Dichloro-2-fluoro11'-biphenyl-4-yl-cyclopropanecarboxylic_Acid_CHF5074_a_Novel_g-Secretase_Modulator_Reduces_Brain_b-Amyloid_Pathology_in_a_Transgenic_Mouse_Model_of_Alzheimer's_Disease_]
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724217/]
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.
- Ki-67 Cell Proliferation Assay. Creative Bioarray. [URL: https://www.creative-bioarray.
- Cell Proliferation Assay Kit XTT. ITW Reagents. [URL: https://www.itwreagents.
- Manual: Cell Proliferation Assay Kit. Agilent. [URL: https://www.agilent.com/cs/library/usermanuals/public/200700.pdf]
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Application Notes & Protocols: In Vitro Characterization of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride as a Putative IDO1 Inhibitor
Introduction: Targeting the IDO1 Pathway
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is a biphenyl-scaffold small molecule (MW: 223.67 g/mol , CAS: 1210215-22-7)[1][2]. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[3]. While this specific molecule is not extensively characterized in public literature, its structure is analogous to scaffolds found in various enzyme inhibitors. This guide provides a comprehensive framework for its evaluation as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine[4][5]. In the context of oncology, IDO1 is a critical immune checkpoint regulator. Its expression is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ)[6][7]. This enzymatic activity leads to two key immunosuppressive outcomes:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to cell cycle arrest and anergy[4].
-
Kynurenine Accumulation: The buildup of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.
This dual mechanism allows tumors to evade immune destruction, making IDO1 a prime target for cancer immunotherapy[8][9]. The following protocols are designed to rigorously assess the potential of this compound to inhibit IDO1, progressing from direct enzymatic interaction to functional cellular consequences.
The IDO1 Catalytic Pathway and Point of Inhibition
The core function of IDO1 is the oxidative cleavage of the indole ring of L-tryptophan. An effective small molecule inhibitor will typically bind within the enzyme's active site, preventing the substrate (L-tryptophan) from being processed. The primary biomarker for IDO1 activity, both in vitro and in vivo, is the production of its downstream metabolite, kynurenine[10].
Caption: The IDO1 pathway converting L-Tryptophan to Kynurenine and the putative inhibitory action of the test compound.
Protocol 1: Direct Enzymatic Inhibition Assay (Biochemical)
Objective: To determine if this compound directly inhibits the catalytic activity of recombinant human IDO1 (rhIDO1) in a cell-free system and to calculate its half-maximal inhibitory concentration (IC50).
Principle: This assay measures the production of N-formylkynurenine (NFK) by rhIDO1. The assay uses a fluorogenic developer that selectively reacts with NFK to generate a highly fluorescent product, providing a robust signal-to-background ratio[6][7][11]. The reaction requires co-factors to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state[12].
Materials:
-
Recombinant Human IDO1 (rhIDO1)
-
This compound
-
L-Tryptophan (Substrate)
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Ascorbic Acid (Co-factor)
-
Methylene Blue (Co-factor)
-
Catalase
-
Fluorogenic Developer Solution (specific to commercial kits, e.g., Abcam ab235936)[11]
-
Epacadostat or BMS-986205 (Positive Control Inhibitor)[4]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Ex/Em = 402/488 nm)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer. Also prepare dilutions of the positive control inhibitor.
-
Reaction Cocktail Preparation: Prepare a master mix containing Assay Buffer, L-Tryptophan (final concentration ~400 µM), Ascorbic Acid (~20 mM), Methylene Blue (~10 µM), and Catalase (~100 µg/mL).
-
Rationale: Ascorbate and methylene blue act as a reducing system to ensure the heme cofactor in IDO1 is in the active ferrous state required for catalysis[12]. Catalase is included to remove hydrogen peroxide, which can damage the enzyme.
-
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of each compound dilution.
-
Positive Control Wells: Add 10 µL of each positive control dilution.
-
Negative Control (No Inhibitor): Add 10 µL of assay buffer with DMSO (vehicle control).
-
Blank (No Enzyme): Add 10 µL of assay buffer.
-
-
Enzyme Addition: To all wells except the Blank, add rhIDO1 enzyme diluted in assay buffer.
-
Reaction Initiation & Incubation: Add the Reaction Cocktail to all wells to initiate the reaction. The final volume should be ~100 µL. Mix gently and incubate for 30-60 minutes at 37°C, protected from light.
-
Reaction Termination & Signal Development: Stop the reaction by adding the fluorogenic developer solution as per the manufacturer's instructions. Incubate for an additional 10-15 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~402 nm and emission at ~488 nm.
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other wells.
-
Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_VehicleControl))
-
Plot % Inhibition versus the log of the compound concentration.
-
Use non-linear regression (four-parameter logistic fit) to determine the IC50 value.
| Parameter | Description | Example Value |
| Biochemical IC50 | Concentration of the compound required to inhibit 50% of rhIDO1 enzymatic activity. | 21.6 µM[5] |
| Hill Slope | The steepness of the dose-response curve. | 1.0 |
| R² Value | Goodness of fit for the curve. | > 0.95 |
Protocol 2: Cell-Based Functional IDO1 Assay
Objective: To evaluate the ability of the test compound to inhibit IDO1 activity within a cellular context, accounting for cell permeability and metabolic stability.
Principle: Human cancer cell lines, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), are stimulated with IFN-γ to induce high levels of endogenous IDO1 expression[4][13]. The cells are then treated with the test compound. IDO1 activity is quantified by measuring the accumulation of kynurenine in the cell culture supernatant[10].
Caption: Workflow for the IFN-γ induced cell-based IDO1 functional assay.
Materials:
-
HeLa or SKOV-3 cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Recombinant Human IFN-γ
-
L-Tryptophan
-
This compound
-
96-well cell culture plates
-
For Colorimetric Detection:
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent in acetic acid
-
Absorbance microplate reader (480 nm)
-
-
For ELISA Detection:
Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of ~50,000 cells/well and allow them to adhere overnight[13].
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL). Incubate for 24 hours.
-
Rationale: This step is critical to upregulate the expression of the IDO1 enzyme to a measurable level[16].
-
-
Compound Treatment: Remove the IFN-γ medium. Add fresh medium containing a constant, non-limiting concentration of L-Tryptophan (e.g., 200 µM) and the serial dilutions of the test compound.
-
Incubation: Incubate the plate for 48-72 hours to allow for tryptophan metabolism and kynurenine accumulation.
-
Supernatant Collection: Carefully collect the cell culture supernatant for kynurenine analysis.
Endpoint Measurement (Choose one):
Method A: Colorimetric (p-DMAB) Detection [12]
-
Transfer 100 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 30% TCA, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes any remaining NFK to kynurenine and precipitates protein.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a new plate.
-
Add 100 µL of p-DMAB reagent (2% w/v in acetic acid). A yellow color will develop.
-
Read the absorbance at 480 nm.
-
Quantify kynurenine levels against a standard curve prepared with known concentrations of kynurenine.
Method B: Kynurenine ELISA
-
Follow the protocol provided with a commercial competitive ELISA kit[14][15]. This method generally offers higher sensitivity and specificity than the colorimetric assay.
Data Analysis:
-
Calculate the kynurenine concentration in each well from the standard curve.
-
Calculate % Inhibition of kynurenine production relative to the vehicle control.
-
Plot and determine the cellular IC50 value as described in Protocol 1.
Protocol 3 & 4: Secondary Assays for Immunological Function and Cytotoxicity
Objective: To assess if inhibiting IDO1 with the test compound can rescue T-cell activation and to rule out false-positive results due to general cytotoxicity.
Principle of Co-Culture Assay: IDO1-expressing cancer cells suppress T-cell activation by depleting tryptophan. This co-culture assay models this interaction. An effective IDO1 inhibitor should prevent this suppression and restore the T-cells' ability to activate and secrete cytokines, such as Interleukin-2 (IL-2), upon stimulation[4][17].
Principle of Cytotoxicity Assay: It is crucial to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not simply because the compound is killing the cells. A standard viability assay is run in parallel[4].
Step-by-Step Co-Culture Protocol:
-
Seed and stimulate SKOV-3 cells with IFN-γ in a 96-well plate as described in Protocol 2.
-
After 24 hours, treat the SKOV-3 cells with serial dilutions of the test compound.
-
Add Jurkat T-cells to each well (~1x10^5 cells/well) along with a T-cell stimulus (e.g., phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB)).
-
Co-culture for 72 hours.
-
Collect the supernatant and measure the concentration of human IL-2 using a commercial ELISA kit.
-
Data Analysis: Plot IL-2 concentration vs. compound concentration to determine the EC50 for T-cell rescue.
Step-by-Step Cytotoxicity Protocol (e.g., MTT/XTT):
-
Seed and treat HeLa or SKOV-3 cells with the test compound exactly as in Protocol 2, but without IFN-γ stimulation.
-
At the end of the incubation period (48-72h), add a viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions and read the absorbance or luminescence.
-
Data Analysis: Calculate percent viability relative to vehicle-treated cells and determine the CC50 (50% cytotoxic concentration).
Summary of Assays and Data Interpretation
A successful IDO1 inhibitor candidate should exhibit potency in the biochemical assay, demonstrate good cellular activity, and rescue T-cell function without significant cytotoxicity at effective concentrations.
| Assay | Principle | Primary Endpoint | Key Insights |
| Protocol 1: Biochemical | Cell-free enzymatic assay | Biochemical IC50 | Direct interaction with and inhibition of the isolated IDO1 enzyme. |
| Protocol 2: Cell-Based | Inhibition of endogenous IDO1 | Cellular IC50 | Compound's ability to cross the cell membrane and inhibit the target in a cellular environment. |
| Protocol 3: Co-Culture | Rescue of T-cell suppression | IL-2 Rescue EC50 | Functional immunological consequence of IDO1 inhibition. |
| Protocol 4: Cytotoxicity | Cell viability measurement | CC50 | Rules out non-specific toxicity. A high CC50/IC50 ratio (Selectivity Index) is desired. |
A well-behaved candidate would show a potent cellular IC50 that is not significantly higher than its biochemical IC50, and a CC50 value that is at least 10-fold greater than its cellular IC50.
References
- Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]
- Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening.
- Creative BioMart. (n.d.). Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit.
- PubMed. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]
- Qian, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 227-241. [Link]
- Röhrig, U. F., et al. (2021). Cell-Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 9869-9874. [Link]
- Biocompare. (n.d.). kynurenine ELISA Kits.
- Immusmol. (n.d.). L-Kynurenine ELISA kit.
- Max Planck Institute for Molecular Physiology. (2024). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. News-Medical.net. [Link]
- Immusmol. (2024). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research.
- Kuffel, M. J., et al. (2005). Kynurenine: a biomarker for in vitro and in vivo modulation of indoleamine 2,3-dioxygenase by 1-Methyl-[D]-tryptophan (NSC 721782). Cancer Research, 65(9_Supplement), 982. [Link]
- Eagle Biosciences. (n.d.). Kynurenine ELISA Assay Kit.
- Li, H., et al. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. Frontiers in Chemistry, 6, 82. [Link]
- European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
- Ge, H., et al. (2021). Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays. Journal of Computer-Aided Molecular Design. [Link]
- Costantini, C., et al. (2021). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Structure of IDO1 inhibitors in clinical trials.
- Deplano, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 940-953. [Link]
- Zhang, S., et al. (2018). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4415-4427. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- Imbimbo, B. P., et al. (2007). 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic Acid (CHF5074), a Novel γ-Secretase Modulator, Reduces Brain β-Amyloid Pathology in a Transgenic Mouse Model of Alzheimer's Disease without Causing Peripheral Toxicity. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Suzuki Coupling for 3'-fluoro-[1,1'-biphenyl]-3-amine
Welcome to the technical support center for the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine via the Suzuki-Miyaura coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields for this specific transformation. Here, we will delve into the intricacies of this reaction, offering practical, field-proven insights to help you diagnose and resolve common issues.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine presents a unique set of challenges due to the electronic properties of the starting materials. The presence of an electron-withdrawing fluorine atom on one aryl partner and an electron-donating amine group on the other can significantly influence the reaction kinetics and lead to the formation of undesired byproducts. This guide provides a structured approach to troubleshooting these issues, ensuring a higher probability of success in your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is formatted in a question-and-answer style to directly address the specific problems you may be encountering during your experiments.
Q1: My reaction is showing little to no conversion of starting materials. What are the likely causes and how can I fix this?
A1: A lack of reactivity in a Suzuki coupling reaction often points to issues with the catalyst, reagents, or reaction conditions. Let's break down the potential culprits:
-
Inactive Catalyst: The palladium catalyst is the heart of the Suzuki reaction.[3] If it's not active, the catalytic cycle will not proceed.
-
Troubleshooting:
-
Use a Fresh Catalyst: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or a pre-catalyst that is activated in situ.
-
Proper Handling: Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Consider a Different Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to Pd(0) in situ. Sometimes, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be more effective.[3]
-
-
-
Inappropriate Ligand: The choice of phosphine ligand is critical, as it stabilizes the palladium center and influences its reactivity.[2]
-
Troubleshooting:
-
Electron-Rich, Bulky Ligands: For coupling electron-deficient aryl halides (like those with a fluorine substituent), bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective.[4][5] These ligands promote the oxidative addition step and stabilize the catalytic species.[6]
-
-
-
Incorrect Base or Solvent: The base plays a crucial role in the transmetalation step, and the solvent affects the solubility of reagents and the overall reaction rate.[7][8]
-
Troubleshooting:
-
Base Selection: A common cause of low yield is the choice of base. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often necessary to facilitate the transmetalation of the boronic acid.[9][10]
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) with water is typically used.[11][12] The water is essential for dissolving the inorganic base and facilitating the reaction. Ensure your organic solvent is anhydrous and degassed to remove oxygen.
-
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Troubleshooting:
-
Increase the Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical range for Suzuki couplings is 80-110°C.[10]
-
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in Suzuki couplings, especially with electron-deficient boronic acids.[13][14] This side reaction consumes your starting material and complicates purification.
-
Understanding the Cause: Homocoupling can be promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[15] It can also occur through a palladium-mediated pathway.[4]
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas your reaction mixture and maintain an inert atmosphere throughout the reaction. This can be achieved by bubbling argon or nitrogen through the solvent and then keeping the reaction under a positive pressure of the inert gas.[10][15]
-
Use of Boronic Esters: Boronic acids are more prone to homocoupling than their corresponding esters (e.g., pinacol esters).[16] Using a boronic ester can often suppress this side reaction.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands. For instance, using a pre-formed catalyst can sometimes reduce side reactions.
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) can sometimes help to favor the cross-coupling pathway over homocoupling.
-
Q3: I'm seeing a significant amount of protodeboronation of my boronic acid. What's happening and how can I prevent it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[17] This is a common decomposition pathway for boronic acids, especially under basic conditions.
-
Mechanism of Protodeboronation: The presence of a base and a proton source (like water) can lead to the hydrolysis of the boronic acid, resulting in the formation of the corresponding arene.[17]
-
Prevention Techniques:
-
Use a Milder Base: If you are using a very strong base, consider switching to a milder one like potassium carbonate (K₂CO₃) or using it in a biphasic system to control its concentration in the organic phase.
-
Anhydrous Conditions (with caution): While some water is often necessary, excessive water can promote protodeboronation. Using a carefully controlled amount of water or switching to a boronic ester which is more stable to hydrolysis can be beneficial.[16]
-
"Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions like protodeboronation.[16][17]
-
Q4: The fluorine substituent on my aryl halide seems to be hindering the reaction. What is its effect and how can I overcome it?
A4: The electron-withdrawing nature of the fluorine atom can have both positive and negative effects on the Suzuki coupling.
-
Electronic Effects:
-
Activation of the C-X Bond: The fluorine atom makes the aryl halide more electron-deficient, which can facilitate the oxidative addition step, the first step in the catalytic cycle.[18]
-
Deactivation of the Boronic Acid: If the fluorine is on the boronic acid partner, it can make the transmetalation step more difficult.[19][20]
-
-
Strategies for Fluorinated Substrates:
-
Robust Catalyst System: Employ a highly active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), to overcome the challenges associated with electron-deficient substrates.[21]
-
Stronger Base: A stronger base may be required to facilitate the transmetalation of the electron-deficient boronic acid.
-
Higher Temperatures: Increased reaction temperatures can help to overcome the higher activation energy associated with these substrates.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this reaction?
A: Typically, a catalyst loading of 1-5 mol% of palladium is sufficient.[22] However, for challenging couplings, a higher loading may be necessary. It is always best to start with a lower loading and increase it if the reaction is sluggish.
Q: Can I use a different halogen on my aryl partner (e.g., Cl or I)?
A: The reactivity of the aryl halide follows the trend I > Br > Cl >> F.[18] While aryl iodides are more reactive, they are also more expensive. Aryl chlorides are less reactive and often require more specialized and highly active catalyst systems.[6][16] For the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine, starting with an aryl bromide is a good balance of reactivity and cost.
Q: How do I know if my reagents are pure enough?
A: The purity of your starting materials is crucial. Impurities in the aryl halide or boronic acid can interfere with the reaction. It is recommended to use high-purity reagents. If you suspect impurities, you can purify the starting materials by recrystallization or chromatography before use.
Q: My product is difficult to purify. Any suggestions?
A: Purification can be challenging if significant side products are formed. Minimizing side reactions through the troubleshooting steps above is the best approach. For purification, column chromatography on silica gel is the most common method. The amine functionality in the product can sometimes cause tailing on the column. Adding a small amount of a non-polar amine like triethylamine (e.g., 1%) to the eluent can help to improve the separation.
Experimental Workflow and Data Presentation
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling for 3'-fluoro-[1,1'-biphenyl]-3-amine.
A logical workflow for troubleshooting low yields.
Table 1: Recommended Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Switch to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst. | Ensures a reliable source of active Pd(0) and can reduce side reactions.[3] |
| Ligand | PPh₃ | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). | Improves oxidative addition and catalyst stability, especially for electron-deficient substrates.[4][5] |
| Base | K₂CO₃ (2-3 equiv.) | Screen stronger bases like Cs₂CO₃ or K₃PO₄. | Facilitates the transmetalation step, which can be rate-limiting.[9][10] |
| Solvent | Dioxane/H₂O (4:1) | Try other solvent systems like THF/H₂O or Toluene/H₂O. Vary the organic/water ratio. | Optimizes solubility of all components and can influence reaction rates.[7] |
| Temperature | 80-90 °C | Increase temperature in 10 °C increments up to 110 °C. | Provides the necessary activation energy for the reaction to proceed. |
| Boron Source | Boronic Acid | Switch to a boronic ester (e.g., pinacol ester or MIDA ester). | Increases stability towards protodeboronation and can reduce homocoupling.[16][17] |
Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting.
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1483-1487. [Link]
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-523. [Link]
- Wikipedia.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
- Catalysts. (2023). Preformed Pd(II)
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3925-3929. [Link]
- University of British Columbia. (2008).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
- ChemRxiv. (2024).
- Schafer, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(49), 19782-19794. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- ResearchGate. (2020). Side reactions of Suzuki cross-coupling. [Link]
- ResearchGate. (2008).
- Royal Society of Chemistry. (2021).
- Science. (2024).
- National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. (2021). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- ResearchGate. (2015). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
- PubMed. (2024).
- YouTube. (2020). Suzuki Coupling. [Link]
- MDPI. (2017).
- Schlosser, M., & Heiss, C. (2003). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 68(25), 9708-9711. [Link]
- Google Patents. (2022).
- Google Patents. (2021). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
- ResearchGate. (2017).
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Fluorinated Biphenyl Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts in the purification of fluorinated biphenyls.
FAQ 1: Why are fluorinated biphenyls notoriously difficult to purify compared to their non-fluorinated analogs?
The introduction of fluorine atoms into a biphenyl scaffold dramatically alters its physicochemical properties, leading to purification challenges. The high electronegativity of fluorine creates strong C-F bonds and can induce significant changes in molecular polarity and dipole moment. This can lead to unexpected chromatographic behavior, where fluorinated compounds may elute faster or slower than anticipated on traditional stationary phases. Furthermore, the presence of fluorine can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which can complicate separation from structurally similar impurities.[1][2]
FAQ 2: What is the most effective initial strategy for purifying a crude fluorinated biphenyl?
A systematic approach is crucial. Begin with a thorough analysis of the crude mixture using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the number and nature of the impurities. For many applications, flash chromatography on silica gel is a good starting point due to its simplicity and scalability. However, be mindful that the acidic nature of silica can sometimes cause degradation of sensitive compounds.[3]
FAQ 3: How can I effectively separate regioisomers of my fluorinated biphenyl?
Regioisomer separation is a common and significant challenge. Enhancing chromatographic resolution is key. This can be achieved by:
-
Optimizing the mobile phase: A shallow solvent gradient can improve separation.
-
Exploring different stationary phases: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl groups, can offer unique selectivity for halogenated aromatic compounds.[1][2][4] These phases can engage in different interactions (e.g., π-π, dipole-dipole) compared to traditional C18 columns, often leading to better separation of isomers.[1]
FAQ 4: My fluorinated biphenyl is co-eluting with a starting material. What are my options?
Co-elution indicates that the chosen chromatographic conditions do not provide sufficient selectivity. Consider the following:
-
Orthogonal Chromatography: Employ a second purification step that utilizes a different separation mechanism. For instance, if you initially used normal-phase chromatography, a subsequent purification using reversed-phase HPLC can be effective.
-
Alternative Techniques: If chromatography proves insufficient, consider crystallization. A systematic screen of different solvents and temperatures can often yield highly pure crystalline material.
FAQ 5: I'm observing degradation of my compound on silica gel. What should I do?
The acidic nature of standard silica gel can catalyze the degradation of certain sensitive fluorinated biphenyls.[5] If you suspect this is happening, consider these alternatives:
-
Neutralized or Deactivated Silica: Using silica gel that has been treated to neutralize acidic sites can mitigate degradation.
-
Alumina: Basic or neutral alumina can be a good alternative stationary phase.
-
Reversed-Phase Flash Chromatography: If your compound is sufficiently non-polar, reversed-phase flash chromatography using a C18-functionalized silica can be an excellent option.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: Poor Separation in Flash Chromatography
Symptom: You are observing broad peaks and poor resolution between your target compound and impurities during flash chromatography.
Troubleshooting Workflow:
Caption: Workflow for optimizing flash chromatography separation.
Detailed Troubleshooting Table:
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimal to differentiate between the compound of interest and impurities. | Perform a thorough TLC analysis with a range of solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (ΔRf > 0.2). |
| Incorrect Stationary Phase | The default silica gel may not have the right selectivity for your specific mixture. | Consider using alternative stationary phases such as neutral alumina or specialized fluorinated phases if dealing with closely related fluorinated isomers.[4] |
| Sample Overload | Loading too much crude material onto the column can lead to band broadening and poor separation. | As a rule of thumb, do not load more than 1-5% of the column's stationary phase weight. |
| Compound Degradation | The compound may be unstable on the acidic silica gel. | Use deactivated silica gel or switch to a different stationary phase like alumina. |
Experimental Protocol: Optimizing Flash Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent. Spot the solution on at least three different TLC plates. Develop each plate in a different solvent system (e.g., 9:1 Hexanes:EtOAc, 7:3 Hexanes:EtOAc, 1:1 Hexanes:EtOAc).
-
Solvent Selection: Identify the solvent system that gives an Rf value of approximately 0.3 for your target compound and the best possible separation from impurities.
-
Column Packing: Dry pack the column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elution: Run the chromatography using the optimized solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Guide 2: Challenges in Preparative HPLC Purification
Symptom: You are experiencing low recovery, peak tailing, or high backpressure during preparative HPLC.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting preparative HPLC.
Detailed Troubleshooting Table:
| Possible Cause | Explanation | Recommended Solution |
| Poor Solubility | The compound is precipitating on the column, leading to low recovery and high pressure. | Ensure the sample is fully dissolved in the mobile phase before injection. If necessary, use a stronger co-solvent for the sample injection, but keep the injection volume small. |
| Secondary Interactions | Basic functional groups on the analyte can interact with residual acidic silanols on the stationary phase, causing peak tailing. | Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to protonate the basic groups and minimize these interactions. Alternatively, use a base-deactivated column.[5] |
| Column Fouling | Particulate matter in the sample or mobile phase can clog the column frit, leading to high backpressure. | Always filter your sample and mobile phases through a 0.45 µm filter before use. Employ a guard column to protect the main column. |
Experimental Protocol: Method Development for Preparative HPLC
-
Analytical Method Development: Start with an analytical HPLC to develop a suitable separation method. Screen different columns (e.g., C18, PFP) and mobile phases (e.g., water/acetonitrile, water/methanol with or without modifiers).
-
Solubility Test: Determine the solubility of your crude material in the optimized mobile phase.
-
Loading Study: On the analytical column, inject increasing amounts of your sample to determine the maximum loading capacity before resolution is compromised.
-
Scale-Up: Scale the method to your preparative column, adjusting the flow rate and injection volume proportionally.
-
Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical HPLC.
Guide 3: Difficulties in Crystallization
Symptom: Your fluorinated biphenyl is "oiling out" instead of crystallizing, or it forms very fine needles that are difficult to handle and trap impurities.
Troubleshooting Flowchart:
Sources
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions with Fluorinated Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, particularly when working with electron-deficient fluorinated substrates. Here, we will delve into the mechanistic underpinnings of this problematic side reaction and provide actionable, field-proven troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki-Miyaura couplings?
Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes your nucleophilic coupling partner, leading to the formation of a deboronated byproduct and reducing the yield of your desired coupled product.[2][3] This can be particularly problematic as the byproduct can sometimes be difficult to separate from the target molecule, complicating purification.[2]
Q2: Why are fluorinated arylboronic acids especially susceptible to protodeboronation?
Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring.[4] This electron deficiency makes the ipso-carbon (the carbon attached to the boron atom) more susceptible to protonolysis. The protodeboronation of highly electron-deficient arylboronic acids, such as polyfluorinated systems, can be extremely rapid, with half-lives spanning from milliseconds to months depending on the substitution pattern and reaction conditions.[5][6] Studies have shown that arylboronic acids with ortho-fluorine substituents are particularly prone to this decomposition pathway.[7] Under basic conditions, these electron-deficient substrates can form a trihydroxyboronate intermediate that readily undergoes C-B bond cleavage.[6][7]
Q3: I'm observing my starting fluoroarene as a major byproduct. How can I confirm this is due to protodeboronation?
The presence of the corresponding protonated arene (Ar-H) of your boronic acid starting material (Ar-B(OH)₂) is the primary indicator of protodeboronation.[3] You can confirm this by analyzing your crude reaction mixture using standard analytical techniques such as:
-
LC-MS or GC-MS: Look for a mass corresponding to your deboronated starting material.
-
NMR Spectroscopy: Compare the spectrum of your crude mixture to an authentic sample of the deboronated compound.
A significant amount of this byproduct, coupled with a low yield of your desired product and unreacted aryl halide, strongly suggests that protodeboronation is the major competing reaction pathway.[3]
Troubleshooting Guide: Strategies to Mitigate Protodeboronation
Q4: My reaction with a polyfluorinated arylboronic acid is failing due to rapid protodeboronation. What is the first parameter I should adjust?
The choice of the boron reagent itself is often the most critical factor. While boronic acids are common, their stability can be a significant issue.[8] Consider using a more stable derivative of your boronic acid.
"Slow-Release" Strategy with Boronate Esters
Converting the boronic acid to a more stable boronate ester is a highly effective strategy.[4][9] N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates are particularly useful as they act as "slow-release" sources of the boronic acid under the reaction conditions.[1][9][10][11] This keeps the instantaneous concentration of the active, and often unstable, boronic acid low, thereby minimizing the rate of protodeboronation relative to the desired cross-coupling.[1][9][10] Pinacol esters are also a popular choice for improving the stability of the boronic acid.[12]
Q5: How does the choice of base impact protodeboronation, and what are the best practices?
The choice of base is critical as protodeboronation is often base-catalyzed.[1][13] Strongly basic conditions (e.g., using NaOH or KOH) can significantly accelerate the rate of protodeboronation.[9]
Recommendation:
-
Use Weaker Bases: Opt for milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[2][9] These bases are often sufficient to promote the Suzuki-Miyaura coupling while minimizing the rate of base-catalyzed decomposition of the boronic acid.[2]
| Base | Strength | General Recommendation for Fluorinated Substrates |
| NaOH, KOH | Strong | Avoid: High potential for rapid protodeboronation.[9] |
| K₂CO₃, Cs₂CO₃ | Moderate | Good Starting Point: Often provides a good balance of reactivity and stability. |
| K₃PO₄ | Moderate | Often Recommended: Effective for many challenging couplings.[2][9] |
| CsF | Weak | Consider for sensitive substrates: Can be effective in specific cases. |
Q6: Can the palladium catalyst and ligands influence the extent of protodeboronation?
Yes, the catalytic system plays a crucial role. The goal is to have a catalyst that promotes the desired C-C bond formation at a rate significantly faster than the competing protodeboronation.[9]
Key Considerations:
-
Highly Active Catalysts: Employing a highly active palladium catalyst can accelerate the productive catalytic cycle, thereby outcompeting the undesired protodeboronation pathway.[1][13]
-
Ligand Choice:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for coupling challenging substrates as they can accelerate both oxidative addition and reductive elimination.[14]
-
Caution with Bulky Ligands: Recent studies have shown that some bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[15][16][17] Therefore, ligand screening is essential. If you observe significant protodeboronation with a particularly bulky ligand, consider switching to a less sterically demanding one.
-
-
Precatalysts: Using well-defined palladium precatalysts can ensure the rapid generation of the active Pd(0) species, which can help to favor the cross-coupling pathway.[18][19]
Q7: What is the role of the solvent system and temperature in managing protodeboronation?
While often considered secondary to the choice of base and catalyst, the solvent and temperature can still have a significant impact.
-
Solvent:
-
Aqueous Mixtures: Water is the proton source for protodeboronation, so minimizing its concentration can be beneficial.[9] However, some water is often necessary for the hydrolysis of boronate esters and to facilitate the activity of certain bases. Anhydrous conditions can be explored, especially when using boronic esters that can transmetalate directly.[10]
-
Anhydrous Solvents: In some cases, switching to anhydrous solvents like dioxane or THF can suppress protodeboronation.[2]
-
-
Temperature:
-
Lower Temperatures: Elevated temperatures can increase the rate of protodeboronation.[9] If possible, running the reaction at a lower temperature for a longer time may improve the outcome. Room temperature couplings are ideal if a sufficiently active catalyst system can be found.[18]
-
Microwave Irradiation: For some challenging couplings, microwave heating can be beneficial. The rapid heating to a precise temperature can sometimes favor the desired reaction over decomposition pathways that may be more prevalent with prolonged conventional heating.[4]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Fluorinated MIDA Boronate
This protocol is a good starting point for challenging couplings where protodeboronation of the corresponding boronic acid is a significant issue.[9]
Reagents:
-
Aryl Halide (1.0 equiv)
-
Fluorinated Aryl-MIDA boronate (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Solvent: Degassed 1,4-Dioxane/Water (e.g., 10:1 mixture)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the MIDA boronate, and the base under an inert atmosphere (e.g., in a glovebox).[14]
-
Catalyst Addition: Add the palladium precatalyst.[14]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[14]
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).[14]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography.[14]
References
- Protodeboron
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchG
- Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine. [Link]
- Lee, T. L., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. [Link]
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier. [Link]
- Cox, P. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Lee, T. L., et al. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diamin
- The unexpected protodeboronation rather than condensation - ResearchG
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Denmark, S. E., & Regens, C. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Cox, P. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
- Chen, L., & Carrow, B. P. (2018). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchG
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchG
- Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). RSC Publishing. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchG
- Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024). PubMed. [Link]
- Protodeboronation of arylboronic acids in acetic acid a - ResearchG
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. [Link]
- Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis - ResearchG
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide - Reddit. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
dealing with solubility issues of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride (CAS: 1210215-22-7).[1] This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Understanding the Molecule: A Physicochemical Profile
This compound is an amine salt. The formation of a hydrochloride salt from a parent amine is a widely used strategy in medicinal chemistry to enhance aqueous solubility and improve handling properties.[2] The parent amine, being a large organic molecule, is likely poorly soluble in water. By reacting it with hydrochloric acid, the basic amine group is protonated, forming a positively charged ammonium ion (R-NH3+) and a chloride counter-ion (Cl-). This ionic character generally increases the interaction with polar solvents like water.[2]
However, this salt form introduces specific behaviors, particularly pH-dependent solubility and susceptibility to the common ion effect, which are critical to understand for successful experimentation.[3]
| Property | Value / Description | Source |
| CAS Number | 1210215-22-7 | [1][4] |
| Molecular Formula | C₁₂H₁₁ClFN | [1][5] |
| Molecular Weight | 223.67 g/mol | [4][5] |
| Compound Type | Amine Hydrochloride Salt | [2] |
| Expected Behavior | As a salt of a weak base, solubility is expected to be highest in acidic to neutral aqueous solutions and decrease significantly as the pH becomes more basic. | [6][7] |
| Storage | Sealed in a dry environment at room temperature. | [5] |
Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving in my aqueous buffer (e.g., PBS pH 7.4). What's happening?
This is a common and expected issue. While the hydrochloride salt form is intended to improve aqueous solubility over the free base, several factors can still limit its dissolution:
-
Intrinsic Solubility Limit: Every compound has a maximum solubility in a given solvent system. You may be exceeding this concentration. The biphenyl structure contributes to the molecule's lipophilicity, which can limit its solubility even in the salt form.
-
pH of the Medium: The solubility of amine salts is highly dependent on pH. As the pH increases, the protonated amine (R-NH3+), which is the more soluble species, deprotonates to form the neutral free base (R-NH2). This free base is typically much less soluble and can precipitate out of solution.
-
Common Ion Effect: If your buffer contains chloride ions (like PBS or saline), it can suppress the dissolution of the hydrochloride salt.[3] The excess chloride in the solution shifts the dissolution equilibrium (R-NH3+Cl- ⇌ R-NH3+ + Cl-) to the left, favoring the solid, undissolved state.[7]
Q2: What is the recommended starting solvent for making a stock solution?
For creating a high-concentration stock solution, it is best to start with a polar, aprotic organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO).
-
Alternatives: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAC).
These solvents can typically dissolve the compound at concentrations of 10 mM or higher. Crucially, always add your aqueous buffer to your DMSO stock solution when making dilutions, not the other way around, to avoid crashing the compound out of solution.
Q3: How does pH fundamentally affect the solubility of this compound?
The relationship between pH and the solubility of an amine salt is governed by the equilibrium between the protonated (salt) form and the deprotonated (free base) form. The pKa of the amine group is the pH at which 50% of the molecules are in the protonated form and 50% are in the free base form.
-
At pH << pKa: The compound will be predominantly in its protonated, more soluble R-NH3+ form. Solubility is generally at its maximum in this range.
-
At pH ≈ pKa: A mixture of both species exists. As the pH approaches the pKa, the concentration of the less soluble free base increases, and you may begin to see precipitation if the total compound concentration is high.
-
At pH >> pKa: The compound will be predominantly in its neutral, likely poorly soluble R-NH2 free base form, leading to significant precipitation.
Caption: pH-dependent equilibrium of the amine hydrochloride salt.
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
This is a classic problem of a compound being "kinetically trapped" in a supersaturated state before precipitating. The key is to maintain solubility during and after the dilution.
-
Lower the Final Concentration: This is the simplest solution. The precipitation indicates that the final concentration in your aqueous medium is above the solubility limit.
-
Use a Co-solvent in the Final Medium: Including a small percentage of an organic solvent in your final aqueous buffer can significantly increase solubility. For cell-based assays, ensure the final co-solvent concentration is non-toxic (e.g., <0.5% DMSO). Common co-solvents include PEG 400, ethanol, or propylene glycol.[8]
-
pH Adjustment: Ensure your final buffer pH is well below the compound's pKa. Using a more acidic buffer (e.g., pH 6.5) might prevent precipitation if your experimental conditions allow.
-
Inclusion Complexes: For advanced applications, using cyclodextrins like HP-β-CD can form inclusion complexes that encapsulate the hydrophobic parts of the molecule, drastically increasing aqueous solubility.[9]
Troubleshooting Workflows & Protocols
Protocol 1: Systematic Solubility Assessment
This protocol provides a structured method to determine the approximate solubility of this compound in various relevant media.
Materials:
-
This compound
-
Calibrated analytical balance
-
Vortex mixer
-
Selection of solvents: Deionized Water, PBS (pH 7.4), 0.9% Saline, 5% Dextrose in Water (D5W), DMSO, Ethanol (EtOH)
-
pH meter
Procedure:
-
Preparation: Weigh out 1-2 mg of the compound into several separate, clear glass vials. Record the exact weight for each vial.
-
Solvent Addition (Stepwise):
-
To the first vial, add the first solvent (e.g., Deionized Water) in a small, precise volume (e.g., 100 µL) to create a high target concentration (e.g., 10-20 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles against a dark background.
-
-
Observation & Dilution:
-
If dissolved: The solubility is greater than the current concentration. Record this and add more compound to determine the saturation point, or simply note "> X mg/mL".
-
If not dissolved: Add another precise volume of solvent (e.g., another 100 µL) to dilute the concentration. Vortex again for 1-2 minutes.
-
-
Equilibration: Repeat step 3 until the solid is fully dissolved. Allow the solution to sit at room temperature for at least one hour and re-inspect to ensure it remains in solution.
-
Calculate Solubility: The approximate solubility is the concentration in the vial where the compound just fully dissolved.
-
Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
-
-
Repeat for All Solvents: Perform this procedure for each solvent system of interest.
-
Measure pH: For aqueous solutions, measure the final pH of the saturated solution. This provides the pH of the solution at saturation, which is valuable data.
Workflow 1: Troubleshooting Precipitation in Experiments
This workflow provides a logical decision tree to resolve precipitation issues encountered during experimental setup.
Caption: Decision tree for resolving compound precipitation issues.
Advanced Strategies for Formulation Development
For professionals in later-stage drug development, persistent solubility issues with the hydrochloride salt may necessitate more advanced formulation strategies.
-
Alternative Salt Screening: The properties of a salt (solubility, stability, hygroscopicity) are dependent on the counter-ion.[6] A systematic salt screening study could identify other forms (e.g., mesylate, sulfate, tosylate) with a more favorable physicochemical profile. For instance, a mesylate salt was chosen for one poorly soluble drug because it consistently yielded higher solubility and better physical properties than the hydrochloride form.[6]
-
Amorphous Solid Dispersions (ASDs): If the compound's crystal lattice energy is a major barrier to dissolution, creating an amorphous form can help. ASDs involve dispersing the compound in a polymer matrix (e.g., PVP, HPMC-AS). This prevents recrystallization and can lead to a state of supersaturation upon dissolution, significantly enhancing bioavailability.[10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[8] The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion in the gastrointestinal tract, facilitating absorption.[9]
This guide provides a foundational and advanced framework for addressing the solubility of this compound. By understanding the chemical principles and applying systematic troubleshooting, researchers can successfully formulate this compound for reliable and reproducible experimental outcomes.
References
- Bighash, M., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(23), 7173.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- (This reference number is intentionally left blank)
- Kumar, S., & Singh, R. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 4(10), 124-133.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Strategies to Improve solubility of Oral Drugs. ResearchGate.
- T. Higuchi, F. S., H. P. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 68(6), 803-4.
- Serajuddin, A. T. M. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-10.
- Warren, D. B., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10).
- (This reference number is intentionally left blank)
- Singh, A., et al. (2021). Formulation strategies for poorly soluble drugs. ResearchGate.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
Sources
- 1. 3'-Fluoro-[1,1'-biphenyl]-3-amine, HCl | CymitQuimica [cymitquimica.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 1210215-22-7 [amp.chemicalbook.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Welcome to the technical support center for the synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important compound. We will delve into the likely synthetic routes, the common impurities you may encounter, and provide practical troubleshooting advice to optimize your reactions and purification processes.
I. Understanding the Synthesis: Likely Routes and Inherent Impurities
The synthesis of this compound most commonly proceeds via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most probable and versatile method.[1] This reaction forms the core C-C bond of the biphenyl structure. The final step typically involves the formation of the hydrochloride salt.
The two most likely Suzuki-Miyaura coupling strategies are:
-
Route A: Coupling of 3-bromoaniline (or a protected derivative) with 3-fluorophenylboronic acid.
-
Route B: Coupling of 3-aminophenylboronic acid (or a protected derivative) with 1-bromo-3-fluorobenzene.
Each step in these synthetic pathways is a potential source of impurities, which can arise from incomplete reactions, side reactions, or the reagents themselves.
II. Troubleshooting Guide: A-Q&A Approach to Common Synthetic Issues
This section addresses specific problems you might encounter during your synthesis and purification, providing explanations and actionable solutions.
Question 1: My crude product shows multiple spots on TLC/peaks in LC-MS close to the product. What are the likely culprits?
Answer: This is a common observation and usually points to the presence of several process-related impurities. The most probable impurities originating from a Suzuki-Miyaura coupling are:
-
Homocoupling Products: These are dimers of your starting materials.[2]
-
From Route A: You might see 3,3'-diaminobiphenyl (from the coupling of two molecules of 3-bromoaniline) and 3,3'-difluorobiphenyl (from the coupling of two molecules of 3-fluorophenylboronic acid).
-
From Route B: Similarly, you could have 3,3'-diaminobiphenyl and 3,3'-difluorobiphenyl.
-
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of the starting aryl halide and boronic acid.
-
Dehalogenation/Protodeboronation Products: These are byproducts where the halogen or boronic acid group is replaced by a hydrogen atom.[3]
-
From Route A: Aniline (from dehalogenation of 3-bromoaniline) and fluorobenzene (from protodeboronation of 3-fluorophenylboronic acid).
-
From Route B: Aniline (from protodeboronation of 3-aminophenylboronic acid) and fluorobenzene (from dehalogenation of 1-bromo-3-fluorobenzene).
-
Question 2: I'm observing a significant amount of a non-polar impurity that elutes early in my chromatography. What could it be?
Answer: An early-eluting, non-polar impurity is often a homocoupling byproduct, specifically the biphenyl formed from the boronic acid starting material (e.g., 3,3'-difluorobiphenyl). These compounds lack the polar amine group and are therefore much less retained on silica gel or in reverse-phase chromatography.
Question 3: My final product has a persistent color, even after initial purification. What is causing this?
Answer: Discoloration in aromatic amines is frequently due to oxidation. Primary aromatic amines, like your product, are susceptible to air oxidation, which can form colored impurities.[4] This can be exacerbated by the presence of residual palladium catalyst, which can promote oxidative side reactions.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reaction and work-up steps are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Palladium Removal: Efficient removal of the palladium catalyst after the reaction is crucial. This can be achieved by filtration through celite, treatment with activated carbon, or using specific scavengers.
-
Purification of the Free Base: Before forming the hydrochloride salt, consider purifying the free amine. This allows for standard silica gel chromatography to remove non-polar impurities. The free base can then be converted to the hydrochloride salt.[5]
Question 4: The yield of my Suzuki coupling is low. What are the common reasons?
Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure you are using a high-quality catalyst and that it is handled under inert conditions.
-
Base Selection: The choice and quality of the base are critical for activating the boronic acid.[6] Common bases include sodium carbonate, potassium carbonate, and potassium phosphate. The base must be anhydrous for optimal results.
-
Solvent Quality: The solvent should be dry and degassed to prevent catalyst deactivation and side reactions.
-
Reaction Temperature: The reaction temperature needs to be optimized. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to byproduct formation.[2]
Question 5: I am struggling to purify the final hydrochloride salt. What techniques are most effective?
Answer: Purifying amine hydrochloride salts can be challenging due to their ionic nature and solubility.
-
Recrystallization: This is often the most effective method for purifying the final salt.[7] Common solvent systems include isopropanol/ether, ethanol/ether, or methanol/dichloromethane.
-
Washing/Slurrying: Washing the solid hydrochloride salt with a non-polar solvent like hexane or ethyl acetate can help remove less polar impurities.[7]
-
Purification of the Free Base First: As mentioned earlier, purifying the free amine by chromatography and then converting it to the hydrochloride salt is often a more straightforward approach. The conversion is typically achieved by dissolving the purified free base in a suitable solvent (e.g., ether, dioxane, or isopropanol) and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution.[5][8]
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most probable and industrially scalable route is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The two most likely combinations of starting materials are 3-bromoaniline with 3-fluorophenylboronic acid or 3-aminophenylboronic acid with 1-bromo-3-fluorobenzene.
Q2: What are the key impurities to look out for in the synthesis of this compound?
A2: The key impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the synthetic process and include unreacted starting materials, homocoupling byproducts (e.g., 3,3'-diaminobiphenyl, 3,3'-difluorobiphenyl), and products of dehalogenation or protodeboronation (e.g., aniline, fluorobenzene).[2][4]
-
Reagent-Related Impurities: These can include residual palladium catalyst, ligands, and inorganic salts from the base used in the reaction.
-
Degradation Products: The primary aromatic amine product is susceptible to oxidation, leading to colored impurities.[4]
Q3: What analytical techniques are best for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying the main component and its impurities. A reverse-phase C18 column with a gradient of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, is typically used.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the impurities, which helps in their structural elucidation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information about the main product and can be used to identify and quantify impurities if their signals are resolved. ¹⁹F NMR is particularly useful for tracking fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities such as aniline and fluorobenzene.[9]
Q4: Can I use a different cross-coupling reaction instead of the Suzuki-Miyaura?
A4: Yes, other cross-coupling reactions could potentially be used, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents). However, the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and higher stability of the boronic acid reagents.[6]
Q5: Are there any non-coupling routes to synthesize this molecule?
A5: While less common for this specific structure, other routes could be envisioned. For example, a Sandmeyer reaction on a pre-formed biphenyl amine could be a possibility, but this can introduce its own set of byproducts like phenol derivatives and azo coupling products.[10][11] Another theoretical route could involve the reduction of a nitro-biphenyl precursor (3'-fluoro-3-nitrobiphenyl), which could lead to impurities from incomplete reduction or side reactions.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Table 1: Common Impurities and their Characteristics
| Impurity Name | Probable Origin | Molecular Weight ( g/mol ) | Analytical Notes |
| 3-Bromoaniline | Unreacted Starting Material (Route A) | 172.02 | Detectable by GC-MS and LC-MS. |
| 3-Fluorophenylboronic acid | Unreacted Starting Material (Route A) | 139.92 | Can be observed by LC-MS. |
| 3-Aminophenylboronic acid | Unreacted Starting Material (Route B) | 136.94 | Can be observed by LC-MS. |
| 1-Bromo-3-fluorobenzene | Unreacted Starting Material (Route B) | 175.00 | Detectable by GC-MS and LC-MS. |
| 3,3'-Diaminobiphenyl | Homocoupling of 3-bromoaniline or 3-aminophenylboronic acid | 184.24 | Higher retention time than aniline in RP-HPLC. |
| 3,3'-Difluorobiphenyl | Homocoupling of 3-fluorophenylboronic acid | 190.18 | Lower retention time than the product in RP-HPLC. |
| Aniline | Dehalogenation/Protodeboronation | 93.13 | Volatile, detectable by GC-MS. |
| Fluorobenzene | Dehalogenation/Protodeboronation | 96.10 | Volatile, detectable by GC-MS. |
V. Visualizing Impurity Formation
The following diagram illustrates the primary synthetic pathway and the points at which common impurities are generated.
Caption: Synthetic pathway and impurity formation.
VI. References
-
Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
ResearchGate. (2015). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Tang, W., & Zhang, X. (2002). A new bulky and electron-rich phosphine ligand for the Suzuki cross-coupling of aryl chlorides. Angewandte Chemie International Edition, 41(9), 1612-1614. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining the Recrystallization of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Welcome to the technical support center for the purification of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining the recrystallization process of this specific amine salt. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible method.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental principles and common queries related to the recrystallization of amine hydrochlorides.
Q1: What is the significance of purifying this compound?
This compound (CAS: 1210215-22-7, Formula: C₁₂H₁₁ClFN, MW: 223.67) is a biphenyl amine derivative often used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3][4][5] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API). Recrystallization is a critical purification technique to ensure high purity and control the solid-state properties of the material.
Q2: What makes amine hydrochlorides, like this compound, particularly challenging to recrystallize?
Amine hydrochlorides are salts formed from the reaction of a basic amine with hydrochloric acid.[6] Their salt nature imparts high polarity and strong intermolecular forces (ionic interactions and hydrogen bonding). This presents several challenges:
-
Limited Solubility: They are often highly soluble in polar protic solvents like water or methanol but poorly soluble in a wide range of common organic solvents.[7][8] This can make finding an ideal single-solvent system difficult.
-
"Oiling Out": This is a common failure mode where the compound separates from the solution as a supercooled liquid or oil rather than a crystalline solid.[9] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture, preventing the organized lattice formation required for crystallization.
-
Hygroscopicity: Some amine salts can absorb moisture from the atmosphere, which can affect the crystallization process and the stability of the final product.
Q3: What is polymorphism and why is it a critical consideration?
Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[10] These different forms, or polymorphs, can have distinct physicochemical properties, including:
-
Solubility and dissolution rate
-
Melting point
-
Stability (chemical and physical)
-
Bioavailability (in the case of an API)
For a pharmaceutical intermediate, controlling polymorphism is crucial because an unintended polymorphic transformation can alter the compound's reactivity and handling properties. The conditions of recrystallization (e.g., solvent, cooling rate, agitation) directly influence which polymorphic form is obtained.[11] Characterization of the crystal form is therefore a non-negotiable step in process validation.[12][13]
Part 2: Experimental Protocols & Workflow
This section provides actionable protocols for developing a successful recrystallization procedure.
Workflow for Recrystallization Refinement
The overall process follows a logical sequence from solvent selection to final product analysis.
Caption: General workflow for recrystallization.
Protocol 1: Systematic Solvent Screening
The cornerstone of any recrystallization is the choice of solvent.[14] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Methodology:
-
Place approximately 10-20 mg of the crude amine salt into several small test tubes.
-
To each tube, add a different solvent from the list below, starting with 0.25 mL.
-
Stir or vortex the mixture at room temperature. Observe if the solid dissolves. If it dissolves completely at room temperature, the solvent is unsuitable (the compound is too soluble).
-
If the solid does not dissolve at room temperature, heat the tube gently in a water or sand bath towards the solvent's boiling point.[15]
-
Add small additional aliquots (0.25 mL) of the solvent, heating and stirring after each addition, until the solid just dissolves. Do not add more than 2 mL total. If the solid does not dissolve, the solvent is unsuitable (the compound is not soluble enough).
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. A successful test will show significant crystal formation upon cooling.[16]
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale & Expected Behavior |
|---|---|---|
| Alcohols | Isopropanol, Ethanol, Methanol | Amine hydrochlorides often have good solubility in hot alcohols and lower solubility when cold. A primary choice for screening. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective, but solubility might be high even at room temperature. |
| Esters | Ethyl Acetate | Generally lower polarity. May not dissolve the salt even when hot, but could be useful as an anti-solvent. |
| Aqueous Mixtures | Isopropanol/Water, Ethanol/Water | Highly tunable. The water increases polarity to aid dissolution, while the alcohol component reduces solubility upon cooling. Start with high alcohol content (e.g., 95:5) and adjust. |
| Acids | Acetic Acid | Can be a good solvent for basic compounds, but may form adducts.[17] Use with caution and consider if it impacts downstream chemistry. |
Part 3: Troubleshooting Guide
This Q&A section addresses the most common experimental failures and provides systematic solutions.
Q4: My compound "oiled out" during cooling. What happened and how do I fix it?
Causality: "Oiling out" is a liquid-liquid phase separation, not a crystallization.[9] It happens when the concentration of the solute is so high that it becomes immiscible with the solvent upon cooling, separating as a liquid because the temperature is still above its melting point in the solvent matrix. Highly impure samples are also more prone to this behavior.
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to lower the saturation point.[18]
-
Reduce Cooling Rate: Cool the solution much more slowly. A Dewar flask or insulated container can be used to slow heat loss, giving molecules more time to arrange into a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: Your solvent may be unsuitable. Try a more polar solvent or a mixed solvent system (e.g., add a small amount of water to an alcohol solution) to improve the solvation of the polar amine salt.
Q5: No crystals have formed even after extensive cooling in an ice bath. What should I do?
Causality: This is typically due to one of two reasons: either the solution is not supersaturated (too much solvent was used), or there is a high activation energy barrier for nucleation.
Solutions:
-
Induce Nucleation: First, try scratching the flask or adding a seed crystal as described above.
-
Reduce Solvent Volume: If nucleation techniques fail, you likely used too much solvent.[16][18] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Then, allow it to cool slowly again.
-
Introduce an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., ethyl acetate or hexane) dropwise until the solution becomes faintly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly. This technique must be performed carefully to avoid crashing the material out as an amorphous solid.
Q6: My final yield is very low. How can I improve it?
Causality: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor or was lost during handling.
Solutions:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[16] Excess solvent is the most common cause of low yield.
-
Ensure Complete Cooling: Maximize crystal recovery by cooling the solution in an ice-water bath for at least 30 minutes before filtration.
-
Wash Correctly: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[14] Using room temperature or warm solvent will redissolve some of your product.
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can concentrate this solution by boiling off a significant portion of the solvent and cooling it again to obtain a second, though likely less pure, crop of crystals.
Troubleshooting Decision Logic
This diagram provides a logical path for diagnosing recrystallization issues.
Caption: Decision tree for troubleshooting common issues.
Part 4: Characterization of the Final Product
After recrystallization, you must verify the purity and form of your material.
Table 2: Key Analytical Techniques for Product Validation
| Technique | Purpose | Information Gained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the main compound and detects any remaining impurities. The primary method for determining chemical purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure & Purity | Confirms the chemical structure of the compound and can identify solvent residues or major impurities. |
| X-Ray Powder Diffraction (XRPD) | Crystalline Form ID | Provides a unique "fingerprint" for a specific crystal lattice.[13] Essential for identifying the polymorphic form and confirming crystallinity. |
| Differential Scanning Calorimetry (DSC) | Thermal Properties | Measures heat flow as a function of temperature.[19] Determines the melting point and can detect polymorphic transitions or the presence of solvates. |
| Optical Microscopy | Particle Morphology | Allows for direct visual inspection of crystal shape, size, and habit.[12][19][20] Can quickly reveal if the product is crystalline or amorphous. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Confirms the presence of key functional groups and can sometimes distinguish between polymorphs due to differences in bond vibrations in the crystal lattice.[13] |
References
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148.
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. American Chemical Society.
- Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
- CRYSTAL CHARACTERIZATION TECHNIQUES.
- Various techniques for study of Crystal Properties. Slideshare.
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel
- Technical Support Center: Recrystallization of (R)-bornylamine Salts. Benchchem.
- Recrystalliz
- Troubleshooting Crystalliz
- How to recrystallize amine compound and it is not soluble in common organic solvents.
- 3'-Fluoro-[1,1'-biphenyl]-3-amine, HCl. CymitQuimica.
- Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 22(1), 44-49.
- 3′-Fluoro-[1,1′-biphenyl]-3-amine hydrochloride. Santa Cruz Biotechnology.
- This compound. ChemicalBook.
- This compound. ChemicalBook.
- 3'-Fluoro-[1,1'-biphenyl]-3-amine, HCl. CymitQuimica.
- Polymorphic changes of thiamine hydrochloride during granul
- Recrystallization Technique for Organic Chemistry. YouTube.
- Organic Chemistry Lab: Recrystalliz
- Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.
- Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses.
- Wh
- Recrystalliz
- Crystallization of hydrohalides of pharmaceutical compounds.
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- 8. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
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- 10. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. Polymorphic changes of thiamine hydrochloride during granulation and tableting - PubMed [pubmed.ncbi.nlm.nih.gov]
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how to remove palladium residues from 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Introduction
Welcome to the technical support guide for the purification of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride. This molecule is frequently synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] A significant challenge in this process is the removal of residual palladium to meet the stringent limits set by regulatory bodies for active pharmaceutical ingredients (APIs).[2] The European Agency for the Evaluation of Medicinal Products, for instance, limits platinum group metals to less than 5 ppm in the final API.[3]
The amine and biphenyl functionalities within the target molecule can chelate with palladium, making its removal particularly challenging.[4] This guide provides a structured, in-depth approach to diagnosing and resolving palladium contamination issues through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: My crude this compound is dark grey/black after synthesis. What is the likely cause?
A1: A dark grey or black coloration in your crude product is a strong indicator of residual palladium, often in the form of palladium black.[5] This finely divided palladium metal precipitates from the reaction mixture, especially during workup, and can be difficult to remove. The issue is compounded by the fact that palladium catalysts can be entrained with the product during initial purification steps.[1]
Q2: Why are standard purification methods like filtration or a simple aqueous wash often insufficient for this specific compound?
A2: The primary challenge lies in the chemical structure of 3'-fluoro-[1,1'-biphenyl]-3-amine. The amine group can act as a ligand, forming stable, soluble complexes with palladium species.[4] This prevents the palladium from being easily removed by filtering through standard media like Celite, which is only effective against insoluble or colloidal palladium.[5] Furthermore, these complexes may partition into the organic layer during an aqueous extraction, rendering a simple wash ineffective.
Q3: What are the main strategies for removing palladium from API process streams?
A3: Palladium removal strategies can be broadly categorized into three main approaches:
-
Adsorption: This is the most common and often most effective method. It involves using a solid-supported material (a "scavenger") that binds to the palladium. The scavenger is then physically removed from the solution by filtration.[6]
-
Crystallization/Precipitation: This technique aims to leave the palladium impurities behind in the mother liquor while crystallizing the high-purity API.[3] The efficiency of this method can be enhanced by adding agents that form soluble complexes with palladium, keeping it in the solution.
-
Extraction: This involves using a liquid phase to selectively pull the palladium away from the product. This is generally less effective for this type of compound due to the aforementioned chelation issues but can be useful in specific cases.[7]
Q4: How do I choose the right palladium scavenger for my process?
A4: The selection of a scavenger is system-dependent and requires careful consideration of several factors.[6]
-
Palladium Species: The oxidation state of the palladium (e.g., Pd(0), Pd(II)) and its associated ligands will affect its affinity for different scavengers.
-
Product and Solvent Compatibility: The scavenger must not react with your product or be soluble in your solvent system. Given the amine hydrochloride salt, scavengers that are stable under mildly acidic conditions are preferable.
-
Binding Affinity: Thiol-based scavengers generally show very high affinity for palladium.[8] Other effective functional groups include amines and triazines (like TMT).[6][9]
The flowchart below provides a general decision-making framework for selecting an appropriate purification strategy.
Caption: Decision workflow for palladium removal.
Q5: How can I accurately measure the palladium concentration in my sample?
A5: For precise and regulatory-compliant quantification, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard.[3] It offers the high sensitivity required to detect palladium at the parts-per-million (ppm) level. Other methods like high-energy polarized-beam X-ray fluorescence (XRF) have also been validated for this purpose and can be simpler to implement.[2] For rapid, in-process screening to quickly assess the effectiveness of a scavenging method, catalysis-based fluorometric assays are a faster and less expensive alternative, though they are not a replacement for ICP-MS for final product validation.[3][10][11]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for the most effective palladium removal techniques applicable to this compound.
Issue 1: High Palladium Levels (>500 ppm) After Initial Workup
Probable Cause: The majority of the palladium catalyst remains complexed with the product in the organic phase.
Solution: Implement a robust scavenging protocol using a high-affinity, solid-supported scavenger. Thiol-functionalized resins are an excellent first choice.
Comparative Data for Scavenger Screening:
| Scavenger Type | Functional Group | Typical Loading (wt equiv.) | Typical Efficiency | Key Considerations |
| Silica-Based Thiol | -SH | 5 - 10 | >99% | Highly effective for various palladium species. Can be used in a range of organic solvents.[4] |
| Polystyrene-TMT | Triazine-thiol | 5 - 10 | >95% | Excellent for palladium, especially in polar aprotic solvents like DMF or NMP.[6] |
| Activated Carbon | N/A (Adsorbent) | 10 - 20 | 70-95% | Cost-effective but less selective. Can lead to significant product loss due to non-specific adsorption.[4][7] |
| Cysteine | Thiol, Amine, Acid | 5 - 10 (Aqueous) | >90% | A water-soluble scavenger. Can be used in an aqueous wash step, which may be beneficial for the hydrochloride salt form.[8] |
Note: wt equiv. refers to the weight of the scavenger relative to the initial weight of the palladium catalyst used.
Detailed Protocol: Thiol-Based Scavenger Resin Treatment
-
Preparation: After the initial aqueous workup of your Suzuki coupling reaction, ensure the organic phase containing the crude 3'-fluoro-[1,1'-biphenyl]-3-amine free base is free of excess water. The product should be dissolved in a suitable solvent like acetonitrile, toluene, or ethyl acetate.[5]
-
Scavenger Addition: Add a thiol-based scavenger resin (e.g., Biotage MP-TMT or SiliaMetS Thiol) to the solution. Start with 5-10 weight equivalents relative to the mass of the palladium catalyst initially charged.[5][12]
-
Incubation: Stir the mixture at an elevated temperature, typically between 40-60°C. The optimal time can range from a few hours to overnight (16-24 hours).[6][9] The increased temperature enhances the kinetics of the scavenging process.
-
Filtration: Allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite to completely remove the scavenger resin, which now contains the bound palladium.[5]
-
Washing: Wash the filtered resin and Celite pad with a small amount of fresh solvent to ensure complete recovery of your product.[5]
-
Analysis: Concentrate the filtrate and analyze a small sample for residual palladium using ICP-MS to confirm the effectiveness of the treatment.
Issue 2: Palladium Levels Remain Moderately High (20-100 ppm) After Scavenging
Probable Cause: The scavenging process was not fully optimized, or a combination of palladium species is present, some of which are less susceptible to the chosen scavenger.
Solution: Re-evaluate the scavenging conditions or combine scavenging with a final purification step like recrystallization.
Detailed Protocol: Optimized Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful final step that leverages the difference in solubility between your crystalline product and the remaining amorphous or soluble impurities, including residual palladium complexes.[3]
-
Solvent Selection: The goal is to find a solvent system where this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Isopropanol (IPA), ethanol, or mixtures like IPA/water or ethanol/heptane are common choices for hydrochloride salts.
-
Salt Formation & Dissolution: Take the scavenger-treated free base and dissolve it in the chosen solvent (e.g., isopropanol). Add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane) to form the hydrochloride salt in situ. Heat the mixture gently until all the solid dissolves.
-
Cooling & Crystallization: Slowly cool the saturated solution to allow for the formation of well-defined crystals. A slow cooling rate is crucial for high purity, as rapid crashing can trap impurities within the crystal lattice.[7]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any mother liquor adhering to the surface.
-
Drying: Dry the crystals under vacuum to obtain the final, high-purity API.
-
Final Analysis: Submit the final batch for ICP-MS analysis to confirm that palladium levels are below the required threshold (<5 ppm).
By following this structured approach of diagnosis, targeted troubleshooting, and optimized protocols, you can reliably and effectively remove palladium residues to achieve the high level of purity required for your advanced research and drug development applications.
References
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
- Palladium Detection for API Purification. (2017, July 31). Arbor Assays. Retrieved January 9, 2026.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). ACS Medicinal Chemistry Letters. Retrieved January 9, 2026.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved January 9, 2026.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). The Royal Society of Chemistry. Retrieved January 9, 2026.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025, August 6).
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009, February 15). PubMed. Retrieved January 9, 2026.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. Retrieved January 9, 2026.
- Method of removing palladium. (2006, August 1).
- 3'-Fluoro-[1,1'-biphenyl]-3-amine, HCl. (n.d.). CymitQuimica. Retrieved January 9, 2026.
- 3'-Fluoro-[1,1'-biphenyl]-3-amine, HCl | 1210215-22-7. (n.d.). CymitQuimica. Retrieved January 9, 2026.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved January 9, 2026.
- Removing residual catalysts from 4-(Furan-2-yl)aniline hydrochloride preparations. (n.d.). Benchchem. Retrieved January 9, 2026.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv. Retrieved January 9, 2026.
- 3′-Fluoro-[1,1′-biphenyl]-3-amine hydrochloride, CAS 1210215-22-7. (n.d.). Santa Cruz Biotechnology. Retrieved January 9, 2026.
- This compound | 1210215-22-7. (n.d.). ChemicalBook. Retrieved January 9, 2026.
- Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved January 9, 2026.
- 3'-Fluoro-[1,1'-biphenyl]-3-amine | 400751-05-5. (n.d.). BLDpharm. Retrieved January 9, 2026.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. (n.d.). Benchchem. Retrieved January 9, 2026.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). National Institutes of Health. Retrieved January 9, 2026.
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025, August 7).
- Palladium-catalyzed amination of aryl sulfides with anilines. (2014, August 25). PubMed. Retrieved January 9, 2026.
- Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. (2017, April 3). National Institutes of Health. Retrieved January 9, 2026.
- The Dual Role of SLC7A11 in Colorectal Cancer Ferroptosis: From Molecular Mechanisms to Therapeutic Opportunities. (2026, January 9). OncoTargets and Therapy. Retrieved January 9, 2026.
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- 11. pharmtech.com [pharmtech.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Interpreting Complex NMR Spectra of 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
Welcome to the technical support center for the analysis of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar fluorinated biphenyl compounds. Here, we address common challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of this molecule, providing troubleshooting strategies and in-depth explanations to facilitate accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex?
The complexity arises from a combination of factors inherent to the molecule's structure:
-
Overlapping Aromatic Signals: The molecule contains two phenyl rings, resulting in a number of aromatic protons with similar chemical environments. This leads to significant signal overlap in the aromatic region (typically δ 7.0-8.0 ppm).
-
¹H-¹⁹F Coupling: The fluorine atom on one of the phenyl rings couples with nearby protons, not only on the same ring (ortho, meta, and para protons) but also potentially through space with protons on the adjacent ring. This introduces additional splitting to already complex multiplets.[1]
-
Second-Order Effects: When the chemical shift difference (in Hertz) between two coupled protons is not significantly larger than the coupling constant (J-value) between them, second-order effects can occur.[2] This leads to non-first-order splitting patterns, where the multiplets are no longer symmetric and the peak intensities do not follow simple Pascal's triangle rules, further complicating interpretation.
-
Protonation of the Amine: The amine group exists as an ammonium salt (-NH₃⁺) in the hydrochloride form. The protons on the nitrogen can undergo chemical exchange with residual water or other exchangeable protons in the solvent.[3][4] This can lead to a broad signal that may or may not show coupling to adjacent protons. The electronic effect of the -NH₃⁺ group also influences the chemical shifts of the aromatic protons on its ring.
Q2: I'm seeing more splittings in my aromatic signals than I expected. What are the typical ¹H-¹⁹F coupling constants I should be looking for?
Long-range coupling between ¹H and ¹⁹F is common in aromatic systems and is a key contributor to spectral complexity. The magnitude of these couplings decreases with the number of bonds separating the nuclei.
| Coupling Type | Number of Bonds | Typical J-value (Hz) | Notes |
| ortho (³JHF) | 3 | 5 - 10 | Strongest ¹H-¹⁹F coupling in aromatic rings. |
| meta (⁴JHF) | 4 | 1 - 3 | Weaker than ortho coupling.[1] |
| para (⁵JHF) | 5 | < 1 | Often not resolved. |
Data compiled from various organofluorine NMR resources.[1]
It is also important to consider the possibility of through-space coupling, especially in biphenyl systems where the two rings can adopt conformations that bring protons on one ring into close proximity with the fluorine on the other.
Q3: The integration of my aromatic region is not straightforward. How can I deconvolve these overlapping signals?
Deconvolving overlapping aromatic signals is a common challenge. Here are several strategies:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in Hertz, which can help to resolve overlapping multiplets.
-
Solvent Effects: Changing the deuterated solvent can induce differential shifts in proton resonances, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[5][6] For instance, switching from CDCl₃ to benzene-d₆ can often resolve overlapping signals.[5][7]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems of each aromatic ring.
-
TOCSY (Total Correlation Spectroscopy): This can reveal all the protons within a spin system, even if they are not directly coupled, which is particularly useful for complex aromatic systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the fragments of the molecule.
-
Q4: My ¹³C NMR spectrum is also complex due to ¹³C-¹⁹F coupling. What should I expect?
Similar to ¹H NMR, the ¹³C NMR spectrum will exhibit through-bond couplings to the fluorine atom. These couplings are often larger than ¹H-¹⁹F couplings and can be observed over several bonds.
| Coupling Type | Number of Bonds | Typical J-value (Hz) |
| ¹JC-F | 1 | 240 - 260 |
| ²JC-F (ortho) | 2 | 20 - 25 |
| ³JC-F (meta) | 3 | 5 - 8 |
| ⁴JC-F (para) | 4 | 1 - 3 |
Typical values for fluorinated aromatic compounds.[8][9]
These couplings are instrumental in assigning the carbon signals on the fluorine-bearing ring.
Q5: I have a broad signal in my ¹H NMR. How do I confirm if it's the -NH₃⁺ protons?
The protons of the ammonium group (-NH₃⁺) are acidic and can exchange with deuterium. This property can be used to definitively identify their signal.
Experimental Protocol: D₂O Exchange
-
Acquire Initial ¹H NMR: Dissolve your sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as CDCl₃ may have limited solubility for the salt) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire ¹H NMR: Acquire a second ¹H NMR spectrum.
-
Analysis: The broad signal corresponding to the -NH₃⁺ protons should either disappear completely or significantly decrease in intensity due to the exchange with deuterium.[3][10][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your NMR analysis.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor Resolution / Broad Peaks in Aromatic Region | 1. Poor shimming of the NMR magnet.2. Sample concentration is too high.3. Presence of paramagnetic impurities. | 1. Re-shim the instrument or use an automated shimming routine.2. Dilute the sample. For this molecule, a concentration of 5-10 mg in 0.6 mL of solvent is a good starting point.3. Ensure all glassware is scrupulously clean and use high-purity NMR solvents.[12] |
| Aromatic Multiplets are "Leaning" or Asymmetric | Second-order effects are significant. | Acquire the spectrum on a higher-field NMR spectrometer to increase the chemical shift dispersion (in Hz) between coupled protons. This will make the spectrum more "first-order."[12] |
| Difficulty in Assigning Specific Protons | Overlap and complex coupling patterns. | Employ advanced 2D NMR techniques such as ¹H-¹⁹F HETCOR, HSQC, and HMBC to resolve ambiguities. ¹⁹F-centered NMR analysis can be particularly powerful for elucidating the structure of fluorinated compounds.[13][14][15] |
| Inconsistent Chemical Shifts Between Batches | 1. Different sample concentrations.2. Different solvent or solvent batch.3. Variation in pH or protonation state. | 1. Prepare samples with consistent concentrations.2. Use the same high-purity deuterated solvent for all related experiments.[16] Be aware that aromatic solvents can cause significant shifts.[6][17][18]3. Ensure the hydrochloride salt is fully formed and stable. Inconsistent protonation can lead to shifts in the amine-bearing ring. |
Workflow for Spectral Interpretation
To systematically approach the interpretation of the NMR spectra for this compound, the following workflow is recommended.
References
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
- Emsley, J. W., Lindon, J. C., & Roberts, J. K. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (12), 1376-1381.
- Smith, A. J., York, R., Uhrín, D., & Bell, N. G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7438-7447.
- Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- Smith, A. J., York, R., Uhrín, D., & Bell, N. G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7438-7447.
- Lankin, D. C., & Zimmer, H. (1981). Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis. Applied and Environmental Microbiology, 42(5), 842-848.
- Zhu, J., & Moore, J. S. (2004). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. The Journal of Organic Chemistry, 69(25), 8878-8886.
- Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2165.
- Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053.
- Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2165.
- Lustig, E., & Hansen, E. A. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 90(14), 3778-3781.
- Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- The Royal Society of Chemistry. Supporting Information for....
- Karon, K., et al. (2018). Chemical shifts of the amine protons signal in ¹H NMR spectra of... ResearchGate.
- Abraham, R. J., et al. (1988). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 65(4), 369.
- JoVE. (2025). NMR Spectroscopy Of Amines.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- The Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supporting Information.
- Ghiviriga, I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(3), 93-105.
- ResearchGate. An Overview of Fluorine NMR.
- Bell, N. G., & Uhrín, D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9673-9683.
- Angell, Y. L., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(10), 5971-6003.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines.
- Dayie, K. T., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 186(2), 241-253.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supporting Information.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- ACS Publications. (2023). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics.
- The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
- Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10.
- ResearchGate. (2024). NMR spectra of a mixture of fluorinated compounds highlighting the....
- ResearchGate. (2025). Determination of the second-order 1H NMR parameters for the aromatic protons in 4-fluoroaniline....
- Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-246.
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Technical Support Center: Resolving Issues with Hydrochloride Salt Formation
Welcome to the technical support center for hydrochloride (HCl) salt formation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crucial step of API salt formation. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions to ensure the successful development of stable and effective hydrochloride salt forms.
Troubleshooting Guide
The formation of a hydrochloride salt, while a common strategy to improve the physicochemical properties of basic active pharmaceutical ingredients (APIs), is not without its challenges.[1] Issues such as the formation of oils instead of crystalline solids, poor stability, and undesirable physical properties can impede the drug development process. This section provides a systematic approach to identifying and resolving these common problems.
Common Issues in Hydrochloride Salt Formation
| Problem | Potential Causes | Recommended Solutions |
| Oiling Out / Liquid-Liquid Phase Separation | High supersaturation levels.[2] Inappropriate solvent choice (too high or too low solubility).[3] Rapid cooling or anti-solvent addition.[2] Presence of impurities.[4] Low melting point of the API or its salt.[5] | Reduce the cooling rate.[2] Screen for alternative solvents or solvent/anti-solvent systems.[3] Decrease the initial solute concentration.[2] Add seeding crystals to promote nucleation.[5] Consider a different counter-ion if the issue persists.[6] |
| Poor Crystallinity / Amorphous Product | The compound may have a natural tendency to form an amorphous solid. The oil that is formed may solidify into an amorphous gum.[2] Rapid precipitation doesn't allow for the formation of an ordered crystal lattice. | Employ slurry conversion by stirring the amorphous material in a solvent where it has slight solubility to facilitate conversion to a crystalline form.[5] Utilize slower crystallization methods like vapor diffusion or slow cooling. |
| Salt Disproportionation | The salt converts back to its free base form.[7] This can be triggered by a high pH microenvironment, often caused by alkaline excipients.[7][8] High humidity and moisture content can facilitate this process.[7] | Select excipients that create a more acidic local environment.[7] Control humidity during manufacturing and storage.[7] For liquid formulations, adjust the pH to be below the salt's pHmax.[9] |
| High Hygroscopicity | The inherent property of the salt to absorb atmospheric moisture.[10] The presence of the electronegative chlorine atom can facilitate hydrogen bonding with water.[10] | Screen for different salt forms or co-crystals which may exhibit lower hygroscopicity.[10] Implement controlled humidity conditions during manufacturing and packaging.[11] Utilize moisture-barrier packaging and desiccants.[11] |
| Polymorphism | The ability of the salt to exist in multiple crystalline forms with different physicochemical properties.[12] Different polymorphs can exhibit variations in solubility, stability, and bioavailability.[13] | Conduct a thorough polymorph screen using various solvents and crystallization conditions.[13] Characterize the different forms using techniques like PXRD, DSC, and TGA. Determine the most thermodynamically stable form. |
| Low Yield | High solubility of the hydrochloride salt in the chosen solvent system, even after cooling or anti-solvent addition.[14] | Optimize the solvent/anti-solvent ratio to minimize solubility. Use a more non-polar anti-solvent. Ensure complete precipitation by allowing sufficient time for crystallization. |
| Difficulty in Isolation / Filtration | The formation of very fine particles or a gelatinous precipitate that clogs the filter. | Age the suspension to allow for particle size growth (Ostwald ripening). Optimize stirring speed during crystallization. Consider alternative filtration methods like centrifugation. |
Experimental Protocols
Protocol 1: Screening for the Optimal Solvent System for HCl Salt Formation
Objective: To identify a suitable solvent or solvent/anti-solvent system that yields a crystalline hydrochloride salt with good purity and yield.
Methodology:
-
Solubility Assessment:
-
Determine the solubility of the free base in a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, acetone, acetonitrile, toluene).
-
Select solvents where the free base has moderate to high solubility at elevated temperatures and low solubility at room temperature.
-
-
Salt Formation Screening:
-
Dissolve a known amount of the free base in a selection of the suitable solvents from step 1 at an elevated temperature.
-
Add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of HCl (e.g., as a solution in isopropanol or dioxane).
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath.
-
Observe for precipitation. If no solid forms, consider adding an anti-solvent (a solvent in which the salt is expected to be insoluble, e.g., heptane, MTBE) dropwise until turbidity is observed.
-
Isolate any solid formed by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterize the solid by techniques such as XRPD to confirm crystallinity and NMR to confirm salt formation.
-
Protocol 2: Characterization of Hydrochloride Salt Polymorphs
Objective: To identify and characterize different polymorphic forms of the hydrochloride salt.
Methodology:
-
Polymorph Generation:
-
Crystallize the hydrochloride salt from a wide variety of solvents and solvent mixtures under different conditions (e.g., slow cooling, fast cooling, evaporation, anti-solvent addition).
-
Prepare amorphous material by techniques such as freeze-drying or melt-quenching, and then slurry it in different solvents to encourage the formation of different polymorphs.
-
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): Use PXRD to identify different crystal forms based on their unique diffraction patterns.[15]
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties of each form, such as melting point and any phase transitions.[12]
-
Thermogravimetric Analysis (TGA): Determine the presence of solvates or hydrates by measuring weight loss upon heating.
-
Vibrational Spectroscopy (FTIR/Raman): Obtain spectra for each form to identify differences in molecular vibrations.
-
Microscopy: Visually inspect the crystal habit of the different polymorphs.
-
Visualizations
Caption: A decision tree for troubleshooting common outcomes in hydrochloride salt formation.
Caption: The equilibrium process of salt disproportionation in an aqueous microenvironment.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stoichiometry of HCl?
A1: Typically, a slight excess of HCl (1.05-1.2 equivalents) is used to ensure complete conversion of the free base to the salt. However, a large excess should be avoided as it can sometimes lead to the formation of dihydrochloride salts or increase the solubility of the desired salt. The optimal stoichiometry should be determined experimentally.
Q2: What is the impact of water on my salt formation?
A2: Water can have a significant impact. For some systems, the presence of a small amount of water can facilitate salt formation and crystallization. However, in other cases, it can lead to the formation of hydrates or increase the solubility of the salt, resulting in lower yields.[14] Furthermore, moisture can trigger salt disproportionation, especially in solid dosage forms.[7] Therefore, using anhydrous solvents and HCl sources is often a good starting point.[16]
Q3: My HCl salt is an oil that won't crystallize. What should I do?
A3: "Oiling out" is a common problem, often caused by high supersaturation or an inappropriate solvent.[2][4] First, try to induce crystallization by scratching the inside of the flask or by adding seed crystals. If that fails, you can try re-dissolving the oil and cooling it much more slowly. Alternatively, you can dissolve the oil in a small amount of a good solvent and then slowly add an anti-solvent. If the problem persists, a thorough solvent screen is necessary.[3][6]
Q4: What is salt disproportionation and how can I prevent it?
A4: Salt disproportionation is a chemical reaction where the salt form of an API converts back to its neutral, free base form.[7] This is a significant stability concern, particularly for solid dosage forms. It is often mediated by moisture and can be accelerated by alkaline excipients that raise the microenvironmental pH above the salt's pHmax.[7][8] To prevent this, select excipients that are neutral or acidic, control moisture content during manufacturing and storage, and for liquid formulations, ensure the pH is maintained below the pHmax.[7][9]
Q5: How can I determine if I have formed the hydrochloride salt?
A5: Several analytical techniques can confirm salt formation.
-
NMR Spectroscopy: In 1H NMR, you should see a shift in the peaks of the protons near the basic center upon protonation.
-
Elemental Analysis: Analysis for carbon, hydrogen, and nitrogen will show a different percentage composition for the salt compared to the free base. Chloride content can also be determined.[17]
-
FTIR Spectroscopy: The spectrum of the salt will show different peaks compared to the free base, particularly in the fingerprint region and for N-H stretches.
-
Titration: A titration can be performed to determine the chloride content.[18]
Q6: Should I use gaseous HCl, or a solution of HCl in an organic solvent?
A6: The choice depends on the scale and specific requirements of your experiment. Gaseous HCl can be cumbersome and requires specialized equipment, but it avoids the introduction of additional solvents.[14] Solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol are often more convenient for lab-scale experiments.[6] The choice of solvent for the HCl solution should be compatible with your crystallization system.
References
- Stahl, P.H., and Wermuth, C.G. (eds.) (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Parmar, V.K., and Shah, S.A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
- Knutson, D.E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
- Gao, Y. (2022).
- Merck Millipore. (n.d.).
- Koranne, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- Reddit. (2018).
- Parmar, V.K., and Shah, S.A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Informa Healthcare.
- US20100204470A1 - Method for salt preparation.
- Chan, S.Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]
- The Salt Industry Center of Japan. (2022). METHODS FOR SALT ANALYSIS.
- Mettler Toledo. (n.d.).
- WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
- Scott, C. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. [Link]
- Bansal, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC - NIH. [Link]
- BenchChem. (n.d.).
- NCERT. (n.d.).
- Request PDF. (2025).
- Campden BRI. (n.d.).
- Request PDF. (2025). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
- Request PDF. (2025).
- PhD thesis. (2014). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients.
- USDA Food Safety and Inspection Service. (n.d.).
- Reddit. (2011).
- ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
- Reddit. (n.d.). HCl crystals? r/chemistry.
- Al-Aown, A., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging.
- Thesis. (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
- NHD. (n.d.). Measuring Salt Content of Food Via Direct Chemical Analysis.
- Medicilon. (2024).
- John, C.T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Pharmaceutical Research.
Sources
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- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. reddit.com [reddit.com]
- 7. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Improve the Reaction Kinetics of 3'-fluoro-[1,1'-biphenyl]-3-amine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine. This molecule is a critical building block in modern medicinal chemistry and materials science, frequently appearing as a core scaffold in pharmaceutical candidates. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges, particularly concerning reaction kinetics and overall efficiency. The presence of both an electron-donating amine and an electron-withdrawing fluorine substituent on the biphenyl system requires a carefully optimized and robust catalytic protocol.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and actionable protocols in a direct question-and-answer format to help you overcome common hurdles and significantly improve the rate and yield of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles of the synthesis.
Q1: What is the most prevalent and effective method for synthesizing the 3'-fluoro-[1,1'-biphenyl]-3-amine backbone?
The Suzuki-Miyaura cross-coupling reaction is the industry standard for forming the pivotal carbon-carbon bond in biphenyl synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of starting materials.[1] The reaction typically involves coupling an aryl halide (e.g., 3-bromoaniline) with an arylboronic acid (e.g., 3-fluorophenylboronic acid) in the presence of a palladium catalyst, a ligand, and a base.[1][2]
Q2: What are the primary factors that control the reaction kinetics of this Suzuki-Miyaura coupling?
The reaction rate is a complex function of several interdependent variables. The most critical factors are:
-
The Palladium Catalyst and Ligand System: This is the heart of the reaction, directly influencing the rates of the key catalytic steps.
-
The Choice of Base: The base is not merely a pH adjuster; it is a key mechanistic participant required to activate the boronic acid.[3]
-
The Solvent System: The solvent influences the solubility of reagents and the stability and activity of the catalyst.[4][5]
-
Reaction Temperature: Temperature directly affects the rate but must be balanced against potential catalyst decomposition and side reactions.[5][6]
-
Purity of Reagents: Contaminants in reagents or solvents can act as catalyst poisons, drastically slowing or halting the reaction.[4]
Q3: Why is the ligand choice so critical for a substrate containing an amine group?
The amine group in a substrate like 3-bromoaniline is a Lewis base and can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying a site needed for the catalytic cycle to proceed.[7] Modern, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands) are designed to overcome this. Their bulkiness promotes the formation of highly active, monoligated palladium species and accelerates the rate-limiting reductive elimination step, preventing catalyst inhibition by the amine substrate.[7][8]
Q4: What is the mechanistic role of the base in accelerating the reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[3][9] It reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic borate species (e.g., [Ar-B(OH)₃]⁻). This "activated" borate complex transfers its aryl group to the palladium center much more rapidly than the neutral boronic acid, thereby increasing the overall reaction rate.[3][10]
Q5: How does a biphasic solvent system (e.g., Toluene/Water) improve reaction kinetics?
Many Suzuki couplings are run in a biphasic mixture of an organic solvent and water. This setup is highly effective because it resolves a key solubility conflict: the organic starting materials and catalyst reside in the organic phase, while the inorganic base (like K₂CO₃ or K₃PO₄) is dissolved in the aqueous phase.[4] Water can also play a crucial role in accelerating the formation of the active catalytic species and stabilizing intermediates.[11] The reaction occurs at the interface of the two phases, and vigorous stirring is essential to maximize this interfacial area.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem: My reaction is extremely slow or has stalled completely.
This is a common issue often related to catalyst activity.
-
Potential Cause 1: Catalyst Inactivation. The active Pd(0) catalyst is sensitive to oxygen. Exposure to air can oxidize it to inactive Pd(II) species. Similarly, using a bottle of catalyst that has been opened many times may lead to degradation.
-
Solution: Ensure your entire workflow is performed under a strict inert atmosphere (argon or nitrogen). Use freshly opened catalyst or a pre-catalyst from a reliable source. Degas all solvents and the reaction mixture thoroughly before adding the catalyst. This can be done by bubbling argon through the liquid for 20-30 minutes.[10]
-
-
Potential Cause 2: Inappropriate Ligand. The unprotected amine on your substrate may be inhibiting the catalyst. First-generation ligands like triphenylphosphine (PPh₃) are often ineffective for this type of challenging substrate.
-
Potential Cause 3: Insufficiently Active Base or Poor Solubility. If the base is not strong enough or cannot effectively interact with the boronic acid, the crucial transmetalation step will be slow.
-
Solution: Switch to a stronger or more soluble base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate for difficult couplings.[3] Changing the solvent to improve base interaction, for instance using 2-MeTHF/H₂O, can also dramatically increase the rate.[13]
-
Problem: The reaction works, but the yield of 3'-fluoro-[1,1'-biphenyl]-3-amine is consistently low.
Low yields point to incomplete conversion or competing side reactions.
-
Potential Cause 1: Protodeboronation of the Boronic Acid. Boronic acids can decompose, especially at elevated temperatures or in the presence of moisture, in a process where the C-B bond is cleaved and replaced by a C-H bond. This consumes your starting material without forming the product.
-
Solution: Verify the purity of your boronic acid by NMR before use. Use it as soon as possible after purchase. Running the reaction at the lowest effective temperature can also minimize this side reaction. Some protocols recommend adding the boronic acid portion-wise to maintain its concentration without promoting decomposition.[1]
-
-
Potential Cause 2: Incomplete Reaction. The reaction may simply need more time or a higher temperature to reach completion.
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material remains after the standard reaction time, consider extending it. If the reaction has stalled, a modest increase in temperature (e.g., from 80°C to 100°C) may be beneficial, but monitor closely for any signs of product or catalyst degradation.[5]
-
Problem: I am observing a significant amount of homocoupling byproduct (e.g., 3,3'-difluorobiphenyl or biphenyl-3,3'-diamine).
Homocoupling is a classic side reaction in Suzuki couplings.
-
Potential Cause: Oxygen Contamination. This is the most frequent cause. The presence of oxygen promotes the formation of Pd(II) species, which can catalyze the oxidative homocoupling of the boronic acid.[10]
-
Solution: The remedy is rigorous exclusion of oxygen. Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of inert gas throughout the entire setup and reaction period. A common technique is to subject the sealed reaction flask to several cycles of vacuum and backfilling with argon before heating.
-
Problem: My results are not reproducible from one run to the next.
Inconsistency often points to subtle, uncontrolled variables.
-
Potential Cause 1: Variable Reagent Quality. The quality of the boronic acid, aryl halide, and particularly the solvent can vary between batches. Trace impurities in solvents, such as aldehydes or peroxides, can poison the palladium catalyst.[4]
-
Solution: If possible, use reagents from the same batch for a series of experiments. Always use high-purity, anhydrous solvents appropriate for catalysis. If you suspect solvent contamination, using a freshly opened bottle or purifying the solvent via standard methods is recommended.[4]
-
-
Potential Cause 2: Inconsistent Inert Atmosphere Technique. Minor variations in how well the reaction is protected from air can lead to major differences in outcome.
-
Solution: Standardize your degassing and inerting procedure. Use a consistent method (e.g., three vacuum/argon backfill cycles followed by sparging for 20 minutes) for every single reaction.
-
Section 3: Optimization Protocols & Methodologies
The following are detailed, step-by-step procedures to systematically optimize your reaction conditions.
Protocol 1: Screening of Catalyst/Ligand Systems
This protocol allows for the rapid identification of the most effective palladium-ligand combination for your specific substrates.
Materials:
-
3-Bromoaniline (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Palladium source: Pd₂(dba)₃ (1 mol% Pd)
-
Ligands to test (2.5 mol%): PPh₃, SPhos, XPhos
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In an array of reaction vials equipped with stir bars, add 3-bromoaniline, 3-fluorophenylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate glovebox or inert-atmosphere-flushed vial, prepare stock solutions of the Pd₂(dba)₃ and each ligand in degassed 1,4-dioxane.
-
Reaction Assembly: Seal the reaction vials with septa. Purge each vial with argon for 5 minutes.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture to each vial via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Catalyst Injection: Add the appropriate palladium/ligand stock solution to each respective vial. For the Pd₂(dba)₃/Ligand combination, the Pd:Ligand ratio should be approximately 1:2.5.
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate set to 100 °C.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion to product.
-
Analysis: Compare the conversion rates to identify the most efficient ligand.
Visualization: Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 4: Data Summaries & Visualizations
Table 1: Comparison of Common Ligand Types for Suzuki Couplings
| Ligand Class | Example(s) | Key Characteristics & Best Use Cases |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | First Generation: Simple and inexpensive. PPh₃ is often too inefficient for challenging substrates. P(t-Bu)₃ is more effective due to its bulk and electron-donating ability.[8] |
| Bidentate Phosphines | DPPF, BINAP | Second Generation: Chelating ligands that increase catalyst stability. Effective for a broader range of substrates than monodentate ligands, but can sometimes slow reductive elimination.[14] |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Modern Ligands: Highly electron-rich and sterically hindered. Excellent for difficult couplings, including those with electron-poor partners, sterically hindered substrates, and heteroaromatic or amine-containing substrates.[7][12][15] |
Table 2: Representative Effect of Base and Solvent on Reaction Time
The following data is illustrative for a challenging Suzuki coupling of an aniline derivative. Actual results are substrate-dependent.
| Base | Solvent System | Approx. Time to >95% Conversion | Notes |
| Na₂CO₃ | Toluene / H₂O | 24 hours | A common, mild choice but can be slow for deactivated substrates.[3] |
| K₂CO₃ | 1,4-Dioxane / H₂O | 12 hours | More effective than Na₂CO₃ due to better solubility and basicity.[16] |
| K₃PO₄ | 1,4-Dioxane / H₂O | 4 hours | A strong, non-nucleophilic base that is highly effective for many couplings.[3] |
| Cs₂CO₃ | 2-MeTHF / H₂O | 2 hours | A very strong base with high solubility in organic solvents, often used for the most difficult couplings.[3][13] |
Visualization: Troubleshooting Workflow for Slow Reactions
If you are facing a slow or stalled reaction, follow this logical decision tree to diagnose the issue.
Caption: A logical workflow for troubleshooting slow reactions.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- NIH. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- NIH. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
- (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Benchchem. (n.d.). The Kinetics of Innovation: A Comparative Guide to Buchwald-Hartwig Amination Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling : r/Chempros.
- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros.
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis.
- ResearchGate. (n.d.). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad.
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. researchgate.net [researchgate.net]
minimizing homocoupling of boronic acids in the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of C-C bonds, particularly for creating biaryl scaffolds common in pharmaceuticals and advanced materials. The synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine, a key intermediate in drug development, is an excellent application of this methodology. However, researchers frequently encounter a persistent and yield-limiting side reaction: the homocoupling of the boronic acid starting material.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose issues, optimize your reaction conditions, and ultimately minimize the formation of unwanted homocoupling byproducts, thereby improving the yield and purity of your target compound.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura coupling.
Question 1: I'm observing a significant amount of homocoupling byproduct in my reaction. What are the likely causes?
Answer: The formation of a symmetrical biaryl from your boronic acid starting material, known as homocoupling, is a common side reaction in Suzuki couplings. It primarily stems from two distinct, palladium-mediated pathways that compete with the desired cross-coupling cycle.
-
Oxygen-Mediated Homocoupling: This is the most frequent cause. The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) complex can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][3] This pathway is particularly problematic as it can occur throughout the reaction if an inert atmosphere is not rigorously maintained.
-
Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) as your catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer.[1][4][5] This reaction serves to reduce the Pd(II) to the catalytically active Pd(0) state but consumes your valuable starting material in a stoichiometric fashion before the main catalytic cycle even begins.[1][5]
The diagram below illustrates the desired Suzuki-Miyaura cycle and the two competing homocoupling pathways.
Caption: Competing pathways in Suzuki-Miyaura coupling reactions.
Question 2: How can I modify my experimental setup and procedure to minimize homocoupling?
Answer: Since oxygen and premature Pd(II) activity are the primary culprits, procedural rigor is your first line of defense. The goal is to create and maintain an oxygen-free environment and ensure the catalytic cycle starts efficiently.
Recommended Protocol: Inert Atmosphere Setup
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition:
-
To the reaction flask, add the aryl halide (e.g., 3-bromoaniline or 1-bromo-3-fluorobenzene), the boronic acid (e.g., 3-fluorophenylboronic acid or 3-aminophenylboronic acid), and the base (e.g., K₃PO₄ or Cs₂CO₃).
-
Seal the flask with a rubber septum.
-
-
Atmosphere Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen from the solid reagents.
-
Solvent Degassing:
-
The most critical step is using a properly degassed solvent. Anhydrous solvents like dioxane, toluene, or DMF are recommended.[6]
-
Method A (Sparging): Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes using a long needle.[6]
-
Method B (Freeze-Pump-Thaw): For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.
-
-
Reaction Assembly:
-
Under a positive pressure of inert gas, add the degassed solvent to the flask containing the solid reagents via a cannula or syringe.
-
Add the palladium catalyst and ligand (or the precatalyst) at this stage. Adding the catalyst last ensures it is introduced into a pre-established inert environment.
-
For an extra layer of protection, especially on larger scales, perform a subsurface sparge of the entire reaction mixture with inert gas for 15-20 minutes before heating.[5][7]
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient). Monitor the reaction by TLC or LC-MS.
Question 3: Which catalyst system (palladium source and ligand) is best for coupling a fluorinated arene and an amino-substituted arene?
Answer: Your choice of catalyst and ligand is paramount. For challenging substrates, including electron-deficient fluorinated arenes, a highly active and stable catalytic system is required to promote the cross-coupling rate far above the rate of side reactions.
Palladium Source:
-
Preferred: Use a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst. Pd(0) sources enter the catalytic cycle directly, bypassing the initial homocoupling pathway associated with Pd(II) salts.[1][6]
-
Highly Recommended (Precatalysts): Buchwald's G3 or G4 precatalysts (e.g., XPhos Pd G3/G4) are exceptionally effective.[8] They are air-stable, easy to handle, and are designed to cleanly and rapidly generate the active monoligated Pd(0) species in solution, which minimizes side reactions.[1][9]
-
Avoid if Possible: Pd(OAc)₂ or PdCl₂. If you must use them, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without relying solely on homocoupling.[5][6][7]
Ligand Selection: The key is to use bulky, electron-rich phosphine ligands.
-
Mechanism of Action: These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step.[4][10] A faster reductive elimination ensures the desired product is released quickly, regenerating the Pd(0) catalyst and preventing the palladium intermediate from participating in side reactions. Their steric bulk also disfavors the formation of intermediates that lead to homocoupling.[1][11][12][13]
-
Top Recommendations: Dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are the gold standard. For this specific transformation, consider:
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G4 or Pd₂(dba)₃ | Directly provides or cleanly generates active Pd(0), avoiding initial Pd(II)-mediated homocoupling.[1][8] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligand accelerates reductive elimination, outcompeting homocoupling pathways.[1][6][14] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively activate the boronic acid for transmetalation.[6] |
| Solvent | Dioxane or Toluene (Anhydrous & Degassed) | Anhydrous conditions prevent protodeboronation; rigorous degassing removes oxygen.[2][6] |
Question 4: My yield is still low despite addressing homocoupling. What other side reactions should I consider?
Answer: If homocoupling is suppressed but yields remain poor, the most likely culprit is protodeboronation .
Protodeboronation is the cleavage of the C–B bond by a proton source (often residual water), replacing the boronic acid group with a hydrogen atom.[16][17] This destroys your nucleophile and is a common decomposition pathway, especially at elevated temperatures or in the presence of moisture.[6][18][19]
Strategies to Combat Protodeboronation:
-
Use Anhydrous Conditions: As detailed in the protocol above, ensure all solvents are anhydrous and glassware is thoroughly dried.
-
Employ More Stable Boronic Acid Surrogates: If your specific boronic acid is known to be unstable, consider using a more robust derivative.
-
Pinacol Esters (Bpin): Boronic acid pinacol esters are significantly more stable towards protodeboronation and hydrolysis. They participate in the Suzuki reaction under standard conditions.[4]
-
MIDA Boronates: These are highly stable, crystalline solids that are unreactive until a slow-release of the boronic acid is triggered by aqueous base, keeping the concentration of the active boronic acid low and minimizing decomposition.[17]
-
Potassium Organotrifluoroborates (-BF₃K): These salts are also very stable to air and moisture and serve as excellent slow-release sources of the boronic acid under basic conditions.[17][20]
-
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q: What are the specific challenges associated with using fluorinated boronic acids? A: Fluorine is a strongly electron-withdrawing group. When attached to an aryl ring, it reduces the nucleophilicity of the boronic acid. This can lead to a slower rate of transmetalation, which is a key step in the catalytic cycle.[21] When a productive step slows down, competing side reactions like homocoupling or protodeboronation have a greater opportunity to occur. Therefore, using a highly active catalyst system (like those with Buchwald ligands) is even more critical to accelerate the desired cycle.[9][15]
Q: What is the precise role of the base in the Suzuki-Miyaura reaction? A: The base is not merely a spectator or acid scavenger. Its primary role is to activate the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, typically a boronate species [Ar-B(OH)₃]⁻.[6][22] This negatively charged species has a much higher propensity to transfer its organic group to the palladium(II) center during the transmetalation step, which generally does not proceed in the absence of a base.[10]
Q: Can I use an aqueous solvent system? A: While some Suzuki reactions are robust enough to work in aqueous systems (e.g., THF/water), it is generally advisable to start with anhydrous organic solvents when dealing with sensitive substrates or when trying to minimize side reactions.[6] The presence of water directly increases the risk of protodeboronation, which can significantly lower your yield.[6][16] If you must use water to dissolve the base, use the minimum amount necessary and consider that it may exacerbate boronic acid decomposition.
Q: How does reaction temperature affect homocoupling? A: While higher temperatures generally increase the rate of the desired Suzuki coupling, they also accelerate side reactions.[6] Decomposition pathways like protodeboronation are often more sensitive to temperature increases. Furthermore, excessive heat can lead to catalyst deactivation (formation of palladium black). It is crucial to find an optimal temperature that allows for a reasonable reaction time while keeping the formation of byproducts to a minimum. Screening temperatures from 80 °C to 110 °C is a common practice.
References
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Gourdon, G., et al. (2022).
- Takahashi, R., et al. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry.
- Lisini, A., et al. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 116(31), 8253–8262. [Link]
- Mori, K., et al. (2020). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Chemistry – An Asian Journal, 15(15), 2353-2357. [Link]
- Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(18), 6056–6066. [Link]
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Wikipedia. (n.d.).
- Martin, R., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13208–13209. [Link]
- Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7481-7488. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2017). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. Chemistry Stack Exchange. [Link]
- Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. In Boronic Acids (pp. 465-501). Wiley-VCH. [Link]
- Lee, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(35), 8829-8833. [Link]
- Kirby, J., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
- Janeck, M., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2584–2592. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- ResearchGate. (2008). Palladium catalysed Suzuki reactions of fluoroarenes.
- Wolan, A., et al. (2012). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 51(20), 4906–4910. [Link]
- CoLab. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab.
- Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
- NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. [Link]
- Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
- Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. [Link]
- ResearchGate. (2023). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- Englert, U., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12447–12456. [Link]
- MDPI. (2017).
- ResearchGate. (2011). An Improved Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis ofFluorine-Substituted 3-Biaryl-1-ferrocenyl-2-propen-1-one.
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- 12. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 3'-Fluoro-[1,1'-biphenyl]-3-amine and 3-Aminobiphenyl for Pharmaceutical Research
Executive Summary
In the landscape of pharmaceutical development and medicinal chemistry, the biphenylamine scaffold is a privileged structure. Strategic modifications to this core can profoundly influence a molecule's physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of the reactivity of 3-aminobiphenyl and its fluorinated analog, 3'-fluoro-[1,1'-biphenyl]-3-amine. We will explore how the introduction of a single fluorine atom alters the electronic profile of the molecule, thereby impacting its reactivity in key synthetic transformations, including amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This document serves as a technical resource for researchers, enabling more informed decisions in the design and synthesis of novel drug candidates.
Introduction: The Strategic Role of Fluorine in Drug Design
The intentional incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance metabolic stability, modulate pKa, improve binding affinity, and increase membrane permeability.[2][3] 3-Aminobiphenyl serves as a fundamental building block in the synthesis of a wide range of biologically active compounds.[4] By introducing a fluorine atom at the 3'-position, we create 3'-fluoro-[1,1'-biphenyl]-3-amine, a molecule with subtly altered but significantly different chemical behavior. This guide aims to dissect these differences, providing both a theoretical framework and practical, data-driven insights into their comparative reactivity.
Electronic Profile Analysis: The Influence of the 3'-Fluoro Substituent
The differing reactivity of these two molecules can be rationalized by examining their electronic structures. The fluorine atom exerts a powerful influence through two primary electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network.[5] In 3'-fluoro-[1,1'-biphenyl]-3-amine, this electron-withdrawing effect is transmitted across the biphenyl system, reducing the electron density on the second phenyl ring and, to a lesser extent, on the amino group of the first ring.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. However, for fluorine, this resonance donation is weak compared to its strong inductive withdrawal.
The net result is a decrease in the electron density of the aromatic system and a reduction in the basicity (and nucleophilicity) of the distal amino group in the fluorinated compound compared to its non-fluorinated counterpart.
Caption: Influence of the 3'-fluoro substituent on reactivity.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences between the two molecules manifest in their reactivity in common synthetic reactions crucial for drug development.
Amide Bond Formation (N-Acylation)
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[11][12] The reaction rate is highly dependent on the nucleophilicity of the amine.
Theoretical Impact: Due to the electron-withdrawing nature of the fluorine substituent, the amino group of 3'-fluoro-[1,1'-biphenyl]-3-amine is less nucleophilic than that of 3-aminobiphenyl. Consequently, it is expected to react more slowly in acylation reactions. To achieve comparable reaction rates and yields, more forcing conditions or more potent coupling agents may be required for the fluorinated analog.
| Parameter | 3-Aminobiphenyl | 3'-Fluoro-[1,1'-biphenyl]-3-amine | Rationale |
| Relative Reactivity | Higher | Lower | Higher nucleophilicity of the amino group. |
| Typical Conditions | Standard coupling (e.g., EDC, HOBt) | Potentially stronger coupling agents (e.g., HATU) or longer reaction times. | Overcoming the lower nucleophilicity of the amine. |
| Yield | Generally high | May require optimization to achieve high yields. | Slower reaction kinetics can lead to incomplete conversion or side reactions. |
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the respective amine (3-aminobiphenyl or 3'-fluoro-[1,1'-biphenyl]-3-amine, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Reaction times may vary from 2 to 24 hours.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically involving an aryl halide and a boronic acid.[13][14] In this context, we consider the amine as a substituent on an aryl halide partner.
Theoretical Impact: The electronic nature of substituents on the aryl halide can influence the rate-determining oxidative addition step of the catalytic cycle.[14] An electron-withdrawing group, like fluorine, can make the aryl C-X bond more susceptible to oxidative addition by the palladium(0) catalyst. However, the amino group itself is a potential coordinating ligand for the palladium center, which can sometimes inhibit catalysis.[15] The lower basicity of the fluorinated amine might lead to less catalyst inhibition, potentially offsetting the electronic deactivation of the ring it is attached to if that ring were the coupling partner.
| Parameter | 3-Aminobiphenyl (as part of an aryl halide) | 3'-Fluoro-[1,1'-biphenyl]-3-amine (as part of an aryl halide) | Rationale |
| Relative Reactivity | Substrate dependent | Generally comparable or slightly enhanced | Electron-withdrawing fluorine can facilitate oxidative addition. Lower basicity may reduce catalyst inhibition. |
| Catalyst Loading | Standard (e.g., 1-5 mol%) | May tolerate lower catalyst loading | Reduced potential for catalyst inhibition by the amine. |
| Side Reactions | Potential for homocoupling of boronic acid. | Similar potential for side reactions. | Dependent on specific reaction conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide (e.g., 3-bromo-[1,1'-biphenyl]-X-amine derivative, 1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[16]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[16]
-
After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[17][18] Here, we consider our target molecules as the amine nucleophiles.
Theoretical Impact: The success of the Buchwald-Hartwig amination is sensitive to the nucleophilicity of the amine and steric hindrance.[19] Similar to N-acylation, the reduced nucleophilicity of 3'-fluoro-[1,1'-biphenyl]-3-amine is expected to result in a slower reaction compared to 3-aminobiphenyl. This may necessitate the use of more electron-rich and sterically bulky phosphine ligands to promote the rate-limiting reductive elimination step. A stronger base might also be required to facilitate the deprotonation of the less basic fluorinated amine to form the active palladium-amido complex.
| Parameter | 3-Aminobiphenyl | 3'-Fluoro-[1,1'-biphenyl]-3-amine | Rationale |
| Relative Reactivity | Higher | Lower | Reduced nucleophilicity of the fluorinated amine. |
| Ligand Choice | Standard ligands (e.g., BINAP, P(t-Bu)₃) | May require more specialized, electron-rich ligands (e.g., Buchwald-type biaryl phosphines). | To accelerate the catalytic cycle, particularly the reductive elimination step. |
| Base | Standard bases (e.g., NaOtBu, K₃PO₄) | May require a stronger base (e.g., LHMDS) | To effectively deprotonate the less acidic N-H bond of the coordinated amine. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the crude product by column chromatography.
Practical Implications for Drug Development
The choice between using 3-aminobiphenyl or its fluorinated analog has several downstream consequences for a drug development program:
-
Synthetic Route Optimization: As demonstrated, the fluorinated compound may require more specialized and potentially more expensive reagents and conditions to achieve desired outcomes, impacting the cost and scalability of the synthesis.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation.[20] Introducing fluorine at the 3'-position can block a potential site of metabolism, potentially increasing the half-life and bioavailability of the final drug compound.[3]
-
Physicochemical Properties: The fluorine atom will increase the lipophilicity (logP) of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The reduction in pKa will alter the ionization state of the molecule at physiological pH, influencing its solubility and ability to cross cell membranes.[1][3]
Conclusion
The introduction of a single fluorine atom at the 3'-position of 3-aminobiphenyl significantly modulates its chemical reactivity. The strong inductive effect of fluorine reduces the basicity and nucleophilicity of the distal amino group, making 3'-fluoro-[1,1'-biphenyl]-3-amine a less reactive nucleophile in common synthetic transformations like amide coupling and Buchwald-Hartwig amination. While this may necessitate more robust reaction conditions, the strategic placement of fluorine offers substantial benefits for drug development, including enhanced metabolic stability and fine-tuning of physicochemical properties. A thorough understanding of these reactivity differences allows researchers to anticipate challenges and rationally design synthetic routes to accelerate the discovery of new and improved therapeutics.
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A Comparative Analysis of the Predicted Biological Activity of 3'-fluoro-[1,1'-biphenyl]-3-amine and its Non-fluorinated Analog
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The Strategic Role of Fluorine in Modulating Bioactivity
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][4] Its introduction can influence a range of molecular attributes including:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a compound.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with target proteins through dipole-dipole or hydrogen bonding interactions.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the amine in our topic compounds. This can affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and target binding.[1][4]
Predicted Comparative Biological Profile
Based on the principles outlined above, we can predict the following differences in the biological activity of 3'-fluoro-[1,1'-biphenyl]-3-amine compared to [1,1'-biphenyl]-3-amine.
| Property | [1,1'-biphenyl]-3-amine (Parent Compound) | 3'-fluoro-[1,1'-biphenyl]-3-amine (Fluorinated Analog) | Rationale for Predicted Difference |
| Metabolic Stability | Likely susceptible to aromatic hydroxylation on the unsubstituted phenyl ring. | Predicted to have enhanced metabolic stability due to the blockage of a potential site of metabolism by the fluorine atom. | The strong C-F bond is resistant to oxidative cleavage by metabolic enzymes. |
| Target Binding Affinity | Baseline affinity for a given biological target. | Potentially higher or altered binding affinity. | Fluorine's electronegativity can modify the molecule's electrostatic potential, potentially leading to more favorable interactions with the target protein's binding pocket. |
| Lipophilicity (LogP) | Moderate lipophilicity. | Predicted to have higher lipophilicity. | The addition of a fluorine atom generally increases the octanol-water partition coefficient. |
| Basicity (pKa of Amine) | Higher pKa. | Predicted to have a lower pKa. | The electron-withdrawing inductive effect of the fluorine atom will decrease the electron density on the amine group, reducing its basicity.[1][4] |
| Cytotoxicity | The parent compound, 3-aminobiphenyl, is a known human carcinogen.[5] Other biphenyl compounds have demonstrated cytotoxicity.[6][7] | The effect on cytotoxicity is difficult to predict without experimental data. It could be increased due to enhanced cellular uptake or altered target interactions, or potentially decreased if the fluorination directs the molecule away from metabolic pathways that produce toxic metabolites. | The overall toxicity will depend on the mechanism of action and the specific cellular context. |
Experimental Workflows for Comparative Analysis
To empirically validate the predicted differences in biological activity, a series of in vitro assays should be performed. The following section details standardized protocols for assessing cytotoxicity and enzyme inhibitory activity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3'-fluoro-[1,1'-biphenyl]-3-amine and [1,1'-biphenyl]-3-amine in cell culture medium. Add the compounds to the wells and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for MTT Cytotoxicity Assay.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory potential of the compounds against a specific enzyme.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Signal Measurement: Measure the formation of the product over time using a microplate reader (e.g., absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Caption: General Workflow for an Enzyme Inhibition Assay.
Conclusion
The introduction of a fluorine atom at the 3'-position of [1,1'-biphenyl]-3-amine is predicted to significantly alter its biological activity profile. Key anticipated changes include enhanced metabolic stability, increased lipophilicity, and modulated target binding affinity, all of which are critical parameters in drug development. While the non-fluorinated parent compound has known toxicity concerns, the fluorinated analog warrants investigation to determine if the structural modification leads to a more favorable therapeutic window. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions. Such studies are essential to fully elucidate the structure-activity relationship of this chemical series and to guide the design of future analogs with improved pharmacological properties.
References
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comparative study of different palladium catalysts for the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine
Introduction: The Significance of Fluorinated Biphenylamines in Drug Discovery
The 3'-fluoro-[1,1'-biphenyl]-3-amine scaffold is a privileged motif in modern medicinal chemistry. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, enhancing metabolic stability, binding affinity, and membrane permeability. The biphenylamine core is also a common feature in a variety of biologically active molecules. Consequently, the efficient and selective synthesis of this key intermediate is of paramount importance to researchers in drug development.
This guide provides a comparative analysis of different classes of palladium catalysts for the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances of each catalyst system, present comparative experimental data from analogous reactions, and provide detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is the method of choice for the synthesis of biaryl compounds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The reaction couples an organoboron reagent (in our case, 3-fluorophenylboronic acid) with an organohalide (3-bromoaniline or 3-chloroaniline) in the presence of a palladium catalyst and a base.
The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.[1]
Caption: Experimental workflow using Pd(PPh₃)₄.
Protocol 2: Using an NHC-Palladium Precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl])
Caption: Experimental workflow using an NHC-Pd precatalyst.
Protocol 3: Using a Palladacycle Precatalyst (e.g., CataCXium® A)
Caption: Experimental workflow using a palladacycle precatalyst.
Conclusion and Recommendations
The choice of palladium catalyst for the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine will depend on the specific requirements of the researcher, including cost, substrate reactivity (bromo- vs. chloro-aniline), and desired reaction conditions.
-
Pd(PPh₃)₄ remains a viable and cost-effective option, particularly for the more reactive 3-bromoaniline.
-
NHC-palladium catalysts are highly recommended for their superior activity, especially when using the less reactive and more economical 3-chloroaniline as a starting material. Their high stability and turnover numbers make them ideal for larger-scale syntheses.
-
Palladacycle precatalysts offer a balance of high stability and reactivity, and have shown particular promise for the coupling of challenging aniline substrates. Their air- and moisture-stability simplifies handling and reaction setup.
For researchers aiming for high efficiency and broad substrate scope, particularly with challenging aryl chlorides, investing in a modern NHC-ligated palladium catalyst or a robust palladacycle precatalyst is likely to yield the most favorable results.
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- Palladium-NHC (NHC = N-heterocyclic Carbene)
- A Highly Efficient Pd(PPh3)(4)
- Suzuki reactions in novel liquids - DiVA portal. [Link]
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchG
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PubMed Central. [Link]
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
- Preformed Pd(II)
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]
- CATALYTIC ACTIVITY OF C,N-PALLADACYCLES IN THE SUZUKI–MIYAURA REACTION - INEOS OPEN. [Link]
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- Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water - ResearchG
- Comparative kinetic study of the Suzuki reaction involving 4-bromo...
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assessing the purity of synthesized 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride against a reference standard
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride, a molecule with significant therapeutic potential, rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[1][2][3] This guide provides a comprehensive, technically-grounded framework for assessing the purity of a newly synthesized batch of this compound against a certified reference standard.
The methodologies detailed herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] Adherence to these guidelines is critical for regulatory submissions and ensuring patient safety.[7]
This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of a multi-tiered analytical approach. We will explore the synergistic power of chromatographic and spectroscopic techniques to build a comprehensive purity profile, ensuring that the synthesized API meets the highest standards of quality.
The Analytical Strategy: An Orthogonal Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively establish the purity of a complex organic molecule. An orthogonal approach, employing multiple, disparate analytical methods, provides a more complete and reliable assessment. Each technique offers a unique perspective on the sample's composition, and their combined data builds a robust and defensible purity profile.
Our strategy for assessing the purity of this compound will leverage the strengths of four key analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity quantification.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of impurities.[10][11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the functional group identity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and detection of subtle structural impurities.[13]
The following diagram illustrates the logical workflow of this comprehensive purity assessment.
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
I. High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone
A. The "Why": HPLC is the gold standard for separating and quantifying components in a mixture.[8] For our purpose, a validated reverse-phase HPLC (RP-HPLC) method will allow us to:
-
Determine the percentage purity of the main compound.
-
Detect and quantify any organic impurities.[3]
-
Compare the impurity profile of the synthesized batch directly against the reference standard.
B. Experimental Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Chromatographic data system (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Synthesized Sample Stock Solution (1 mg/mL): Prepare in the same manner as the reference standard.
-
Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the 50:50 mobile phase mixture.
-
-
Analysis and Data Interpretation:
-
Inject the reference standard and the synthesized sample solutions.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Compare the chromatograms for the retention time of the main peak and the impurity profiles. Any impurity peak in the synthesized sample with an area greater than the ICH reporting threshold (typically 0.05%) should be investigated further.[3][5]
-
C. Data Presentation: Comparative HPLC Purity Data
| Sample ID | Retention Time (min) | Purity (%) | Number of Impurities > 0.05% |
| Reference Standard | 15.2 | 99.8 | 1 |
| Synthesized Batch | 15.2 | 99.5 | 3 |
II. Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
A. The "Why": While HPLC provides quantitative data, it does not reveal the identity of the impurities. LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing molecular weight information for each component.[12] This is crucial for:
-
Identifying known process-related impurities and degradation products.
-
Proposing structures for unknown impurities.[11]
-
Confirming the molecular weight of the synthesized API.
B. Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
LC Conditions:
-
Utilize the same HPLC method as described in Section I. The eluent from the HPLC is directly introduced into the MS source.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Mass Range: m/z 50-1000.
-
-
Data Analysis:
-
Extract the mass spectra for the main peak and all impurity peaks.
-
The expected [M+H]+ ion for 3'-fluoro-[1,1'-biphenyl]-3-amine is m/z 188.08.
-
Compare the measured mass-to-charge ratios of the impurities to potential process-related side-products or degradation products.
-
C. Data Presentation: Hypothetical LC-MS Impurity Profile
| Retention Time (min) | [M+H]+ (Observed) | Proposed Identity |
| 12.8 | 172.09 | Unreacted starting material |
| 15.2 | 188.08 | 3'-fluoro-[1,1'-biphenyl]-3-amine |
| 18.5 | 204.07 | Oxidized by-product |
III. Fourier-Transform Infrared Spectroscopy (FTIR): A Molecular Fingerprint
A. The "Why": FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By comparing the FTIR spectrum of the synthesized compound to the reference standard, we can:
-
Confirm the presence of key functional groups (e.g., N-H, C-F, aromatic C-H).
-
Detect the presence of any significant functional group impurities.
B. Experimental Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm-1 with a resolution of 4 cm-1.
-
Perform a background scan prior to sample analysis.
-
-
Data Interpretation:
-
Compare the spectrum of the synthesized sample to that of the reference standard. The spectra should be superimposable.
-
Key characteristic peaks for this compound include:
-
Caption: Decision tree for the comparison of FTIR spectra.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
A. The "Why": NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[13] For our purity assessment, ¹H, ¹³C, and ¹⁹F NMR will provide:
-
Unambiguous confirmation of the chemical structure.
-
Detection of isomeric impurities that may co-elute in HPLC.
-
Information on the relative quantities of impurities if a quantitative NMR (qNMR) approach is used.
-
The ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.[16][17][18]
B. Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample (synthesized and reference) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for both the synthesized sample and the reference standard under identical conditions.
-
-
Data Interpretation:
-
Compare the chemical shifts, coupling constants, and integration values of the signals in the spectra of the synthesized sample with those of the reference standard.
-
The spectra should be identical, with no unexpected signals present in the synthesized sample's spectra. Any additional peaks may indicate the presence of impurities.
-
C. Data Presentation: Key NMR Spectral Data Comparison
| Nucleus | Parameter | Reference Standard | Synthesized Batch |
| ¹H | Chemical Shifts (ppm) | Consistent with structure | Identical to reference |
| Integration | Correct proton ratios | Identical to reference | |
| ¹³C | Number of Signals | 12 | 12 |
| Chemical Shifts (ppm) | Consistent with structure | Identical to reference | |
| ¹⁹F | Chemical Shift (ppm) | Single resonance | Identical to reference |
Conclusion: Synthesizing the Data for a Definitive Purity Statement
The purity assessment of a newly synthesized API like this compound is a multi-faceted process that demands a rigorous and orthogonal analytical approach. By integrating the quantitative power of HPLC, the impurity identification capabilities of LC-MS, the functional group confirmation of FTIR, and the definitive structural verification of NMR, a comprehensive and reliable purity profile can be established.
The data obtained from these analyses, when compared against a certified reference standard, provides the necessary evidence to ensure the quality, safety, and consistency of the synthesized material. This robust analytical package is not only essential for internal quality control but also forms a critical component of the documentation required for regulatory submissions, ultimately paving the way for the advancement of new therapeutic agents.
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- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
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Definitive Structural Confirmation: A Comparative Guide to X-ray Crystallography for 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and understanding its biological activity. For novel compounds such as 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride, confirming the precise atomic arrangement is not merely a characterization step but a critical validation of its chemical identity. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation, benchmarked against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[1] It provides a detailed three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[1][2] For a molecule like this compound, this technique can definitively confirm the connectivity of the biphenyl rings, the position of the fluorine and amine substituents, and the ionic interaction with the hydrochloride counter-ion.
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice.[1][3] When a focused beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of constructive interference.[3] By analyzing the positions and intensities of these diffracted spots, the crystal's unit cell dimensions and the arrangement of atoms within it can be elucidated.[2][4]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the critical stages involved.
Step-by-Step Experimental Protocol for Crystallization
The most significant bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[5] For a small organic molecule like this compound, several techniques can be employed.
-
Material Purification: Start with the highest purity material available (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solubility Screening: Systematically screen the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, acetone, water, and mixtures thereof). An ideal solvent for crystallization is one in which the compound is moderately soluble.[6]
-
Crystal Growth by Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[6][7]
-
-
Crystal Growth by Vapor Diffusion:
-
Dissolve the compound in a small amount of a less volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[7][8]
-
-
Crystal Harvesting and Mounting:
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, NMR spectroscopy and mass spectrometry are indispensable tools in the routine characterization of small molecules.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), relative stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ions) |
| Key Advantage | Unambiguous and complete 3D structure determination[1] | Provides detailed information about the molecule in solution, which is often biologically relevant | High sensitivity, requires very small amounts of sample[9] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain[5] | Does not provide absolute stereochemistry or detailed bond length/angle information | Provides indirect structural information that requires interpretation[5][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[11] For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments would provide crucial information about the connectivity of the atoms.
-
¹H NMR: Would reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Would confirm the presence of the fluorine atom and provide information about its electronic environment.
-
2D NMR: Would establish the connectivity between protons and carbons, confirming the biphenyl backbone and the positions of the substituents.
While NMR is excellent for confirming the constitution of the molecule, it generally provides information on relative, not absolute, stereochemistry and does not yield precise bond lengths or angles.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[10] For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which in turn allows for the determination of its elemental composition.[9] Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion and analyzing the resulting fragment ions to gain further structural insights.[9] This fragmentation pattern can help to confirm the presence of the biphenyl core and the substituents.
However, mass spectrometry alone cannot distinguish between isomers and provides only indirect information about the three-dimensional structure of the molecule.[5][10]
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the most authoritative method. It provides a complete and unambiguous three-dimensional atomic arrangement, which is invaluable for research, patent protection, and regulatory purposes. While NMR spectroscopy and mass spectrometry are essential for routine characterization, confirming connectivity and molecular formula, they do not provide the definitive spatial information that X-ray crystallography delivers. The successful application of X-ray crystallography, however, is contingent upon the ability to grow high-quality single crystals, a process that often requires significant empirical optimization. Therefore, a multi-technique approach is often the most practical strategy, with NMR and MS providing initial structural validation and X-ray crystallography serving as the ultimate arbiter of the complete molecular structure.
References
- Crystallization of small molecules. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure.
- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Single-crystal X-ray Diffraction. (2007, May 17). SERC - Carleton College.
- Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860. [Link]
- Crystallization. (n.d.). Organic Chemistry at CU Boulder.
- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.
- What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube.
- Crystallisation Techniques. (2006, January 8).
- van der Heijden, R., van der Knaap, M., & van der Greef, J. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112814. [Link]
- Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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A Comparative Guide to the Stability of 3'-Fluoro-[1,1'-biphenyl]-3-amine and Related Fluorinated Anilines
For professionals in drug discovery and development, the stability of a molecule is a cornerstone of its therapeutic potential. An otherwise potent compound is of little value if it degrades before reaching its target or has an unacceptably short shelf-life. The strategic incorporation of fluorine is a well-established method for enhancing molecular stability, and fluorinated anilines are pivotal building blocks in this endeavor.[1][2] This guide provides an in-depth comparison of the stability of 3'-fluoro-[1,1'-biphenyl]-3-amine, a sophisticated biaryl amine, against simpler fluorinated anilines. We will explore the structural rationale for stability differences and provide robust experimental protocols for validation.
The Foundational Role of Fluorine in Aniline Stability
The introduction of a fluorine atom into an aniline scaffold fundamentally alters its physicochemical properties, primarily through strong electronic and bond-energy effects.[3] Understanding these principles is key to predicting and interpreting stability data.
-
Electronic Effects and Basicity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine group. The result is a significant reduction in the basicity (a lower pKa) of the aniline.[4][5] This is crucial for stability, as a less basic amine is less susceptible to participating in acid-catalyzed degradation reactions and can influence pharmacokinetic properties like membrane permeability.[1]
-
Metabolic Blocking and C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (108-115 kcal/mol), far stronger than a typical carbon-hydrogen bond.[6] In drug metabolism, C-H bonds are often "soft spots" vulnerable to oxidation by cytochrome P450 (CYP) enzymes.[7][8] Strategically placing a fluorine atom at such a position effectively "blocks" this metabolic pathway, increasing the compound's half-life and bioavailability.[9]
This guide will compare the following key compounds to illustrate these principles:
-
3'-Fluoro-[1,1'-biphenyl]-3-amine: The primary compound of interest.
-
4-Fluoroaniline: Fluorine at the para-position.
-
3-Fluoroaniline: Fluorine at the meta-position.
-
2-Fluoroaniline: Fluorine at the ortho-position.
-
Aniline: The non-fluorinated baseline for comparison.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride
Introduction: In the landscape of contemporary drug discovery and materials science, the synthesis of novel molecular scaffolds is of paramount importance. Among these, fluorinated biphenylamines represent a privileged structural motif, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive, in-depth analysis of the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride, a key building block for advanced pharmaceutical and materials research.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a set of instructions, but a critical evaluation of synthetic strategies, emphasizing reproducibility and validation. We will delve into two primary, robust synthetic routes, offering a comparative analysis to aid in the selection of the most appropriate method for your laboratory's specific needs and capabilities.
Primary Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For the synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine, this approach involves the palladium-catalyzed reaction of a substituted aniline with a fluorinated phenylboronic acid.
Causality of Experimental Choices:
The selection of 3-bromoaniline and 3-fluorophenylboronic acid as starting materials is strategic. The bromo-substituent on the aniline provides a reactive site for the palladium catalyst, while the boronic acid on the fluorinated ring is a readily available and relatively stable coupling partner. The choice of a palladium catalyst, specifically one with phosphine ligands, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for transmetalation. The final hydrochloride salt formation is achieved by treating the free amine with hydrochloric acid, which improves the compound's stability and handling characteristics.
Detailed Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent and an aqueous solution, such as 1,4-dioxane and water (4:1 v/v).
-
Add a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
Step 2: Work-up and Purification of the Free Amine
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3'-fluoro-[1,1'-biphenyl]-3-amine.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified 3'-fluoro-[1,1'-biphenyl]-3-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise while stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Alternative Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a powerful alternative for the formation of carbon-nitrogen bonds.[3] In this approach, the bond is formed between an aryl halide and an amine, catalyzed by a palladium complex. For the synthesis of our target molecule, this would involve the coupling of 3-bromo-1-fluorobenzene with 3-aminoaniline.
Causality of Experimental Choices:
This route reverses the functionalities on the starting materials compared to the Suzuki-Miyaura approach. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical to promote the challenging C-N bond formation. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the catalytic cycle.
Detailed Experimental Protocol:
Step 1: Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with 3-bromo-1-fluorobenzene (1.0 eq), 3-aminoaniline (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).
-
Add a strong base, such as sodium tert-butoxide (1.4 eq).
-
Add a dry, aprotic solvent, such as toluene or dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
Step 2: Work-up and Purification of the Free Amine
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography as described in the Suzuki-Miyaura protocol.
Step 3: Hydrochloride Salt Formation
-
Follow the same procedure for hydrochloride salt formation as outlined in the Suzuki-Miyaura route.
Comparative Analysis of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Starting Materials | 3-bromoaniline, 3-fluorophenylboronic acid | 3-bromo-1-fluorobenzene, 3-aminoaniline |
| Catalyst System | Typically Pd(PPh₃)₄ or similar Pd(0) complexes | Often requires specialized, bulky phosphine ligands (e.g., XPhos, SPhos) with a Pd source like Pd₂(dba)₃. |
| Base | Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger, non-nucleophilic bases (e.g., NaOtBu, LHMDS) |
| Reaction Conditions | Generally milder temperatures (80-90 °C) | Often requires higher temperatures (100-110 °C) |
| Advantages | Readily available and stable starting materials, milder reaction conditions. | Can be more efficient for certain sterically hindered substrates. |
| Disadvantages | Boronic acids can be sensitive to moisture and air. | Requires stricter anhydrous and anaerobic conditions; specialized ligands can be expensive. |
Validation and Characterization of this compound
Reproducibility in synthesis is intrinsically linked to the rigorous validation of the final product. The following analytical techniques are essential for confirming the identity and purity of the synthesized this compound.
Expected Analytical Data:
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, with characteristic splitting patterns for the substituted phenyl rings. The amine protons may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of 110-165 ppm. The carbon attached to the fluorine will show a characteristic doublet due to C-F coupling. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free amine (C₁₂H₁₀FN) at m/z ≈ 187.08. |
| Melting Point | A sharp melting point indicates high purity. |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.
Illustrative ¹H and ¹³C NMR Data (Predicted):
Based on structurally similar compounds, the following are predicted NMR spectral data for the free amine in CDCl₃:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.30 (m, 4H), 7.20-7.10 (m, 2H), 6.95 (d, J = 7.6 Hz, 1H), 6.70 (s, 1H), 3.80 (br s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.0 (d, J = 245.5 Hz), 147.1, 142.5, 141.8 (d, J = 7.8 Hz), 130.5 (d, J = 8.2 Hz), 129.8, 122.9 (d, J = 2.5 Hz), 118.2, 115.4, 114.0 (d, J = 21.2 Hz), 113.5.
Visualizing the Synthetic Workflow
To provide a clear visual representation of the primary synthetic route, the following workflow diagram has been generated using Graphviz.
Caption: Workflow for the Suzuki-Miyaura synthesis.
Reproducibility and Troubleshooting
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Inactive catalyst, poor quality reagents, insufficient heating, or presence of oxygen. | Use a fresh batch of palladium catalyst and ensure starting materials are pure. Degas the reaction mixture thoroughly. Verify the reaction temperature. |
| Formation of side products (e.g., homocoupling) | Incorrect stoichiometry, catalyst decomposition. | Use a slight excess of the boronic acid. Ensure the reaction is not overheated. Consider a different palladium catalyst or ligand system. |
| Difficulty in purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Incomplete salt formation | Insufficient HCl, presence of water. | Add a slight excess of the HCl solution. Ensure the free amine is dissolved in a dry solvent before adding HCl. |
Conclusion
The synthesis of this compound is readily achievable through established palladium-catalyzed cross-coupling methodologies. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions provide viable pathways, with the choice between them depending on factors such as starting material availability, cost of specialized ligands, and the specific equipment and expertise available in the laboratory. Rigorous analytical validation is crucial to ensure the identity and purity of the final product, thereby guaranteeing the reproducibility of subsequent research. This guide provides the necessary details and comparative insights to enable researchers to confidently and successfully synthesize this valuable chemical entity.
References
- Wikipedia.
- Royal Society of Chemistry. Supplementary Data - The Royal Society of Chemistry. [Link]
- PMC.
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A Senior Application Scientist's Guide to the Purification of 3'-fluoro-[1,1'-biphenyl]-3-amine: A Comparative Analysis
Introduction: 3'-fluoro-[1,1'-biphenyl]-3-amine is a key structural motif and a valuable building block in contemporary drug discovery and materials science. Its utility in the synthesis of complex molecules, such as kinase inhibitors and other pharmacologically active agents, necessitates its availability in high purity.[1][2] Impurities, whether they are residual starting materials, catalysts, or reaction byproducts, can significantly compromise the yield, reproducibility, and biological activity of subsequent synthetic steps.
This guide provides a side-by-side comparison of three common laboratory-scale purification techniques for 3'-fluoro-[1,1'-biphenyl]-3-amine: Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind our experimental choices, enabling researchers to select and optimize the most appropriate purification strategy for their specific needs—be it sample quantity, impurity profile, or desired final purity.
Flash Column Chromatography: The Workhorse of Rapid Purification
Flash column chromatography is often the first line of defense for purifying reaction mixtures due to its speed, scalability, and versatility. The technique relies on partitioning the compound between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Expertise & Causality: Taming the Amine
A primary challenge in the chromatography of amines on standard silica gel is their basic nature. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with the basic amine, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[3]
To counteract this, we introduce a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase.[4] The TEA effectively neutralizes the acidic silanol sites, preventing the target amine from interacting strongly with the stationary phase. This results in sharper, more symmetrical peaks and improved recovery.
Experimental Protocol: Flash Chromatography
-
Sample Preparation: Dissolve the crude 3'-fluoro-[1,1'-biphenyl]-3-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For optimal resolution, adsorb the crude material onto a small amount of silica gel (dry loading) by concentrating the solution in the presence of silica until a free-flowing powder is obtained.
-
Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using the initial mobile phase solvent system (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% TEA).
-
Loading: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate with 0.5% TEA) to elute the target compound. The optimal gradient is typically determined by prior Thin Layer Chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions based on UV visualization (if the system has an inline detector) or by collecting fixed volumes and analyzing each by TLC.
-
Purity Verification & Isolation: Combine the pure fractions, as determined by TLC or analytical HPLC, and remove the solvent under reduced pressure to yield the purified product.
Workflow: Flash Column Chromatography
Caption: Workflow for flash chromatography purification.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds that can achieve exceptionally high purity. The principle is based on the differential solubility of the target compound and its impurities in a specific solvent or solvent mixture at varying temperatures.[5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Expertise & Causality: The Solvent is Key
The success of recrystallization hinges entirely on the selection of an appropriate solvent system.[6] The process works because slow cooling of a saturated solution allows the target molecules to selectively re-enter the crystal lattice, excluding impurities which remain in the solution (mother liquor). Rapid cooling can trap impurities, defeating the purpose of the purification. For a molecule like 3'-fluoro-[1,1'-biphenyl]-3-amine, which has both nonpolar (biphenyl core) and polar (amine, fluoro) characteristics, a single solvent like ethanol or isopropanol, or a binary mixture like ethyl acetate/hexane, are promising candidates.
Experimental Protocol: Recrystallization
-
Solvent Screening: In separate small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. Look for a solvent that provides poor solubility at room temperature and good solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the flask while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[7]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7] If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities. Dry the crystals under vacuum to obtain the final product.
-
Purity Verification: Assess purity by melting point analysis (a sharp melting range close to the literature value indicates high purity) and/or analytical HPLC.
Workflow: Recrystallization
Caption: Workflow for purification by recrystallization.
Preparative HPLC: The Ultimate in Resolution
Preparative HPLC is the method of choice when the highest possible purity is required, or for separating compounds with very similar structures that are intractable by other means.[8] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of material.[9]
Expertise & Causality: Selecting the Right Stationary Phase
For a molecule like 3'-fluoro-[1,1'-biphenyl]-3-amine, a standard reversed-phase C18 column is a robust starting point.[10] However, a Biphenyl stationary phase can offer unique selectivity.[11] The Biphenyl phase provides π-π interactions with the aromatic rings of the analyte, in addition to the hydrophobic interactions, which can significantly alter the elution order and improve the resolution of aromatic isomers or closely related impurities.[12] Method development should always begin on the analytical scale to conserve sample and solvent before scaling up to the preparative system.[13]
Experimental Protocol: Preparative HPLC
-
Analytical Method Development: Develop a separation method on an analytical HPLC system. Screen different columns (e.g., C18, Biphenyl) and mobile phases (e.g., gradients of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid to ensure sharp peaks for the protonated amine). The goal is to achieve baseline resolution between the target peak and all impurities.
-
Method Scaling: Scale the analytical method to the preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions to maintain the separation.[13]
-
Sample Loading: Dissolve the crude sample in the mobile phase or a compatible solvent (e.g., DMSO if solubility is an issue) and inject it onto the preparative column.[14] Avoid overloading the column, which leads to poor separation.
-
Fraction Collection: Collect fractions as they elute from the column, guided by a UV detector. Time-based or peak-based fraction collection can be employed.
-
Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to identify those containing the pure product.
-
Isolation: Combine the pure fractions. If an acidic modifier was used in the mobile phase, the solution should be neutralized and the product extracted into an organic solvent. Remove the solvent under reduced pressure (lyophilization is often preferred for aqueous mobile phases) to obtain the purified compound.
Workflow: Preparative HPLC
Caption: Workflow for preparative HPLC purification.
Comparative Summary
| Parameter | Flash Column Chromatography | Recrystallization | Preparative HPLC |
| Purity Potential | Good to High (95-99%) | Potentially Very High (>99.5%) | Very High (>99.5%) |
| Typical Yield | Good (70-95%) | Variable (50-90%), depends on solubility | High (80-99% of loaded material) |
| Throughput/Speed | High (Hours) | Medium (Hours to Days) | Low (Hours per injection) |
| Cost | Low (Inexpensive solvents & silica) | Very Low (Primarily solvent cost) | High (Expensive columns & solvents) |
| Scalability | Excellent (mg to kg) | Good (g to kg) | Limited (mg to g) |
| Key Challenge | Amine-silica interaction, finding optimal mobile phase.[3] | Finding a suitable solvent, risk of "oiling out".[6] | High cost, solvent disposal, scaling from analytical.[13] |
Conclusion
The choice of purification technique for 3'-fluoro-[1,1'-biphenyl]-3-amine is dictated by the specific experimental context.
-
Flash Column Chromatography is the recommended starting point for routine purification of multi-gram quantities from a typical reaction mixture. Its speed and scalability make it ideal for generating material for subsequent synthetic steps.
-
Recrystallization should be attempted if the crude product is a solid and appears to be of reasonable purity (>85%). If successful, it is the most economical and environmentally friendly method for obtaining highly pure, crystalline material.
-
Preparative HPLC is reserved for when the highest possible purity is non-negotiable, such as for generating analytical standards or final compounds for biological testing. It is also the go-to method for separating very challenging impurity profiles.
By understanding the principles and practical considerations of each technique, researchers can confidently and efficiently purify 3'-fluoro-[1,1'-biphenyl]-3-amine, ensuring the integrity and success of their scientific endeavors.
References
- US8455691B2 - Process for the purification of aromatic amines - Google P
- Organic Small Molecule HPLC Columns; C-18 columns - Aapptec Peptides.
- Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. | Buchi.com.
- Scaling Small Molecule Purific
- The Power of Prepar
- Trichloroacetic acid fueled practical amine purific
- How do I purify ionizable organic amine compounds using flash column chrom
- Principles in prepar
- Process for the preparation of arom
- 1210215-22-7(3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride) - ChemicalBook.
- Restek's Biphenyl LC Column: Two Decades of Pioneering Innov
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - Chrom
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - University of Leeds.
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google P
- Recrystalliz
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry.
- Organic Chemistry Lab: Recrystalliz
- US20220380321A1 - Process for the preparation of biphenylamines - Google P
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- 1. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 2. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
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The Strategic Placement of Fluorine: A Comparative Guide to the Properties of Aminobiphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry, the aminobiphenyl scaffold is a privileged structure, forming the core of numerous biologically active compounds. However, its journey from a promising hit to a clinical candidate is often fraught with challenges, particularly concerning metabolic stability and physicochemical properties. A key strategy to overcome these hurdles is the introduction of fluorine. This is not a mere substitution; it is a precision tool that, depending on its position, can profoundly alter a molecule's electronic character, lipophilicity, metabolic fate, and ultimately, its biological activity.
This guide provides an in-depth evaluation of how the positional placement of a fluorine atom on the aminobiphenyl core dictates its properties. We will move beyond general principles to offer a comparative analysis, grounded in experimental data and established scientific rationale, to empower researchers in their drug design and optimization efforts. The focus is on understanding the causality—the "why"—behind the observed effects, enabling more rational and predictable molecular design. 4-Aminobiphenyl itself is a known human carcinogen, primarily used in research settings, and its metabolism is linked to this toxicity.[1][2] Understanding how fluorination alters its properties is crucial not only for designing safer, more effective drugs but also for mitigating the potential risks associated with this chemical class.
The Electronic Tug-of-War: Impact of Fluorine Position on Basicity (pKa)
The basicity of the amino group, quantified by its pKa, is a critical parameter influencing a drug's solubility, absorption, and interaction with biological targets. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which can significantly reduce the electron density on the aniline nitrogen, thereby lowering its basicity. However, the magnitude of this effect is highly dependent on its position relative to the amino group.
| Compound | Structure | pKa (Conjugate Acid) | Rationale for Change |
| 4-Aminobiphenyl | ![]() | 4.35[3] | Baseline: The basicity is determined by the lone pair availability on the nitrogen. |
| 2-Fluoro-4-aminobiphenyl | ![]() | ~3.2 (Estimated) | Strong -I Effect: The ortho-fluorine is in close proximity to the amino group, exerting a strong inductive pull on the electron density, significantly reducing basicity. The pKa of 2-fluoroaniline is 3.2.[4] |
| 3-Fluoro-4-aminobiphenyl | ![]() | ~3.5 (Estimated) | Moderate -I Effect: The meta-fluorine's inductive effect is still potent but attenuated by distance compared to the ortho position. The pKa of 3-fluoroaniline is 3.51. |
| 4'-Fluoro-4-aminobiphenyl | ![]() | 3.99 (Predicted)[5] | Weak -I Effect: The inductive effect is significantly weakened as it is transmitted through the second phenyl ring. The impact on the amino group's basicity is therefore the smallest among the isomers. |
Expert Insight: The choice of fluorine position is a trade-off. While an ortho or meta fluorine can drastically lower pKa, which might be desirable to detune interactions with off-target antitargets like the hERG channel, it can also negatively impact target affinity if a specific level of basicity is required for a key hydrogen bond interaction. The para or a distal position like 4' offers a more subtle modulation of basicity.
Modulating Lipophilicity (logP) with Positional Isomerism
Lipophilicity, commonly expressed as logP, is a cornerstone of pharmacokinetics, influencing everything from membrane permeability to plasma protein binding and metabolic clearance. The introduction of fluorine generally increases a molecule's lipophilicity. However, the position of the fluorine atom can cause subtle but significant variations in the overall logP value due to changes in the molecule's polarity and intramolecular interactions.
| Compound | Structure | logP | Rationale for Change |
| 4-Aminobiphenyl | ![]() | 2.86[6] | Baseline: A moderately lipophilic molecule. |
| 2-Fluoro-4-aminobiphenyl | ![]() | ~3.0 (Estimated) | Increased Lipophilicity: The addition of fluorine increases lipophilicity. The logP of 2-fluoroaniline is 1.26.[4] The overall increase for the biphenyl system is expected to be similar. |
| 3-Fluoro-4-aminobiphenyl | ![]() | ~3.0 (Estimated) | Increased Lipophilicity: Similar to the ortho-isomer, the meta-fluorine contributes to an overall increase in lipophilicity. The logP of 3-fluoroaniline is 1.29. |
| 4'-Fluoro-4-aminobiphenyl | ![]() | ~3.1 (Estimated) | Increased Lipophilicity: The fluorine on the distal ring also increases lipophilicity, likely to a similar extent as substitutions on the first ring. |
Expert Insight: While all fluorinated isomers are expected to be more lipophilic than the parent compound, the differences between the isomers are often minor. The choice of position with respect to logP is less about maximizing lipophilicity and more about how the fluorine placement might block a site of metabolic attack, which is a more pressing concern for the aminobiphenyl scaffold.
Blocking Metabolic Hotspots: The Positional Advantage in Stability
The primary metabolic pathways for 4-aminobiphenyl include:
-
N-oxidation to N-hydroxy-4-aminobiphenyl, a key activation step leading to reactive species.[7]
-
N-acetylation to 4-acetylaminobiphenyl, generally a detoxification pathway.[7]
-
Aromatic hydroxylation , primarily at the 4' and 3 positions.[10]
Caption: Key metabolic pathways of 4-aminobiphenyl.
Comparative Analysis of Fluorinated Isomers:
-
2-Fluoro-4-aminobiphenyl: Fluorine at the 2-position could sterically hinder access to the amino group, potentially slowing down N-oxidation and N-acetylation. However, the 3- and 4'-positions remain open for hydroxylation.
-
3-Fluoro-4-aminobiphenyl: Placing fluorine at the 3-position directly blocks one of the known sites of aromatic hydroxylation. This is a common and often effective strategy to improve metabolic stability.[11]
-
4'-Fluoro-4-aminobiphenyl: This isomer blocks the major site of aromatic hydroxylation on the second ring. This is arguably the most effective single substitution for preventing the formation of the 4'-hydroxy metabolite, a significant metabolic pathway.
The Ripple Effect on Biological Activity
Causality:
-
Electronic Effects: Fluorine's electron-withdrawing nature can alter the charge distribution across the entire molecule, strengthening or weakening key electrostatic or hydrogen bonding interactions with the target protein.
-
Conformational Constraints: Fluorine can influence the preferred dihedral angle between the two phenyl rings of the biphenyl system, potentially locking the molecule into a more (or less) favorable conformation for binding.
-
Direct Interactions: In some cases, the fluorine atom itself can act as a weak hydrogen bond acceptor or participate in other non-covalent interactions within the binding pocket.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for the synthesis and evaluation of fluorinated aminobiphenyls.
Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for synthesizing substituted biphenyls.[12][13]
Caption: Workflow for Suzuki-Miyaura synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: To a round-bottom flask, add the appropriate fluoro-bromoaniline (1.0 eq), aminophenylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluoro-aminobiphenyl.
Physicochemical Property Determination
pKa Determination (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve the aminobiphenyl analog in a suitable co-solvent system (e.g., methanol/water) to a known concentration (e.g., 1-5 mM).
-
Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes.
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
logP Determination (Shake-Flask Method):
-
System Preparation: Prepare a mutually saturated system of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Sample Addition: Dissolve a known amount of the test compound in the octanol phase.
-
Equilibration: Add an equal volume of the aqueous buffer. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove aliquots from both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM), which are rich in CYP enzymes.
Caption: Workflow for a microsomal stability assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw pooled human liver microsomes on ice. Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubation: Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37 °C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate well containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Conclusion and Future Outlook
The strategic placement of fluorine on the aminobiphenyl scaffold is a powerful tool for fine-tuning critical drug-like properties. The position of this single atom dictates a cascade of effects, from altering the basicity of the amino group and modulating lipophilicity to blocking key sites of metabolism. An ortho- or meta-fluorine exerts a strong electronic pull, significantly reducing pKa, while a more distal 4'-fluorine offers a subtle modulation. For metabolic stability, placing a fluorine at a known site of hydroxylation, such as the 3- or 4'-position, is a highly effective strategy to prolong the compound's half-life.
While general trends can be predicted, the precise impact on biological activity remains largely empirical and highlights the necessity for synthesizing and testing positional isomers. The protocols provided in this guide offer a robust framework for such comparative evaluations. By understanding the causal relationships between fluorine position and molecular properties, researchers can move beyond trial-and-error and embrace a more rational, structure-guided approach to designing the next generation of aminobiphenyl-based therapeutics.
References
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- Science. (2024).
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] Impurities, even at trace levels, can significantly impact a drug's therapeutic effect and safety profile.[2][3] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this key pharmaceutical intermediate.
The principle of relying on a single analytical method for purity determination can be misleading. Therefore, employing orthogonal methods, which are based on different chemical or physical principles, offers a more comprehensive and reliable evaluation of a compound's purity.[1] This guide will explore the cross-validation of a spectroscopic method (qNMR) against traditional chromatographic techniques, providing a robust framework for analytical scientists.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Quantification
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the absolute quantification of compounds.[4] Unlike many other analytical techniques, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei responsible for the signal.[4][5] This inherent characteristic allows for the determination of purity without the need for a calibration curve created with a reference standard of the analyte itself, a significant advantage in early drug development when such standards may not be readily available.[4][6]
The fundamental principle of qNMR lies in the comparison of the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.[4][7] The purity of the analyte can then be calculated using a straightforward equation that considers the integral values, the number of protons contributing to each signal, the molar masses, and the weighed masses of the analyte and the internal standard.[5]
The qNMR Workflow: A Step-by-Step Approach
The successful implementation of a qNMR experiment for purity determination can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[5]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the purity assessment of this compound using ¹H-qNMR, along with protocols for comparative analysis by High-Performance Liquid Chromatography (HPLC).
¹H-qNMR Purity Determination
Rationale for Method Selection: ¹H-qNMR is chosen for its high sensitivity, the near-ubiquitous presence of protons in organic molecules, and relatively short relaxation times, which allow for efficient and accurate quantification.[5][8] The use of an internal standard provides a direct and absolute measure of purity.
Instrumentation:
-
NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
5 mm NMR tubes.
-
Analytical balance with a readability of at least 0.01 mg.
Reagents and Materials:
-
This compound (Analyte).
-
Maleic acid (Certified Internal Standard, purity ≥ 99.5%).
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[9]
-
Accurately weigh approximately 5-10 mg of maleic acid into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to optimize integration accuracy.[5]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.[9]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature.
-
Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.
-
Set the following acquisition parameters:
-
Pulse Angle: 30-90°. A 90° pulse provides the maximum signal but requires a longer relaxation delay.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30-60 seconds is generally sufficient to ensure full relaxation. This is a critical parameter for accurate quantification.[10][11]
-
Number of Scans (ns): 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1][11]
-
Acquisition Time (aq): 2-4 seconds to ensure adequate digital resolution.[1]
-
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.[12]
-
Integrate a well-resolved, non-overlapping signal of the analyte and the singlet signal of the maleic acid internal standard (around 6.3 ppm in DMSO-d₆).[6]
-
Calculate the purity of this compound using the following equation[13]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard (maleic acid)
-
-
High-Performance Liquid Chromatography (HPLC-UV) Purity Determination
Rationale for Method Selection: HPLC is a widely used and robust technique for purity determination in the pharmaceutical industry due to its high separation efficiency and sensitivity.[3][14] It serves as an excellent orthogonal method to qNMR.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (for modifying the mobile phase).
-
This compound reference standard of known purity.
Experimental Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[15]
-
-
Data Analysis:
-
The purity of the sample is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all observed peaks.[15] For more accurate quantification, a calibration curve should be prepared using a certified reference standard.
-
Comparative Performance Analysis: qNMR vs. Other Techniques
The choice of an analytical technique for purity assessment depends on various factors, including the stage of drug development, the nature of the analyte and potential impurities, and the specific information required.
| Parameter | qNMR | HPLC-UV | Gas Chromatography (GC) | Titration |
| Principle | Spectroscopy (Nuclear Magnetic Resonance) | Chromatography (Separation based on polarity) | Chromatography (Separation based on volatility) | Chemical Reaction (Stoichiometry) |
| Quantification | Absolute (Primary Ratio Method) | Relative (requires calibration curve with reference standard) | Relative (requires calibration curve with reference standard) | Absolute (for specific functional groups) |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated) | Requires a reference standard of the analyte | Requires a reference standard of the analyte | Requires a standardized titrant |
| Selectivity | High (based on unique chemical shifts) | High (based on chromatographic separation) | High (for volatile compounds) | Moderate to low (depends on the reactivity of impurities) |
| Sensitivity | Moderate | High | Very High (for volatile compounds) | Low |
| Sample Throughput | Moderate | High | High | Moderate |
| Non-destructive | Yes[4] | No | No | No |
| Detection of non-chromophoric impurities | Yes | No | No (unless a universal detector like MS is used) | No |
| Detection of residual solvents/water | Yes[16] | No (unless specific methods are developed) | Yes | No (Karl Fischer for water) |
| Traceability | Directly traceable to SI units[17][18] | Traceable through a certified reference material | Traceable through a certified reference material | Traceable through a primary standard titrant |
Key Advantages of qNMR:
-
Absolute Quantification: qNMR provides a direct measure of purity without the need for an analyte-specific reference standard, which is a significant advantage in research and development.[4][6]
-
Broad Applicability: It can quantify any NMR-active compound, including those lacking a UV chromophore, making it a more universal detector than UV-based chromatographic methods.[6]
-
Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can aid in the identification of unknown impurities.
-
Traceability: qNMR measurements can be made traceable to the International System of Units (SI), providing a high level of confidence in the results.[17][19]
Limitations of qNMR:
-
Sensitivity: qNMR is generally less sensitive than chromatographic techniques, making it less suitable for the detection of trace-level impurities.[4]
-
Signal Overlap: In complex mixtures, signal overlap can complicate accurate integration and quantification.[4] However, this can often be overcome by using higher field strength magnets or 2D NMR techniques.[16][20]
-
Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require skilled operators.[4]
Conclusion: An Integrated Approach to Purity Assessment
Both qNMR and HPLC are powerful techniques for the purity assessment of pharmaceutical compounds like this compound. While HPLC is often the workhorse for routine quality control due to its high throughput and sensitivity for detecting trace impurities, qNMR offers the distinct advantage of being a primary ratio method for absolute quantification.[1][6] This makes qNMR an invaluable tool for the characterization of reference standards and for purity determination in the absence of an analyte-specific standard.
An integrated, orthogonal approach that utilizes both qNMR and HPLC provides the most comprehensive and reliable assessment of a compound's purity. This cross-validation ensures a high degree of confidence in the analytical results, which is critical for regulatory submissions and for ensuring the quality and safety of pharmaceutical products.[1][15] The choice of which method to prioritize will depend on the specific analytical needs, the stage of development, and the available resources.
References
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- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Mestrelab Resources.
- Acanthus Research.
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- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). URL
- JEOL Ltd.
- Kingston University London. Extending metrological traceability in qNMR beyond the first dimension. URL
- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. URL
- Nakashima, Y., et al. (2021). [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde]. Yakugaku Zasshi, 141(10), 1209-1215. URL
- ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. URL
- Benchchem. A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. URL
- Benchchem. A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone. URL
- University of Cambridge.
- JEOL Ltd.
- Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. URL
- G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. URL
- Rühl, M., et al. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Analytical and Bioanalytical Chemistry, 405(2-3), 551-561. URL
- G. F. Pauli, et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. URL
- Regis Technologies, Inc.
- Goger, F., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- International Journal of Research and Analytical Reviews.
- ResearchGate. Purity comparison by NMR and HPLC. URL
- G. F. Pauli, et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1235-1242. URL
- ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. URL
- G. F. Pauli, et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. URL
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. URL
- NETZSCH Analyzing & Testing. (2020, July 22).
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. URL
- Thermo Fisher Scientific. (2020, March 9).
- Scribd.
- European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. URL
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- SciSpace.
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- ChemicalBook. This compound. URL
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- Sigma-Aldrich. 3-Fluoro-1,1'-biphenyl. URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




